molecular formula C12H16BNO5S B8068821 Vaborbactam CAS No. 1575712-03-6

Vaborbactam

Cat. No.: B8068821
CAS No.: 1575712-03-6
M. Wt: 297.14 g/mol
InChI Key: IOOWNWLVCOUUEX-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vaborbactam is a first-in-class, cyclic boronic acid-based beta-lactamase inhibitor used in antimicrobial research. It is specifically designed to potentiate the activity of beta-lactam antibiotics, such as meropenem, against resistant Gram-negative bacteria by inhibiting serine beta-lactamases. Its primary research value lies in studying and overcoming resistance in carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae carbapenemase (KPC)-producing strains . This compound exerts its mechanism by acting as a reversible, covalent inhibitor of Ambler class A and class C serine β-lactamases . It forms a stable complex with the catalytic serine residue of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis. This action effectively protects co-administered beta-lactams from enzymatic degradation . A key research advantage of this compound is its potent inhibition of KPC enzymes with a long enzyme-inhibitor complex residence time, making it a critical tool for investigating combination therapies against multidrug-resistant pathogens . Recent studies (2025) continue to explore its efficacy in complex research models, including its activity against carbapenem-resistant Klebsiella pneumoniae in biofilm-associated infections, highlighting its ongoing relevance in advanced antimicrobial research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027690
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360457-46-0
Record name (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaborbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vaborbactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaborbactam (B611620) is a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor (BLI) developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] When combined with the carbapenem (B1253116) antibiotic meropenem, this compound effectively restores its activity against a broad spectrum of serine β-lactamases. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and experimental workflows.

Chemical Structure and Core Pharmacophore

This compound's unique structure, featuring a cyclic boronic acid pharmacophore, is central to its inhibitory activity.[2][3] Unlike traditional β-lactam-containing inhibitors, the boron atom in this compound is key to its mechanism, enabling it to act as a transition-state analog. This design confers high affinity and specificity for the active site of serine β-lactamases.[4]

Mechanism of Inhibition

This compound functions as a reversible covalent inhibitor of class A and class C serine β-lactamases.[5][6] The inhibition process is a two-step mechanism:

  • Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase in a non-covalent manner.[5]

  • Covalent Bond Formation: Subsequently, the boron atom of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser70) in the enzyme's active site.[7] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[4]

The stability of this this compound-enzyme complex is a key feature of its potent inhibitory activity, particularly against KPC enzymes, with a demonstrated long residence time.[8]

Vaborbactam_Mechanism cluster_enzyme Serine β-Lactamase Active Site Active_Enzyme Active Enzyme (Serine-OH) Inactive_Complex Inactive Covalent Complex (Serine-O-B-Vaborbactam) Active_Enzyme->Inactive_Complex Covalent Bond Formation (k_on) Hydrolyzed_Beta_Lactam Hydrolyzed β-Lactam Active_Enzyme->Hydrolyzed_Beta_Lactam Hydrolysis Inactive_Complex->Active_Enzyme Dissociation (k_off) Beta_Lactam β-Lactam Substrate Inactive_Complex->Beta_Lactam Inhibition This compound This compound This compound->Active_Enzyme Reversible Binding Beta_Lactam->Active_Enzyme Substrate Binding Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme Purify Target β-Lactamase Prepare_Reagents Prepare this compound dilutions, Nitrocefin substrate, and buffer Purify_Enzyme->Prepare_Reagents Preincubate Pre-incubate enzyme with varying concentrations of this compound Prepare_Reagents->Preincubate Initiate_Reaction Initiate reaction by adding Nitrocefin Preincubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 490 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Plot_Data Plot reaction progress curves Measure_Absorbance->Plot_Data Calculate_Rates Calculate initial reaction velocities Plot_Data->Calculate_Rates Determine_Constants Determine Ki and k2/K values using appropriate kinetic models Calculate_Rates->Determine_Constants Crystallography_Workflow Purify_Enzyme Purify β-Lactamase Co_crystallize Co-crystallize enzyme with this compound Purify_Enzyme->Co_crystallize Data_Collection X-ray Diffraction Data Collection Co_crystallize->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement Analysis Structural Analysis of Inhibitor Binding Refinement->Analysis Resistance_Mechanisms cluster_cell Bacterial Cell Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Vaborbactam_Outside This compound Porin OmpK36 Porin Vaborbactam_Outside->Porin Vaborbactam_Inside This compound Porin->Vaborbactam_Inside KPC_Enzyme KPC Enzyme Vaborbactam_Inside->KPC_Enzyme Inhibition Inhibited_KPC Inhibited KPC KPC_Enzyme->Inhibited_KPC Porin_Mutation Porin Mutation/ Loss Porin_Mutation->Porin KPC_Amplification blaKPC Gene Amplification KPC_Amplification->KPC_Enzyme Increased Production

References

Vaborbactam: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaborbactam (B611620) is a first-in-class, non-β-lactam, cyclic boronic acid β-lactamase inhibitor that has been a significant advancement in the fight against carbapenem-resistant Enterobacteriaceae (CRE).[1] Developed to be co-administered with a carbapenem (B1253116) antibiotic, meropenem (B701), this compound effectively restores the antibiotic's activity against bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC). This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, and the experimental protocols for its characterization.

Discovery and Development

This compound, formerly known as RPX7009, was discovered by Rempex Pharmaceuticals, which was later acquired by The Medicines Company.[2][3] The discovery program was specifically initiated to identify a potent inhibitor of serine carbapenemases that were compromising the efficacy of carbapenem antibiotics.[3] The research focused on boronic acid-based compounds due to their ability to form a reversible covalent bond with the active site serine of β-lactamase enzymes.[4] This unique mechanism of action mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's hydrolytic activity.[4]

The development of this compound was a result of a targeted effort to optimize the biochemical, microbiological, and pharmacological properties of a new β-lactamase inhibitor for use in combination with a carbapenem.[5] This led to the selection of meropenem as the partner antibiotic, and the combination, known as Vabomere®, received FDA approval in 2017 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[2][6]

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process, with a key diastereoselective chain homologation of a boronate ester to an α-chloroboronic ester, a reaction developed by Donald Matteson.[4] This reaction, often performed using flow chemistry for large-scale production, involves the generation of dichloromethyl lithium at very low temperatures.[4][7]

The overall synthesis can be summarized in the following logical steps:

Vaborbactam_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product start_alkene Alkene Precursor boronate_ester Boronate Ester start_alkene->boronate_ester Iridium-catalyzed borylation chloro_boronate α-Chloroboronic Ester boronate_ester->chloro_boronate Matteson Homologation (CH2Cl2, n-BuLi, ZnCl2) amino_alcohol Protected Amino Alcohol chloro_boronate->amino_alcohol Nucleophilic Substitution (Protected Amine) This compound This compound amino_alcohol->this compound Amide Coupling & Deprotection

Figure 1: Simplified logical flow of the this compound synthesis pathway.

A more detailed representation of the chemical transformations is provided below:

Vaborbactam_Detailed_Synthesis reagents reagents start Starting Alkene C₅H₈O₂ intermediate1 Silylated Boronate Ester C₁₇H₃₅BO₄Si start->intermediate1 step1_reagents step1_reagents 1. TBSCl, Imidazole, DCM 2. [Ir(COD)Cl]₂, dppb, Pinacolborane intermediate2 Chiral Boronate Ester C₁₅H₂₇BO₄ intermediate1->intermediate2 step2_reagents step2_reagents (+)-Pinanediol intermediate3 Acylated Intermediate C₂₅H₃₈BNO₅S intermediate2->intermediate3 step3_reagents step3_reagents 1. n-BuLi, THF, -90°C 2. LiHMDS, THF 3. 2-(thiophen-2-yl)acetic acid, EDCl, HOBt, NMM, DCM final_product This compound C₁₂H₁₆BNO₅S intermediate3->final_product step4_reagents step4_reagents 3N HCl, Dioxane, Reflux

Figure 2: Detailed chemical synthesis pathway of this compound.

Mechanism of Action

This compound's efficacy stems from its ability to inhibit a broad spectrum of serine β-lactamases, including class A and class C enzymes.[5][8][9] The core of its mechanism is the formation of a reversible, covalent bond between the boron atom of this compound and the catalytic serine residue in the active site of the β-lactamase.[4] This interaction is stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics like meropenem.

Vaborbactam_MOA cluster_enzyme β-Lactamase Active Site cluster_inhibitor This compound cluster_complex Inhibition Complex serine Serine Residue (Ser70) complex Reversible Covalent Adduct serine->complex Covalent Bond Formation This compound This compound (Cyclic Boronic Acid) This compound->complex Binding complex->serine complex->this compound Dissociation (slow off-rate)

Figure 3: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against a range of β-lactamase enzymes. The following tables summarize key kinetic parameters and minimum inhibitory concentrations (MICs).

Table 1: this compound Inhibition Constants (Ki) Against Various β-Lactamases

EnzymeClassKi (nM)
KPC-2A69
CTX-M-15A-
SHV-12A-
AmpCC-

Note: Specific Ki values for CTX-M-15, SHV-12, and AmpC were not consistently found in a single comparable format.

Table 2: this compound Inactivation Constants (k2/K) and Off-Rates (koff)

Enzymek2/K (M-1s-1)koff (s-1)
KPC-23.4 x 103 - 2.4 x 1040.000040
KPC-3--
BKC-1--
SME-2--

Note: A range is provided for KPC-2 as different studies reported slightly varying values. Data for other enzymes were not consistently available in this format across the searched literature.

Table 3: Meropenem/Vaborbactam Minimum Inhibitory Concentrations (MICs)

Organismβ-LactamaseMeropenem MIC (µg/mL)Meropenem/Vaborbactam MIC (µg/mL)
K. pneumoniaeKPC-producing≥8≤1
E. coliKPC-producing--
Enterobacter spp.KPC-producing--

Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are representative of the significant potentiation of meropenem's activity in the presence of this compound.

Table 4: this compound IC50 Values Against Human Serine Hydrolases

EnzymeIC50 (mM)
Human Serine Hydrolases>>1

This high IC50 value demonstrates the high specificity of this compound for bacterial β-lactamases over human enzymes, contributing to its favorable safety profile.[2]

Experimental Protocols

General Protocol for Determination of IC50 Values

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target β-lactamase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare Purified β-Lactamase Solution incubation Incubate Enzyme with This compound Dilutions enzyme_prep->incubation inhibitor_prep Prepare Serial Dilutions of this compound inhibitor_prep->incubation substrate_prep Prepare Substrate Solution (e.g., Nitrocefin) reaction Initiate Reaction with Substrate Addition substrate_prep->reaction incubation->reaction measurement Measure Product Formation (e.g., Absorbance at 490 nm) reaction->measurement data_plot Plot % Inhibition vs. log[this compound] measurement->data_plot ic50_calc Calculate IC50 from the Dose-Response Curve data_plot->ic50_calc

Figure 4: General workflow for IC50 determination.

Methodology:

  • Enzyme and Reagent Preparation:

    • Purify the target β-lactamase (e.g., KPC-2) using standard chromatographic techniques.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a series of dilutions of this compound to cover a range of concentrations expected to produce 0-100% inhibition.

    • Prepare a stock solution of a chromogenic substrate, such as nitrocefin (B1678963).

  • Inhibition Assay:

    • In a microplate, add the purified β-lactamase to wells containing the different concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.

    • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Protocol for Determination of this compound Ki and koff Values

This protocol is adapted from the methods described in "Biochemical Activity of this compound" and is suitable for detailed kinetic characterization.[2]

Determination of Ki:

  • Mix the purified β-lactamase enzyme with various concentrations of this compound in a reaction buffer (50 mM sodium phosphate, pH 7.0, containing 0.1 mg/ml bovine serum albumin).

  • Incubate the mixture for 10 minutes at 37°C.

  • Add the substrate (e.g., 50 µM nitrocefin) to initiate the reaction.

  • Record the substrate cleavage profiles by measuring the absorbance at 490 nm every 10 seconds for 10 minutes.

  • Calculate the apparent Ki (Ki,app) values using the method of Waley.

Determination of koff:

  • Incubate a 1 µM solution of the purified enzyme with an 8-fold stoichiometric excess of this compound for 30 minutes at 37°C.

  • Dilute the enzyme-inhibitor complex (from 100- to 30,000-fold) in the reaction buffer.

  • Mix 100 µl of the diluted complex with 100 µl of 400 µM nitrocefin.

  • Record the absorbance at 490 nm every minute for 4 hours at 37°C to monitor the recovery of enzyme activity.

  • The rate of recovery of enzyme activity corresponds to the dissociation rate constant (koff).

Conclusion

This compound represents a significant achievement in medicinal chemistry and a critical tool in combating antibiotic resistance. Its rational design, based on a deep understanding of β-lactamase enzyme mechanisms, has led to a potent and specific inhibitor. The successful development and synthesis of this compound provide a blueprint for future drug discovery efforts targeting antimicrobial resistance. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering valuable insights for researchers and drug development professionals in the field.

References

Vaborbactam: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid β-lactamase inhibitor developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] Unlike traditional β-lactam-based inhibitors, this compound's unique boronic acid pharmacophore allows for a distinct mechanism of action, effectively neutralizing key serine β-lactamases and restoring the activity of partner antibiotics, most notably the carbapenem (B1253116) meropenem (B701). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols relevant to its characterization and evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name {(3R,6S)-2-Hydroxy-3-[2-(thiophen-2-yl)acetamido]-1,2-oxaborinan-6-yl}acetic acid, is a synthetic, non-β-lactam compound.[3] Its structure is characterized by a cyclic boronate ester core, a feature critical to its inhibitory activity.

Molecular Formula: C₁₂H₁₆BNO₅S[3]

Molecular Weight: 297.14 g/mol [3]

PropertyValueReference
Appearance White to light yellow sterile powder[4]
Solubility Soluble in aqueous solutions. Formulated for intravenous administration.[5]
Storage and Stability Unopened vials should be stored at 20°C to 25°C (68°F to 77°F). Reconstituted and diluted solutions are stable for up to 4 hours at room temperature and up to 22 hours when refrigerated at 2°C to 8°C.[6]

Mechanism of Action

This compound is a reversible covalent inhibitor of serine β-lactamases, with particularly high affinity for Ambler class A and class C enzymes, including the clinically significant KPC enzymes.[2][3] The mechanism of inhibition involves the boron atom of this compound forming a stable, covalent bond with the catalytic serine residue in the active site of the β-lactamase.[7] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] This reversible covalent inhibition is characterized by a slow off-rate, particularly for KPC enzymes, leading to sustained inactivation of the β-lactamase and protection of the partner β-lactam antibiotic from degradation.[2] this compound does not possess intrinsic antibacterial activity.[2]

G Mechanism of this compound Inhibition of Serine β-Lactamase This compound This compound (Boronic Acid Inhibitor) CovalentComplex Stable, Reversible Covalent Adduct This compound->CovalentComplex SerineLactamase Serine β-Lactamase (e.g., KPC) ActiveSite Enzyme Active Site (with Catalytic Serine) SerineLactamase->ActiveSite Hydrolysis Hydrolysis of Meropenem SerineLactamase->Hydrolysis Catalyzes ActiveSite->CovalentComplex InactiveEnzyme Inactive β-Lactamase CovalentComplex->InactiveEnzyme Inhibition InactiveEnzyme->Hydrolysis Blocks Meropenem Meropenem (Carbapenem Antibiotic) Meropenem->Hydrolysis Degraded by BacterialCellWall Bacterial Cell Wall Synthesis Meropenem->BacterialCellWall Inhibits CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Disruption leads to

This compound's mechanism of action.

Quantitative Data: In Vitro Efficacy

The inhibitory potency of this compound has been quantified against a range of β-lactamases. The following tables summarize key in vitro parameters.

Table 1: Inhibition Constants (Kᵢ) of this compound against Various β-Lactamases

β-LactamaseAmbler ClassKᵢ (nM)Reference
KPC-2A69[1]
KPC-2A56 ± 15[2]
KPC-3A50 ± 16[2]
CTX-M-15A< KPC-2[1]
SHV-12A< KPC-2[1]
SME-2A42 ± 5[2]
BKC-1A18 ± 2[2]
FRI-1A170 ± 60[2]
AmpCC-[2]
OXA-23D66,000 ± 11,000[2]
OXA-48D14,000 ± 5,000[2]

Table 2: IC₅₀ Values of this compound against Human Serine Hydrolases

EnzymeIC₅₀ (µM)Reference
Human Serine Hydrolases>> 1000[1]

Table 3: Meropenem/Vaborbactam MIC Values against KPC-producing Enterobacteriaceae

OrganismMeropenem MIC₅₀ (µg/mL)Meropenem/Vaborbactam MIC₅₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Meropenem/Vaborbactam MIC₉₀ (µg/mL)Reference
KPC-positive Enterobacteriaceae (n=991)320.06>321
K. pneumoniae (KPC-positive)>320.12>321

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of this compound, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) PrepPlates Prepare Microtiter Plates with Serial Dilutions of Meropenem and a Fixed Concentration of This compound (e.g., 8 µg/mL) PrepMedia->PrepPlates PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plates with Bacterial Suspension PrepInoculum->Inoculation PrepPlates->Inoculation Incubation Incubate Plates at 35°C for 16-20 hours Inoculation->Incubation ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubation->ReadMIC

References

A Technical Guide to the Spectrum of Activity of Vaborbactam Against Beta-Lactamase Classes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vaborbactam (B611620) is a novel, cyclic boronic acid-based beta-lactamase inhibitor (BLI) developed to combat the rising threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Unlike beta-lactam-based inhibitors, this compound possesses a unique mechanism of action, forming a stable, covalent adduct with serine-based beta-lactamases.[4] This guide provides an in-depth analysis of this compound's inhibitory spectrum across the four Ambler classes of beta-lactamases. This compound demonstrates potent, high-affinity inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and other Class A and Class C enzymes.[5][6][7] However, it exhibits poor activity against Class D oxacillinases and is inactive against Class B metallo-beta-lactamases (MBLs).[6][8][9] This document details the quantitative inhibitory data, the experimental protocols used for its determination, and the underlying biochemical mechanisms governing its spectrum of activity, providing a critical resource for researchers and drug development professionals.

Introduction to this compound and Beta-Lactamases

The efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy, is severely compromised by the production of beta-lactamase enzymes.[10] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[10] Beta-lactamases are broadly categorized into four molecular classes based on amino acid sequence: Classes A, C, and D, which utilize a serine residue for catalysis, and Class B, which are metalloenzymes requiring zinc for activity.[11][12]

The emergence of carbapenemases, enzymes capable of degrading "last-resort" carbapenem (B1253116) antibiotics, has created an urgent need for novel inhibitors. This compound (formerly RPX7009) is a first-in-class cyclic boronic acid BLI designed specifically to address this challenge.[1][13] It has no intrinsic antibacterial activity but, when combined with the carbapenem meropenem (B701), it restores its activity against many resistant pathogens, particularly those producing the KPC enzyme.[3][5][14]

Mechanism of Action

This compound's inhibitory action targets the active site of serine-based beta-lactamases (Classes A, C, and D). The boron atom in this compound's cyclic structure is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[4] This results in the formation of a stable, covalent acyl-enzyme intermediate that is highly resistant to hydrolysis, effectively trapping and inactivating the enzyme.[4] This mechanism mimics the tetrahedral transition state of beta-lactam hydrolysis. The high stability of this complex, particularly with KPC enzymes, leads to a prolonged residence time and potent inhibition.[6]

Vaborbactam_Mechanism_of_Action cluster_Enzyme Serine Beta-Lactamase (Class A, C) Enzyme Enzyme Active Site (Serine-OH) Inhibited_Complex Stable Covalent Adduct (Inhibited Enzyme) Enzyme->Inhibited_Complex Covalent Bond Formation (Ser-O-B) This compound This compound (Boronic Acid) This compound->Enzyme Binding to Active Site Inhibited_Complex->Enzyme Very Slow Release

This compound's covalent inhibition mechanism.

In Vitro Spectrum of Inhibitory Activity

This compound's efficacy varies significantly across the different beta-lactamase classes, a direct consequence of its mechanism and the structural diversity of the enzyme active sites.

Class A Beta-Lactamases

This compound is a potent inhibitor of Class A enzymes, which is its primary therapeutic strength.[7][9] This class includes numerous clinically significant enzymes:

  • KPC Carbapenemases: this compound is an exceptionally potent inhibitor of KPC enzymes (e.g., KPC-2, KPC-3), making it a critical agent against KPC-producing CRE.[5][6][8]

  • Other Serine Carbapenemases: It demonstrates strong activity against other Class A carbapenemases, including SME, NMC-A, BKC-1, and FRI-1.[2][6][8]

  • Extended-Spectrum Beta-Lactamases (ESBLs): this compound inhibits common ESBLs such as TEM, SHV, and CTX-M variants, although its potency against some TEM and SHV types can be lower compared to tazobactam.[2][5]

Class C Beta-Lactamases

This compound is also a good inhibitor of Class C enzymes, commonly known as AmpC cephalosporinases.[6][7][15] It shows activity against enzymes like P99, MIR, and FOX, which can contribute to carbapenem resistance when combined with porin mutations.[2][5]

Class D Beta-Lactamases (Oxacillinases)

This compound has very poor inhibitory activity against Class D enzymes.[6][8][9] Its affinity for key carbapenem-hydrolyzing oxacillinases, such as OXA-48 and OXA-23, is low, resulting in high inhibition constants that are not clinically relevant.[8]

Class B Metallo-Beta-Lactamases (MBLs)

This compound is completely inactive against Class B MBLs.[5][7][9] These enzymes utilize one or two zinc ions to catalyze hydrolysis and lack the catalytic serine residue that this compound targets.[11] Therefore, this compound has no activity against MBLs like NDM, VIM, and IMP.

Vaborbactam_Spectrum_of_Activity cluster_A Class A cluster_C Class C cluster_D Class D cluster_B Class B This compound This compound KPC KPC This compound->KPC Potent Inhibition AmpC AmpC (P99, MIR, FOX) This compound->AmpC Good Inhibition OXA OXA-48, OXA-23 This compound->OXA No Inhibition MBL MBLs (NDM, VIM, IMP) This compound->MBL No Inhibition ESBL ESBLs (CTX-M, SHV, TEM) Other_A SME, BKC-1

Inhibitory spectrum of this compound.

Quantitative Inhibitory Data

The potency of this compound against different beta-lactamases is quantified by determining its inhibition constant (Ki) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate more potent inhibition.

ClassEnzymeTypeInhibition Constant (Ki app / IC₅₀) (µM)Reference(s)
A KPC-2Carbapenemase0.056 ± 0.015[8]
A KPC-3Carbapenemase0.050 ± 0.016[8]
A SME-2Carbapenemase0.042 ± 0.005[6][8]
A BKC-1Carbapenemase0.018 ± 0.002[8]
A FRI-1Carbapenemase0.17 ± 0.06[8]
A/C VariousESBL / AmpC0.021 to 1.04[6][8]
D OXA-48Carbapenemase14 ± 5[6][8]
D OXA-23Carbapenemase66 ± 11[6][8]
D OXA-10-> 400[16]
B NDM-1, VIM-1Metallo-CarbapenemaseNo activity detected[5]

Experimental Methodologies

The quantitative data presented are derived from standardized biochemical and microbiological assays.

Determination of IC₅₀ and Ki Values

A common method for determining the inhibitory potency of a compound like this compound is a spectrophotometric enzyme kinetics assay using a chromogenic substrate, such as nitrocefin (B1678963).[12][16]

Protocol: Spectrophotometric Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[16]

    • Enzyme Solution: Prepare a working solution of purified beta-lactamase enzyme in the assay buffer. The final concentration is optimized based on the enzyme's specific activity.

    • Inhibitor Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.[16]

    • Substrate Solution: Prepare a stock solution of nitrocefin in DMSO and dilute it to a final working concentration (e.g., 100 µM) in the assay buffer.[16][17]

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer and the this compound solution at various concentrations to the designated wells. Include control wells with no inhibitor.[16][17]

    • Add the beta-lactamase enzyme solution to all wells except the substrate blank.

    • Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[16]

    • Initiate the reaction by adding the nitrocefin working solution to all wells.[16]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and monitor the change in absorbance at ~490 nm in kinetic mode for 10-60 minutes.[16][18][19] The hydrolysis of nitrocefin leads to a color change from yellow to red, increasing absorbance.[17]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.[16][17] The Ki can be subsequently calculated using kinetic models.

IC50_Workflow A Prepare Reagents (Enzyme, Inhibitor, Nitrocefin) B Dispense Enzyme & Serial Dilutions of this compound into 96-Well Plate A->B C Pre-incubate (10-30 min @ 25°C) B->C D Initiate Reaction (Add Nitrocefin Substrate) C->D E Kinetic Measurement (Read Absorbance @ 490nm) D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve (Velocity vs. log[Inhibitor]) F->G H Determine IC50 Value G->H

Workflow for IC₅₀ determination.
Antimicrobial Susceptibility Testing

To evaluate how this compound restores the activity of a partner antibiotic, checkerboard broth microdilution assays are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[3] In this method, serial dilutions of meropenem are tested against a bacterial strain in the presence of various fixed concentrations of this compound.[3] This allows for the determination of the meropenem-vaborbactam MIC and demonstrates the potentiation effect.

Conclusion and Clinical Significance

This compound is a highly effective inhibitor of Class A and Class C serine beta-lactamases, with exceptional potency against KPC carbapenemases.[5][6] This targeted spectrum makes the meropenem-vaborbactam combination a powerful therapeutic option for treating serious infections caused by KPC-producing CRE.[7][20] However, its clinical utility is limited by its lack of activity against the growing threats of Class B (metallo-beta-lactamase) and Class D (OXA-type) carbapenemase producers.[6][8] This technical guide summarizes the key inhibitory data and methodologies that define this compound's activity, providing a foundational understanding for its appropriate clinical application and for the future development of next-generation beta-lactamase inhibitors.

References

Vaborbactam: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid-based beta-lactamase inhibitor. It is specifically designed to counteract the resistance mechanisms of Gram-negative bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzymes. When used in combination with a carbapenem (B1253116) antibiotic such as meropenem (B701), this compound restores its activity against many carbapenem-resistant Enterobacterales (CRE). This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and key experimental data related to this compound.

Molecular Profile

This compound is a white to off-white crystalline solid. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆BNO₅S[1][2][3][4]
Molecular Weight 297.14 g/mol [1][2][3]
CAS Number 1360457-46-0[1]

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity
Target Enzyme/OrganismParameterValueNotesSource
Class A and C β-lactamasesKᵢ29-110 nMInhibition constant[4]
KPC-2Kᵢ (apparent)0.056 ± 0.015 µM[5]
KPC-3Kᵢ (apparent)0.050 ± 0.016 µM[5]
KPC-producing EnterobacteralesMeropenem-vaborbactam MIC₅₀0.12 µg/mLMIC required to inhibit 50% of isolates[6]
KPC-producing EnterobacteralesMeropenem-vaborbactam MIC₉₀1 µg/mLMIC required to inhibit 90% of isolates[6]
Mammalian Serine ProteasesIC₅₀≥1,000 µMConcentration for 50% inhibition, indicating high selectivity[4]
Table 2: Pharmacokinetic Parameters in Humans
ParameterValueConditionSource
Half-life (t½)1.23 hHealthy subjects[1]
Volume of Distribution (Vd)18.6 LSteady-state in patients[2]
Renal Clearance8.9 L/hMean value[2]
Non-renal Clearance2.0 L/hMean value[2]
Total Clearance10.9 L/hHealthy subjects, multiple 2g doses[2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine β-lactamases. These bacterial enzymes are responsible for the hydrolysis and inactivation of β-lactam antibiotics. This compound, containing a boronic acid moiety, acts as a transition-state analog. It forms a reversible covalent bond with the active site serine residue of the β-lactamase, effectively rendering the enzyme inactive. This protective action allows the partner antibiotic, such as meropenem, to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effects by inhibiting cell wall synthesis.

Vaborbactam_Mechanism_of_Action Meropenem Meropenem Porin_Channel Porin Channel Meropenem->Porin_Channel Enters This compound This compound This compound->Porin_Channel Enters Periplasmic_Space Periplasmic Space Beta_Lactamase Serine β-Lactamase Meropenem_Peri Meropenem Beta_Lactamase->Meropenem_Peri Hydrolyzes (Blocked) PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Meropenem_Peri->PBP Binds to Vaborbactam_Peri This compound Vaborbactam_Peri->Beta_Lactamase Inhibits

This compound's mechanism of action in protecting meropenem from β-lactamase degradation.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents under conditions that mimic a compromised immune system.

Objective: To determine the in vivo efficacy of this compound in combination with a partner antibiotic against a specific bacterial strain.

Protocol:

  • Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, are used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[7][8] This reduces the neutrophil count to less than 100 cells/mm³.[8]

  • Infection: A logarithmic-phase culture of the test bacterium (e.g., K. pneumoniae) is prepared. A specific inoculum size (e.g., 10⁶ to 10⁷ CFU/mL) is injected into the thigh muscle of each mouse.[7]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound, the partner antibiotic, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.[9]

  • Endpoint Analysis: At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.

  • Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar (B569324) media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue. The change in log₁₀ CFU/thigh is calculated to assess the antimicrobial effect.[7][8]

In Vitro Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of one or more drugs, allowing for the study of pharmacodynamics and the emergence of resistance over an extended period.

Objective: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) indices of this compound and its ability to suppress resistance development.

Protocol:

  • System Setup: The HFIM consists of a central reservoir connected to a hollow-fiber cartridge. The cartridge contains semi-permeable fibers that allow nutrients and drugs to diffuse freely, while the bacteria are contained in the extracapillary space.

  • Inoculation: A high-density bacterial culture is inoculated into the extracapillary space of the hollow-fiber cartridge.

  • Pharmacokinetic Simulation: Computer-controlled syringe pumps are used to administer the drug(s) into the central reservoir, simulating the desired human plasma concentration-time profiles, including absorption, distribution, metabolism, and elimination phases.[9][10]

  • Sampling: Samples are collected from the central reservoir and the extracapillary space at multiple time points over several days.

  • Analysis: The samples are analyzed to determine the drug concentrations (pharmacokinetics) and the viable bacterial count (pharmacodynamics). The bacterial population can also be screened for the emergence of less susceptible isolates.

  • PK/PD Analysis: The relationship between drug exposure (e.g., AUC/MIC ratio) and the antibacterial effect (bacterial killing and resistance suppression) is modeled to determine the PK/PD targets for efficacy. For this compound, the 24-hour free drug AUC to the meropenem-vaborbactam MIC ratio is a key predictor of efficacy.[9][10]

Enzyme Inhibition Kinetics Assay

Objective: To determine the inhibitory potency (Kᵢ) of this compound against specific β-lactamase enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant β-lactamase enzyme is prepared. A chromogenic substrate, such as nitrocefin, whose hydrolysis can be monitored spectrophotometrically, is used.

  • Assay Conditions: The assay is performed in a suitable buffer at a constant temperature.

  • Inhibition Measurement: The rate of substrate hydrolysis is measured in the presence of varying concentrations of this compound.

  • Data Analysis: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the apparent inhibition constant (Kᵢapp). For slow, tight-binding inhibitors like this compound, a two-step binding model is often used to determine the initial binding affinity (K) and the rate of covalent bond formation (k₂).[11]

X-ray Crystallography of this compound-Enzyme Complex

Objective: To elucidate the three-dimensional structure of this compound bound to a β-lactamase enzyme, providing insights into the molecular basis of its inhibitory activity.

Protocol:

  • Protein Expression and Purification: The target β-lactamase (e.g., KPC-2 or CTX-M-14) is overexpressed in a suitable host (e.g., E. coli) and purified to high homogeneity.

  • Co-crystallization: The purified enzyme is incubated with an excess of this compound to form the enzyme-inhibitor complex.

  • Crystallization Screening: The complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized to obtain larger, well-diffracting crystals.

  • X-ray Diffraction Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A molecular model of the complex is built into the electron density and refined to yield the final high-resolution atomic structure.[11]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_structural Structural Biology Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies Structural_Studies Structural Studies In_Vitro_Studies->Structural_Studies MIC_Testing MIC Testing Kinetic_Assays Enzyme Kinetic Assays HFIM Hollow-Fiber Model PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling Mouse_Thigh_Model Neutropenic Mouse Thigh Model Structural_Studies->PK_PD_Modeling Xray_Crystallography X-ray Crystallography Clinical_Trials Clinical Trials PK_PD_Modeling->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

A generalized workflow for the preclinical and clinical development of this compound.

References

The Genesis of Vaborbactam: A Technical Guide to its Initial Development and Rationale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health.[1] A primary mechanism of resistance in these formidable pathogens is the production of carbapenem-hydrolyzing β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[2][3] In response to this urgent unmet medical need, a dedicated research program was initiated to discover a novel β-lactamase inhibitor with potent activity against KPC enzymes, designed to be co-administered with a carbapenem (B1253116) antibiotic. This endeavor led to the development of vaborbactam (B611620) (formerly RPX7009), a first-in-class cyclic boronic acid β-lactamase inhibitor.[4][5] This technical guide provides an in-depth overview of the initial development and scientific rationale behind this compound, detailing the quantitative data, experimental protocols, and key decision-making processes that guided its journey from concept to a clinically vital therapeutic agent.

Rationale for Development: Addressing the CRE Crisis

The increasing prevalence of CRE infections, associated with high mortality rates and limited treatment options, created an imperative for the development of new therapeutic strategies.[1] The program that yielded this compound was specifically designed to address the challenge of KPC-producing CRE. The central hypothesis was that a potent KPC inhibitor could restore the clinical efficacy of carbapenems, a cornerstone of treatment for serious Gram-negative infections.[4][6] The decision to focus on a carbapenem partner was strategic; carbapenems are stable against hydrolysis by many other β-lactamases, allowing for a targeted approach against the most critical resistance mechanism.[6]

Discovery and Medicinal Chemistry

This compound emerged from a focused medicinal chemistry effort centered on a cyclic boronic acid pharmacophore.[4] Boronic acids were known to have inhibitory activity against serine proteases, and their potential as β-lactamase inhibitors had been explored since the late 1970s.[7] The cyclic boronic acid structure of this compound was inspired by the hypothesis that a cyclic boronate ester could be formed upon binding to the enzyme, leading to a more stable interaction.[7] This design strategy aimed to mimic the tetrahedral transition state of β-lactam hydrolysis, thereby achieving potent, reversible covalent inhibition of the target serine β-lactamases.[7][8]

Mechanism of Action

This compound exerts its inhibitory effect by forming a reversible covalent bond with the active site serine residue of class A and class C β-lactamases.[2][8] The boron atom in this compound is electrophilic and readily attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. This interaction forms a stable, yet reversible, acyl-enzyme intermediate, effectively sequestering the β-lactamase and preventing it from hydrolyzing the partner carbapenem, meropenem.[7] this compound demonstrates a high affinity for KPC enzymes, with nanomolar inhibition constants.[2][7] Its unique cyclic structure allows for an additional hydrogen bond with Thr237 in the KPC active site, contributing to its high potency.[7]

Quantitative Data: Inhibitory Spectrum of this compound

The inhibitory activity of this compound has been quantified against a broad range of β-lactamases. The following table summarizes the apparent inhibition constants (Ki) for this compound against key class A and class C enzymes.

β-LactamaseAmbler ClassOrganism of OriginThis compound Ki (μM)
KPC-2AKlebsiella pneumoniae0.056 ± 0.015[2]
KPC-3AKlebsiella pneumoniae0.050 ± 0.016[2]
SME-2ASerratia marcescens0.042 ± 0.005[2]
BKC-1AKlebsiella pneumoniae0.018 ± 0.002[2]
FRI-1AEnterobacter cloacae0.17 ± 0.06[2]
CTX-M-15AEscherichia coli0.022 ± 0.003[2]
SHV-12AKlebsiella pneumoniae0.18 ± 0.02[2]
TEM-1AEscherichia coli1.04 ± 0.15[2]
AmpCCEnterobacter cloacae0.021 ± 0.003[2]
P99CEnterobacter cloacae0.035 ± 0.004[2]
MIR-1CEnterobacter cloacae0.045 ± 0.006[2]
FOX-1CKlebsiella pneumoniae0.068 ± 0.009[2]
OXA-48DKlebsiella pneumoniae14 ± 5[2]
OXA-23DAcinetobacter baumannii66 ± 11[2]

Data presented as mean ± standard deviation.

Experimental Protocols

Determination of this compound Ki Values

Objective: To determine the apparent inhibition constant (Ki) of this compound against various β-lactamases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant His-tagged β-lactamases were expressed and purified. The chromogenic cephalosporin, nitrocefin (B1678963), was used as the reporter substrate. A stock solution of nitrocefin was prepared in DMSO and diluted in assay buffer (0.1 M phosphate (B84403) buffer, pH 7.0) to the desired working concentration.[9][10]

  • Assay Conditions: The assay was performed in a 96-well microtiter plate format at 25°C.[2]

  • Inhibition Assay:

    • Varying concentrations of this compound were pre-incubated with a fixed concentration of the β-lactamase enzyme in the assay buffer for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • The enzymatic reaction was initiated by the addition of nitrocefin.

    • The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.[9][10]

  • Data Analysis: The initial reaction velocities were determined from the linear portion of the absorbance versus time plots. The Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard steady-state kinetic models for competitive inhibition, depending on the nature of the inhibition.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Recombinant β-Lactamase Solution pre_incubation Pre-incubate Enzyme and this compound prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilution Series prep_inhibitor->pre_incubation prep_substrate Prepare Nitrocefin Working Solution initiate_reaction Initiate Reaction with Nitrocefin prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 490 nm (Kinetic Read) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities measure_absorbance->calc_velocity determine_ki Determine Ki Value calc_velocity->determine_ki G cluster_induction Neutropenia Induction cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Assessment cyclophosphamide Administer Cyclophosphamide (Days -4 and -1) bacterial_inoculation Intramuscular Thigh Inoculation with KPC-producing Bacteria (Day 0) cyclophosphamide->bacterial_inoculation initiate_treatment Initiate Meropenem-Vaborbactam Treatment (2h post-infection) bacterial_inoculation->initiate_treatment euthanasia Euthanize Mice (24h post-treatment) initiate_treatment->euthanasia thigh_homogenization Aseptically Remove and Homogenize Thighs euthanasia->thigh_homogenization cfu_quantification Plate Serial Dilutions and Quantify CFU/gram thigh_homogenization->cfu_quantification G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Protein (PBP) Resistance_Genes β-Lactamase Resistance Genes PBP->Resistance_Genes Induces Expression Of Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibits Cell Wall Synthesis Transcription_Translation Transcription & Translation Resistance_Genes->Transcription_Translation Beta_Lactamase β-Lactamase Enzyme Transcription_Translation->Beta_Lactamase Beta_Lactamase->Beta_Lactam Hydrolyzes Inactive_Complex Inactive this compound- β-Lactamase Complex This compound This compound This compound->Beta_Lactamase Inhibits

References

Vaborbactam: A Technical Guide to Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), which inactivate carbapenem (B1253116) antibiotics like meropenem (B701). Vaborbactam (B611620) (formerly RPX7009) is a potent, first-in-class, cyclic boronic acid-based β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with meropenem, this compound restores its activity against many KPC-producing CRE. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a summary of key clinical trial outcomes.

Mechanism of Action

This compound is a non-β-lactam β-lactamase inhibitor that specifically targets serine β-lactamases, which include Ambler class A and class C enzymes.[1][2] Its primary role is to protect β-lactam antibiotics, such as meropenem, from enzymatic degradation.[3] this compound itself does not possess antibacterial activity.[3]

The inhibitory action of this compound is a two-step process.[4] It first forms a reversible, non-covalent complex with the β-lactamase enzyme.[4] Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[5][6] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[6][7] This binding is reversible, but the dissociation is very slow, particularly with KPC enzymes, leading to a prolonged inhibition of the β-lactamase.[8] By neutralizing the β-lactamase, this compound allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.[3]

This compound is a potent inhibitor of class A carbapenemases, such as KPC, and other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) β-lactamases.[9][10] However, it does not inhibit class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXAs).[9][11]

Vaborbactam_Mechanism_of_Action cluster_bacterium Bacterial Periplasmic Space cluster_resistance Resistance Pathway cluster_synergy Synergistic Action Meropenem Meropenem BetaLactamase Serine β-Lactamase (e.g., KPC) Meropenem->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Meropenem->PBP 3. Binding & Inhibition BetaLactamase_Active Active β-Lactamase Meropenem->BetaLactamase_Active Hydrolysis This compound This compound This compound->BetaLactamase 1. Reversible Binding BetaLactamase->this compound 2. Covalent Adduct Formation (Inhibition) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Meropenem_Inactive Inactive Meropenem Vaborbactam_Inhibits This compound BetaLactamase_Inactive Inactive β-Lactamase Vaborbactam_Inhibits->BetaLactamase_Inactive Inhibits Meropenem_Active Active Meropenem PBP_Target PBP Meropenem_Active->PBP_Target Binds to

This compound's mechanism of action in protecting meropenem.

Quantitative Data

This compound Inhibition Constants (Ki) and Inactivation Efficiencies (k₂/K)

This compound demonstrates potent inhibition of various Class A and Class C β-lactamases, as indicated by its low apparent inhibition constants (Ki app) and high inactivation efficiencies (k₂/K).

β-Lactamase EnzymeAmbler ClassKi app (μM)k₂/K (M⁻¹s⁻¹)Residence Time (min)
Carbapenemases
KPC-2A0.056 ± 0.015[8](5.5 ± 0.5) x 10³[8]394 ± 50[8]
KPC-3A0.050 ± 0.016[8](6.7 ± 0.3) x 10³[8]550 ± 24[8]
SME-2A0.042 ± 0.005[8](3.4 ± 0.3) x 10³[8]1.8 ± 0.1[8]
BKC-1A0.018 ± 0.002[8](2.4 ± 0.1) x 10⁴[8]1.1 ± 0.1[8]
FRI-1A0.17 ± 0.06[8](4.0 ± 0.2) x 10³[8]2.5 ± 0.1[8]
Extended-Spectrum β-Lactamases (ESBLs)
CTX-M-15A0.18 ± 0.04[8](1.2 ± 0.1) x 10⁴[8]1.3 ± 0.1[8]
SHV-12A1.04 ± 0.16[8]--
TEM-43A0.81 ± 0.11[8]--
Class C β-Lactamases
AmpCC0.022 ± 0.004[8](1.9 ± 0.1) x 10⁴[8]1.3 ± 0.1[8]
Class D β-Lactamases
OXA-48D14 ± 5[8]--
OXA-23D66 ± 11[8]--

Data presented as mean ± standard deviation where available.

In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae (CRE)

The combination of meropenem with a fixed concentration of 8 µg/mL this compound significantly lowers the Minimum Inhibitory Concentrations (MICs) for meropenem against KPC-producing Enterobacteriaceae.

Organism (Number of Isolates)Meropenem MIC₅₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Meropenem-Vaborbactam MIC₅₀ (µg/mL)Meropenem-Vaborbactam MIC₉₀ (µg/mL)% Susceptible (≤4 µg/mL)
All KPC-producing Enterobacteriaceae (n=991) [9]32>320.06199.0
Klebsiella pneumoniae (n=776)[9]32>320.12198.8
Escherichia coli (n=73)[9]832≤0.030.06100
Enterobacter spp. (n=80)[9]16>32≤0.030.25100
Serratia marcescens (n=29)[9]32>320.251100
KPC-producing Enterobacteriaceae from China (n=128) [11]>64>640.5881.3
KPC-producing K. pneumoniae from Northern Italy (n=62) [3]--0.5 (median)-87

Experimental Protocols

Determination of this compound Inhibition Kinetics (Ki and k₂/K)

This protocol outlines a general procedure for determining the inhibition constants of this compound against a serine β-lactamase, such as KPC-2, using the chromogenic substrate nitrocefin (B1678963).

1. Reagents and Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2)

  • This compound stock solution in DMSO or appropriate buffer

  • Nitrocefin stock solution in DMSO

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometric microplate reader capable of kinetic measurements at 490 nm

2. Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range above and below the expected Ki. Prepare a working solution of the β-lactamase enzyme in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to wells containing varying concentrations of this compound. Include control wells with enzyme and no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixtures for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[2][12] The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance versus time plot.

    • To determine the apparent Ki (Ki app), plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

    • To determine the inactivation efficiency (k₂/K), analyze the progress curves of the reaction at different inhibitor concentrations. The observed rate constant of inactivation (kobs) can be plotted against the inhibitor concentration to determine k₂ and K.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of meropenem-vaborbactam against bacterial isolates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]

1. Reagents and Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem and this compound stock solutions

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

2. Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of meropenem in CAMHB in the wells of a 96-well microtiter plate. For meropenem-vaborbactam testing, add this compound to the CAMHB at a fixed concentration of 8 µg/mL before preparing the meropenem dilutions.[10] The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum. This will result in a final volume of 200 µL per well and the desired final inoculum density.

  • Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Broth_Microdilution_Workflow Start Start: Pure Bacterial Culture PrepInoculum Prepare Inoculum (0.5 McFarland Standard) Start->PrepInoculum DiluteInoculum Dilute to Final Inoculum Density (~5 x 10^5 CFU/mL) PrepInoculum->DiluteInoculum Inoculate Inoculate Plate with Bacterial Suspension DiluteInoculum->Inoculate PrepPlates Prepare 96-well Plate with Serial Dilutions of Meropenem in CAMHB + 8 µg/mL this compound PrepPlates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End: Report MIC Value ReadMIC->End

References

Biochemical characterization of Vaborbactam's inhibitory activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Biochemical Characterization of Vaborbactam's Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biochemical characteristics of This compound (B611620), a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor. This compound is a crucial component of the combination antibiotic meropenem-vaborbactam, designed to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).

Mechanism of Action: A Two-Step Inhibition Process

This compound functions as a slow, tight-binding, reversible covalent inhibitor of specific serine β-lactamases.[1] Its mechanism of action is a two-step process:

  • Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase enzyme, forming a non-covalent Michaelis-Menten complex (EI). This initial interaction is characterized by the inhibition constant (Ki).

  • Covalent Adduct Formation: Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[2][3] This results in a stable acyl-enzyme intermediate (EI*), effectively inactivating the enzyme.

This two-step process, particularly the slow-release kinetics from the covalent adduct, contributes to this compound's potent and sustained inhibitory activity against key β-lactamases.[4]

Vaborbactam_Mechanism E β-Lactamase (E) EI Non-covalent Complex (EI) E->EI k_on V This compound (I) EI->E k_off EI_star Covalent Adduct (EI*) EI->EI_star k2 (Acylation) EI_star->EI k-2 (Deacylation) Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified β-Lactamase Preincubation Pre-incubate Enzyme + this compound Enzyme->Preincubation This compound This compound Dilutions This compound->Preincubation Nitrocefin Nitrocefin Solution Reaction_Start Add Nitrocefin Nitrocefin->Reaction_Start Preincubation->Reaction_Start Monitoring Monitor Absorbance (490 nm) Reaction_Start->Monitoring Velocity_Calc Calculate Initial Velocities Monitoring->Velocity_Calc Ki_Calc Determine Ki using Inhibition Model Velocity_Calc->Ki_Calc

References

Methodological & Application

Application Notes and Protocols for In vitro Susceptibility Testing of Meropenem-Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to Meropenem-Vaborbactam. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accurate and reproducible results.

Introduction

Meropenem-Vaborbactam is a combination antimicrobial agent consisting of a carbapenem (B1253116) antibiotic (meropenem) and a novel beta-lactamase inhibitor (vaborbactam).[1][2] this compound inhibits serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), restoring the activity of meropenem (B701) against many carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines the standardized methods for testing the susceptibility of bacteria to Meropenem-Vaborbactam.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for Meropenem-Vaborbactam, as well as the quality control (QC) ranges for recommended reference strains.

Table 1: Meropenem-Vaborbactam MIC Breakpoints (mg/L) for Enterobacterales
Dilution Range (μg/mL)SusceptibleIntermediateResistant
≤4/8≤4/88/8≥16/8

This compound concentration is fixed at 8 mg/L. Interpretive criteria are based on FDA and CLSI guidelines.[3][4]

Table 2: Meropenem-Vaborbactam Disk Diffusion Zone Diameter Breakpoints (mm) for Enterobacterales
Disk ContentSusceptibleIntermediateResistant
20/10 µg≥1714 - 16≤13

Based on CLSI guidelines.

Table 3: Quality Control Ranges for Meropenem-Vaborbactam Susceptibility Testing
Quality Control StrainMethodMeropenem-Vaborbactam ConcentrationAcceptable Range
Escherichia coli ATCC 25922Broth MicrodilutionFixed 8 µg/mL this compound0.008/8 – 0.06/8 µg/mL[5]
Disk Diffusion20/10 µg31 - 37 mm[6]
Klebsiella pneumoniae ATCC BAA-1705Broth MicrodilutionFixed 8 µg/mL this compound0.008/8 – 0.06/8 µg/mL[4]
Disk Diffusion20/10 µg21 - 27 mm[7]
Klebsiella pneumoniae ATCC BAA-2814Broth MicrodilutionFixed 8 µg/mL this compound0.12/8 - 0.5/8 µg/mL[8]
Disk Diffusion20/10 µg16 - 20 mm[7]
Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionFixed 8 µg/mL this compound0.12/8 – 1/8 µg/mL[4]
Disk Diffusion20/10 µg29 - 35 mm[6]

Experimental Protocols

The following are detailed protocols for the most common in vitro susceptibility testing methods for Meropenem-Vaborbactam.

Broth Microdilution (BMD) Method

This method determines the Minimum Inhibitory Concentration (MIC) of Meropenem-Vaborbactam in a liquid medium. The procedure follows the guidelines outlined in CLSI document M07.[9]

a. Materials:

  • Meropenem and this compound analytical powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

b. Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of meropenem and this compound. This compound is maintained at a fixed concentration of 8 µg/mL in the final test wells.[10] Meropenem is serially diluted to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh (18-24 hour) agar (B569324) plate in a sterile saline or broth.

  • Inoculation of Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.

c. Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Meropenem-Vaborbactam Solutions C Inoculate Microtiter Plates (Final conc. ~5x10^5 CFU/mL) A->C B Prepare 0.5 McFarland Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration with no growth) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

Broth Microdilution Workflow
Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to Meropenem-Vaborbactam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent. The procedure follows the guidelines in CLSI document M02.

a. Materials:

  • Meropenem-Vaborbactam disks (20/10 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[6]

  • Application of Disks: Aseptically apply the Meropenem-Vaborbactam (20/10 µg) disk to the surface of the inoculated agar plate.[6] Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

c. Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Meropenem-Vaborbactam (20/10 µg) Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (in mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

Disk Diffusion Workflow
Gradient Strip Method

This method utilizes a plastic strip with a predefined gradient of Meropenem-Vaborbactam to determine the MIC.

a. Materials:

  • Meropenem-Vaborbactam gradient strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Quality control strains (e.g., K. pneumoniae ATCC BAA-1705, P. aeruginosa ATCC 27853)[4]

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Inoculate the MHA plate with the bacterial suspension as described for the disk diffusion method to obtain a confluent lawn of growth.

  • Application of Gradient Strip: Aseptically apply the Meropenem-Vaborbactam gradient strip to the agar surface.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.[4]

c. Workflow Diagram:

Gradient_Strip_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Meropenem-Vaborbactam Gradient Strip B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC at Intersection of Inhibition Zone and Strip D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F Logical_Relationship cluster_methods Testing Methods A In Vitro Susceptibility Testing of Meropenem-Vaborbactam B Broth Microdilution (BMD) Reference Method A->B C Disk Diffusion (Kirby-Bauer) A->C D Gradient Strip A->D E Determination of Susceptibility Category (Susceptible, Intermediate, Resistant) B->E Provides MIC C->E Provides Zone Diameter D->E Provides MIC

References

Application Notes and Protocols for Vaborbactam Efficacy Studies in Animal Models of CRE Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options. Vaborbactam (B611620), a novel β-lactamase inhibitor, in combination with the carbapenem (B1253116) meropenem (B701), offers a promising therapeutic strategy against CRE, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2][3][4] this compound restores meropenem's activity by inhibiting serine β-lactamases, including KPC enzymes.[1][4][5][6] Preclinical evaluation of this combination in relevant animal models is crucial for understanding its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[2][7] These application notes provide detailed protocols for established murine models of CRE infection used to assess the efficacy of this compound.

Data Presentation: Efficacy of Meropenem-Vaborbactam in Murine Models

The following tables summarize the quantitative data on the efficacy of meropenem-vaborbactam against CRE in various murine infection models.

Table 1: Efficacy of Meropenem-Vaborbactam in the Neutropenic Murine Thigh Infection Model

Animal ModelCRE Strain(s)Treatment Regimen (Meropenem + this compound)Bacterial Load Reduction (log10 CFU/thigh) vs. ControlReference(s)
Neutropenic Mouse ThighKPC-producing K. pneumoniae (11 strains)300 mg/kg + 50 mg/kg every 2 hours for 24 hours0.8 to 2.89[1][8][9]
Neutropenic Mouse ThighKPC-producing K. pneumoniae KP1074300 mg/kg + 50 mg/kg (single dose)Greatest reduction compared to untreated controls[1]
Neutropenic Mouse ThighKPC-producing K. pneumoniae KP1094Meropenem + this compound (doses ranging from 6.25 to 100 mg/kg) every 2 hours for 24 hoursDose-dependent bacterial killing, with a maximum reduction of 2.50 log CFU/thigh[8]
Neutropenic Mouse ThighOXA-48-harboring EnterobacteralesHuman-simulated regimens-1.10 ± 0.26 (for KPC producers)[10][11]

Table 2: Efficacy of Meropenem-Vaborbactam in the Murine Lung Infection Model

Animal ModelCRE Strain(s)Treatment Regimen (Meropenem + this compound)Bacterial Load Reduction (log10 CFU/lung) vs. ControlReference(s)
Neutropenic Mouse LungKPC-producing K. pneumoniae (2 strains)300 mg/kg + 50 mg/kg every 2 hours for 24 hours> 1.83[1][9][12]

Table 3: Efficacy of Meropenem-Vaborbactam in the Murine Pyelonephritis Model

Animal ModelCRE Strain(s)Treatment Regimen (Meropenem + this compound)Bacterial Load Reduction (log10 CFU/kidney) vs. ControlReference(s)
Murine PyelonephritisKPC-producing K. pneumoniae and E. coli100 or 300 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours2.21 to 2.80[13]
Murine PyelonephritisKPC-producing K. pneumoniae UNT171-1100 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours1.25 to 1.33[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Meropenem and this compound analytical standards

  • CRE isolates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of meropenem in CAMHB in the microtiter plates. This compound is typically used at a fixed concentration (e.g., 8 µg/mL).

  • Prepare Bacterial Inoculum: Culture the CRE isolate on an appropriate agar (B569324) plate overnight. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of meropenem (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[11][16][17]

Materials:

  • Specific-pathogen-free mice (e.g., Swiss Webster)

  • Cyclophosphamide (B585)

  • CRE isolate

  • Meropenem and this compound for injection

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.[11]

  • Prepare Inoculum: Culture the CRE isolate and prepare a suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: Two hours prior to the initiation of therapy, inject 0.1 mL of the bacterial suspension intramuscularly into each thigh of the neutropenic mice.

  • Treatment: At 2 hours post-infection, administer meropenem and this compound (or vehicle control) via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens can vary to simulate human exposures.[1] A common regimen to simulate a 2g human dose is 300 mg/kg of meropenem and 50 mg/kg of this compound administered every 2 hours for 24 hours.[1]

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the control group to determine the reduction in bacterial load.

Murine Pneumonia (Lung Infection) Model

This model assesses the efficacy of antimicrobials in a respiratory tract infection.

Materials:

  • Same as for the thigh infection model.

  • Intratracheal or intranasal instillation device.

Procedure:

  • Induce Neutropenia: As described for the thigh infection model.

  • Prepare Inoculum: Prepare a bacterial suspension of the CRE isolate.

  • Infection: Anesthetize the mice and instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the lungs via the intratracheal or intranasal route.

  • Treatment: Initiate treatment with meropenem-vaborbactam at a specified time post-infection, following a defined dosing schedule.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform quantitative cultures to determine the bacterial burden (CFU/lung).

  • Data Analysis: Compare the bacterial load in the lungs of treated animals to that of the control group.

Murine Pyelonephritis Model

This model is used to evaluate drug efficacy in treating complicated urinary tract infections.[10][18]

Materials:

  • Female mice (e.g., C3H/HeJ)

  • CRE isolate (typically uropathogenic strains)

  • Catheter for transurethral inoculation

  • Meropenem and this compound for injection

Procedure:

  • Prepare Inoculum: Grow the uropathogenic CRE isolate and prepare a suspension.

  • Infection: Anesthetize the mice and introduce a specific volume of the bacterial suspension into the bladder via a transurethral catheter. This allows the bacteria to ascend to the kidneys.

  • Treatment: Begin treatment with meropenem-vaborbactam at a designated time after infection.

  • Efficacy Assessment: After the treatment course, euthanize the mice. Aseptically remove the kidneys, homogenize the tissue, and perform quantitative bacteriology (CFU/kidney).

  • Data Analysis: Determine the reduction in bacterial counts in the kidneys of treated mice compared to untreated controls.

Visualizations

Mechanism of Action of Meropenem and this compound

Meropenem_Vaborbactam_MoA PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cell Wall Synthesis CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Meropenem Meropenem Meropenem->PBP Inhibits This compound This compound BetaLactamase β-Lactamase (e.g., KPC) This compound->BetaLactamase Inhibits BetaLactamase->Meropenem Inactivates CellLysis Cell Lysis Inhibition->CellLysis Leads to Thigh_Infection_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Intramuscular Infection with CRE neutropenia->infection Day 0 treatment Administer Meropenem/ This compound or Vehicle infection->treatment 2 hours post-infection euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating incubation Incubate Plates plating->incubation cfu Count CFU/thigh incubation->cfu analysis Data Analysis cfu->analysis Vaborbactam_Logic CRE Carbapenem-Resistant Enterobacteriaceae (CRE) BetaLactamase Produces β-Lactamase (e.g., KPC) CRE->BetaLactamase Meropenem Meropenem BetaLactamase->Meropenem Hydrolyzes BetaLactamase_Inhibited β-Lactamase Inhibited BetaLactamase->BetaLactamase_Inhibited Meropenem_Inactive Meropenem Inactivated Meropenem->Meropenem_Inactive Becomes Meropenem_Active Meropenem Remains Active Meropenem->Meropenem_Active When β-Lactamase is Inhibited Efficacy Therapeutic Efficacy Meropenem_Inactive->Efficacy No This compound This compound This compound->BetaLactamase Inhibits Meropenem_Active->Efficacy

References

Designing Clinical Trials for Vaborbactam Combination Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing robust clinical trials for Vaborbactam (B611620) in combination with Meropenem (B701). The following sections detail key considerations from trial design and patient selection to data analysis and visualization of critical pathways and processes.

I. Introduction to this compound Combination Therapy

This compound is a potent, first-in-class, cyclic boronic acid β-lactamase inhibitor.[1][2] It is specifically designed to protect β-lactam antibiotics, such as meropenem, from degradation by a broad range of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes, which are a major cause of carbapenem (B1253116) resistance in Enterobacteriaceae.[1][3][4][5] this compound itself possesses no antibacterial activity.[1][6] The combination of meropenem and this compound, commercially known as Vabomere®, aims to restore the efficacy of meropenem against multidrug-resistant Gram-negative bacteria.[2][6][7] This combination therapy has been approved for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and other serious infections caused by susceptible organisms.[3][8][9]

II. Quantitative Data Summary for Clinical Trial Design

Effective clinical trial design requires a thorough understanding of the treatment regimen, patient population, and relevant endpoints. The following tables summarize key quantitative data derived from the pivotal TANGO I and TANGO II clinical trials for meropenem-vaborbactam.

Table 1: Dosing Regimen and Pharmacokinetics

ParameterMeropenemThis compoundMeropenem-Vaborbactam Combination
Dosage 2g2g4g (2g meropenem / 2g this compound)[3][10]
Administration Intravenous infusion over 3 hours, every 8 hours[5][9]Intravenous infusion over 3 hours, every 8 hours[5][9]Intravenous infusion over 3 hours, every 8 hours[5][9]
Pharmacokinetics Linear[6]Linear[6]No significant drug-drug interaction observed[7][11]
Elimination Primarily renal[12]Primarily renal[12]Both components are removed by hemodialysis[11]
PK Model Two-compartment model with linear elimination[3][12]Two-compartment model with linear elimination[3][12]N/A

Table 2: Patient Population Characteristics (from TANGO Trials)

CharacteristicTANGO I (cUTI)TANGO II (CRE Infections)
Inclusion Criteria Adults with complicated urinary tract infections, including acute pyelonephritis[5][13]Adults with serious infections due to Carbapenem-Resistant Enterobacteriaceae (CRE), including bacteremia, HAP/VAP, cIAI, and cUTI/AP[5][14]
Age AdultsAdults
Key Pathogens EnterobacteriaceaeCarbapenem-Resistant Enterobacteriaceae (CRE), primarily KPC-producing isolates[15]
Exclusion Criteria Standard exclusion criteria for antibiotic trialsStandard exclusion criteria for antibiotic trials

Table 3: Efficacy Endpoints and Outcomes

EndpointTANGO I (cUTI)TANGO II (CRE Infections)
Primary Endpoint Overall success (composite of clinical cure or improvement and microbiological eradication) at the end of intravenous treatment (EOIVT)[13]Clinical cure at the test of cure (TOC) visit[16]
Comparator Piperacillin/tazobactam[13]Best Available Therapy (BAT), which could include polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam[5]
Non-inferiority Margin -10% (as per general guidance for cUTI trials)[17]N/A (Superiority was demonstrated)[16]
Key Outcomes Vabomere demonstrated non-inferiority and superiority to piperacillin/tazobactam for the primary endpoint.[13]Vabomere demonstrated improved clinical cure rates and lower mortality compared to BAT, leading to early termination of the trial due to superior benefit-risk.[16]

III. Experimental Protocols

The following protocols outline the key methodologies for conducting clinical trials of this compound combination therapies, based on established practices and regulatory guidelines.

Protocol 1: Antimicrobial Susceptibility Testing
  • Isolate Collection and Identification:

    • Collect relevant clinical isolates (e.g., urine, blood, respiratory samples) from patients at baseline.

    • Identify the bacterial species using standard microbiological techniques (e.g., MALDI-TOF MS).

  • Broth Microdilution:

    • Perform broth microdilution testing according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Test meropenem alone and in combination with a fixed concentration of this compound (typically 8 mg/L).[9]

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent and the combination.

  • Carbapenemase Detection:

    • For Enterobacteriaceae isolates with elevated carbapenem MICs, perform molecular testing (e.g., PCR) to detect the presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Sample Collection:

    • Collect serial plasma and urine samples from a subset of study participants at predefined time points after drug administration.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of meropenem and this compound in plasma and urine.

  • Population PK Modeling:

    • Utilize a non-linear mixed-effects modeling approach (e.g., using NONMEM) to develop population PK models for both meropenem and this compound.[12]

    • Identify significant covariates that influence drug exposure (e.g., renal function, body weight).[12]

  • PK/PD Target Attainment Analysis:

    • Use Monte Carlo simulations to assess the probability of attaining predefined PK/PD targets associated with efficacy (e.g., % time that free drug concentration remains above the MIC).

Protocol 3: Clinical Efficacy and Safety Assessment
  • Patient Enrollment and Randomization:

    • Screen patients based on inclusion and exclusion criteria.

    • Obtain informed consent.

    • Randomize eligible patients in a double-blind manner to receive either the investigational drug (meropenem-vaborbactam) or the comparator agent.

  • Clinical Assessments:

    • Conduct daily assessments of clinical signs and symptoms of infection.

    • Record vital signs and any adverse events.

    • Perform laboratory safety tests at baseline and regular intervals.

  • Microbiological Assessments:

    • Collect follow-up cultures at the test-of-cure (TOC) visit (typically 7 days after completion of therapy) to assess for microbiological eradication.[13]

  • Endpoint Adjudication:

    • An independent, blinded adjudication committee should review all clinical and microbiological data to determine the primary and secondary efficacy outcomes for each patient.

IV. Visualizations

The following diagrams illustrate key concepts in the design and understanding of clinical trials for this compound combination therapies.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Leads to BetaLactamase Serine β-Lactamase (e.g., KPC) Hydrolysis Hydrolysis Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->BetaLactamase This compound This compound This compound->BetaLactamase Inhibits Hydrolysis->Meropenem Inactivates

Caption: Mechanism of action of Meropenem-Vaborbactam.

G cluster_0 Pre-Clinical Phase cluster_1 Clinical Development cluster_2 Regulatory & Post-Market InVitro In Vitro Studies (MIC Testing) AnimalModels Animal Models (PK/PD, Efficacy) InVitro->AnimalModels Phase1 Phase 1 (Safety, PK in Healthy Volunteers) AnimalModels->Phase1 Phase2 Phase 2 (Dose-Ranging, Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials, Non-inferiority/ Superiority) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval (e.g., FDA, EMA) NDA->Approval Phase4 Phase 4 (Post-Marketing Surveillance) Approval->Phase4

Caption: General workflow of antibacterial drug development.

G PatientPool Eligible Patient Population (e.g., cUTI) Randomization Randomization (Double-blind) PatientPool->Randomization TreatmentA Treatment Arm A: Meropenem-Vaborbactam Randomization->TreatmentA TreatmentB Treatment Arm B: Comparator (e.g., Piperacillin/Tazobactam) Randomization->TreatmentB FollowUp Follow-Up Period TreatmentA->FollowUp TreatmentB->FollowUp Endpoint Primary Endpoint Assessment (e.g., Overall Success at EOIVT) FollowUp->Endpoint Analysis Statistical Analysis (Non-inferiority Test) Endpoint->Analysis

Caption: Logical design of a non-inferiority clinical trial.

References

Application Notes and Protocols for the Quantification of Vaborbactam in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of vaborbactam (B611620) in biological matrices. The methods described herein are based on published and validated scientific literature, offering robust and reproducible approaches for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

This compound is a novel, boronic acid-based β-lactamase inhibitor that is co-administered with the carbapenem (B1253116) antibiotic meropenem (B701).[1][2] This combination, known as meropenem-vaborbactam, is effective against serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and supporting drug development efforts. The following sections detail validated analytical methods, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The quantification of this compound in biological fluids such as plasma, urine, and renal replacement therapy effluent (RRTE) has been successfully achieved using various analytical techniques.[1][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.[2][5] HPLC-UV methods offer a more accessible alternative for routine analysis, demonstrating good accuracy and precision.[6][7][8]

Sample preparation is a critical step in the analytical workflow. The most common technique for plasma samples is protein precipitation, typically using acetonitrile (B52724).[3][4][9] This method is straightforward, rapid, and effectively removes interfering proteins.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated analytical methods for this compound quantification.

Table 1: LC-MS/MS Methods for this compound Quantification

Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Recovery (%)Reference
Human Plasma0.5 - 500.50< 15< 15< 15> 77[9]
Human Plasma & RRTE0.05 - 1000.05< 15< 15< 15Plasma: 96, RRTE: 103[3][4]
Human Plasma (microsamples)Not Specified0.1Validated based on EMA guidelinesValidated based on EMA guidelinesValidated based on EMA guidelines~80[2]

Table 2: HPLC-UV Methods for this compound Quantification

Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)Reference
Murine Plasma & Saline0.25 - 500.25< 6.2< 6.2> 95.7[6][7]
Pharmaceutical Dosage Form25 - 1501.03Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is based on the method described by Kammoun et al. (2020).[9]

1. Materials and Reagents

2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Acquity C18-BEH column (1.7 µm, 2.1 x 50 mm)

3. Sample Preparation

  • To 500 µL of spiked plasma sample, add 50.0 µL of the internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Add 3.0 mL of acetonitrile and vortex for 4 minutes.

  • Centrifuge the solution at 5000 rpm for 5 minutes.

  • Inject 1.0 µL of the supernatant into the UPLC-MS/MS system.

4. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: 0.01 M ammonium formate (pH 8.0) and acetonitrile (47:53, v/v)

  • Flow Rate: 0.2 mL/min

  • Column: Acquity C18-BEH (1.7 µm, 2.1 x 50 mm)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 298.16 → 96.89[9]

5. Validation Parameters

  • Linearity: 0.5 to 50 µg/mL[9]

  • Lower Limit of Quantification (LLOQ): 0.50 µg/mL[9]

  • Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%bias) should not exceed 15%.[9]

  • Recovery: The extraction recovery of this compound should be greater than 77%.[9]

Protocol 2: Quantification of this compound in Murine Plasma by HPLC-UV

This protocol is based on the method described by Sutherland and Nicolau (2020).[6][7]

1. Materials and Reagents

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • BDS Phenyl-Hypersil C18 reversed-phase column (5-µm)

3. Sample Preparation

  • Note: The specific extraction procedure is not detailed in the abstract, but a single extraction with good accuracy and precision is mentioned. A typical protein precipitation method as described in Protocol 1 can be adapted.

4. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and 25 mM sodium phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column: 5-µm BDS Phenyl-Hypersil C18 reversed-phase column.

  • Injection Volume: 60 µL

  • UV Detection: 298 nm for the first 4.9 minutes, then switched to 240 nm.

5. Validation Parameters

  • Linearity: 0.25 to 50 µg/mL[6][7]

  • Lower Limit of Quantification (LLOQ): 0.25 µg/mL with precision <4.8% and accuracy >98.9%.[6][7]

  • Precision and Accuracy: Inter-day and intra-day precision for all QC samples were <6.2% and accuracy was >95.7%.[6][7]

Visualized Workflows

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation: Protein Precipitation plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (3.0 mL) vortex1->add_acn vortex2 Vortex (4 min) add_acn->vortex2 centrifuge Centrifuge (5000 rpm, 5 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS (1 µL) supernatant->inject

Caption: Workflow for this compound Extraction from Plasma.

Analytical_Method_Workflow cluster_analysis General Analytical Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) chrom_sep Chromatographic Separation (e.g., UPLC/HPLC) sample_prep->chrom_sep detection Detection (e.g., MS/MS or UV) chrom_sep->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

Caption: General Workflow for this compound Quantification.

References

Vaborbactam for the Treatment of KPC-Producing Enterobacteriaceae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), pose a significant threat to public health.[1] These pathogens are often resistant to most available β-lactam antibiotics, leading to limited treatment options and high mortality rates.[1] Vaborbactam (B611620), a novel cyclic boronic acid-based β-lactamase inhibitor, has been developed to address this challenge. In combination with the carbapenem (B1253116) meropenem (B701), this compound restores its activity against KPC-producing Enterobacteriaceae.[2][3][4] These application notes provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and resistance mechanisms related to meropenem-vaborbactam, along with detailed protocols for key experimental assessments.

Mechanism of Action

Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][5] However, KPC enzymes, which are Ambler class A serine β-lactamases, effectively hydrolyze carbapenems, rendering them inactive.[1][5]

This compound is a potent inhibitor of class A and class C serine β-lactamases, with particularly strong activity against KPC enzymes.[2][3][6] It works by forming a stable, covalent bond with the serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of the substrate.[5][7] This inactivation of the KPC enzyme protects meropenem from hydrolysis, allowing it to reach its PBP targets and kill the bacterial cell.[1] this compound itself does not possess antibacterial activity.[7]

Meropenem-Vaborbactam_Mechanism_of_Action Mechanism of Action of Meropenem-Vaborbactam against KPC-producing Enterobacteriaceae cluster_bacterium KPC-producing Enterobacteriaceae Meropenem Meropenem KPC_enzyme KPC β-lactamase Meropenem->KPC_enzyme Hydrolysis (Blocked by this compound) PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits This compound This compound This compound->KPC_enzyme Inhibits Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesizes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of meropenem-vaborbactam against KPC-producing bacteria.

In Vitro Efficacy

Meropenem-vaborbactam has demonstrated potent in vitro activity against a large collection of KPC-producing Enterobacteriaceae isolates. The addition of a fixed concentration of this compound (typically 8 µg/mL) significantly lowers the minimum inhibitory concentrations (MICs) of meropenem.[7][8][9]

Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacteriaceae
OrganismMeropenem MIC50/MIC90 (µg/mL)Meropenem-Vaborbactam (8 µg/mL) MIC50/MIC90 (µg/mL)Reference
KPC-positive Enterobacteriaceae (Global Collection, N=991)32 / >320.06 / 1[7][8][9]
KPC-producing Enterobacteriaceae (China, N=128)>64 / >640.5 / 8[10][11]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic murine thigh and lung infection models are standardly used to assess the activity of antibiotics against Enterobacteriaceae. Studies have shown that meropenem-vaborbactam is highly effective in these models against KPC-producing strains.[12][13]

Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Murine Infection Models
Animal ModelBacterial Strain(s)Treatment RegimenLog10 CFU Reduction vs. ControlReference
Neutropenic Mouse Thigh Infection11 KPC-producing Enterobacteriaceae strainsMeropenem (300 mg/kg) + this compound (50 mg/kg) q2h for 24h0.8 to 2.89[12][13][14]
Neutropenic Mouse Lung Infection2 KPC-producing K. pneumoniae strainsMeropenem (300 mg/kg) + this compound (50 mg/kg) q2h for 24h>1.83[12][13]
Murine Pyelonephritis Model3 KPC-producing Enterobacteriaceae strainsHuman-simulated dosesSignificant bacterial killing vs. control[4][15]

Mechanisms of Resistance

While meropenem-vaborbactam is a potent combination, resistance can emerge. The primary mechanisms of resistance do not typically involve mutations in the blaKPC gene itself. Instead, resistance is often associated with:

  • Porin Mutations: Mutations in the genes encoding the outer membrane porins OmpK35 and OmpK36 can reduce the permeability of the bacterial cell to meropenem and this compound.[16][17]

  • Increased blaKPC Gene Copy Number: Amplification of the plasmid carrying the blaKPC gene can lead to higher levels of KPC enzyme production, overwhelming the inhibitory effect of this compound.[2][16]

It is noteworthy that this compound does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) carbapenemases.[3][6]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Meropenem and this compound analytical powders

  • KPC-producing Enterobacteriaceae isolates

  • ATCC® quality control strains (e.g., K. pneumoniae ATCC® BAA-1705™)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of meropenem and this compound in a suitable solvent according to the manufacturer's instructions.

  • Prepare serial twofold dilutions of meropenem in CAMHB in the microtiter plates.

  • Add this compound to each well containing meropenem to achieve a final fixed concentration of 8 µg/mL.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, touch 3-5 colonies with a sterile loop.

  • Inoculate a tube of sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.

  • Examine the growth control well to ensure adequate bacterial growth.

  • Check the sterility control well for any contamination.

  • Test quality control strains in parallel to ensure the accuracy of the results.

Broth_Microdilution_Workflow Broth Microdilution Susceptibility Testing Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Meropenem-Vaborbactam Dilutions in Microtiter Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.
Protocol 2: Neutropenic Murine Thigh Infection Model

This protocol is a generalized procedure and must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

1. Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster), 6-8 weeks old

  • Cyclophosphamide (B585)

  • KPC-producing Enterobacteriaceae strain

  • Brain Heart Infusion (BHI) broth or other suitable growth medium

  • Sterile saline or PBS

  • Meropenem and this compound for injection

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Sterile syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This will induce neutropenia.

3. Bacterial Challenge:

  • Culture the KPC-producing strain overnight in BHI broth.

  • Dilute the culture in sterile saline to the desired concentration (e.g., 10⁶-10⁷ CFU/mL).

  • Anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

4. Antimicrobial Treatment:

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment.

  • Administer meropenem and this compound (or vehicle control) subcutaneously or via the desired route at the specified dosing regimen.

5. Euthanasia and Sample Collection:

  • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice using an approved method.

  • Aseptically dissect the entire thigh muscle.

6. Bacterial Enumeration:

  • Weigh the thigh tissue.

  • Homogenize the tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions of the homogenate.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies and calculate the number of CFU per gram of thigh tissue.

7. Data Analysis:

  • Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the treatment.

Murine_Thigh_Infection_Model_Workflow Neutropenic Murine Thigh Infection Model Workflow Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Bacterial_Challenge Intramuscular Bacterial Challenge in Thigh Induce_Neutropenia->Bacterial_Challenge Treatment Administer Meropenem-Vaborbactam or Vehicle Control Bacterial_Challenge->Treatment Euthanasia Euthanize Mice and Collect Thigh Tissue Treatment->Euthanasia Homogenization Homogenize Tissue and Perform Serial Dilutions Euthanasia->Homogenization Plating_Incubation Plate Dilutions and Incubate Homogenization->Plating_Incubation CFU_Enumeration Enumerate CFU per Gram of Tissue Plating_Incubation->CFU_Enumeration

Caption: Workflow for the neutropenic murine thigh infection model.
Protocol 3: Murine Lung Infection Model

This protocol is a generalized procedure and must be approved by the institution's IACUC.

1. Materials:

  • Same as for the thigh infection model, with the addition of equipment for intranasal or intratracheal inoculation.

2. Induction of Neutropenia:

  • Follow the same procedure as for the thigh infection model.

3. Bacterial Challenge:

  • Prepare the bacterial inoculum as described for the thigh model.

  • Anesthetize the mice.

  • Inoculate the mice via the intranasal or intratracheal route with a small volume (e.g., 20-50 µL) of the bacterial suspension.

4. Antimicrobial Treatment:

  • Initiate treatment at a predetermined time post-infection as described for the thigh model.

5. Euthanasia and Sample Collection:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically dissect the lungs.

6. Bacterial Enumeration:

  • Homogenize the lung tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions and plate as described for the thigh model.

  • Calculate the CFU per gram of lung tissue.

7. Data Analysis:

  • Compare the bacterial loads in the lungs of treated versus control animals.

References

Application Notes and Protocols: Vaborbactam in Hollow-Fiber Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of vaborbactam (B611620), typically in combination with meropenem (B701). The HFIM is a dynamic in vitro system that simulates human drug concentration-time profiles, offering a powerful tool to study antimicrobial efficacy and the suppression of resistance.

Introduction to this compound and the Hollow-Fiber Infection Model

This compound is a novel, potent inhibitor of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme, which confers resistance to carbapenem (B1253116) antibiotics.[1][2][3][4][5] It is approved for clinical use in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3][5]

The hollow-fiber infection model is an in vitro system that mimics the pharmacokinetics of drugs in the human body.[6][7][8] It consists of a central reservoir connected to a hollow-fiber cartridge containing semi-permeable fibers. Bacteria are inoculated into the extracapillary space of the cartridge, while fresh media and the antimicrobial agent(s) are circulated through the central reservoir and across the fibers.[7][8] This setup allows for the simulation of drug absorption, distribution, metabolism, and elimination, providing a dynamic environment to assess the relationship between drug exposure and bacterial response over time.[6][7][8]

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

Studies utilizing the HFIM have been crucial in defining the PK/PD targets for the meropenem-vaborbactam combination. The primary PK/PD index that best describes the efficacy of this compound in combination with meropenem is the 24-hour free this compound area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) of the combination.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from hollow-fiber infection model studies with meropenem-vaborbactam against KPC-producing Enterobacteriaceae.

Table 1: this compound PK/PD Targets in the Hollow-Fiber Infection Model [2][3][5]

Efficacy EndpointRequired 24-h Free this compound AUC/Meropenem-Vaborbactam MIC Ratio
Bacteriostasis9 - 12
1-log10 CFU/mL Reduction18 - 38
2-log10 CFU/mL Reduction25
Resistance Suppression> 24

Table 2: Simulated Human Dosing Regimens and Corresponding Exposures in Hollow-Fiber Models [1][2][3][4][5][9]

Meropenem Dose (every 8h, 3h infusion)This compound Dose (every 8h, 3h infusion)Simulated 24-h Free this compound AUC (mg·h/L)
2 g2 g~550
1 g1 g~320
N/AVaried192, 320, 550

Experimental Protocols

The following protocols are synthesized from published studies utilizing the hollow-fiber infection model to evaluate meropenem-vaborbactam.[3][4][9]

Bacterial Strain Selection and Preparation
  • Strains: Utilize clinically relevant strains of KPC-producing carbapenem-resistant Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae).[3][9]

  • Inoculum Preparation:

    • Grow the bacterial isolate overnight on appropriate agar (B569324) plates.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Prepare a high-inoculum suspension (typically ~108 CFU/mL) in fresh MHB for introduction into the hollow-fiber system.[3][9]

Hollow-Fiber Infection Model Setup
  • Apparatus: A standard hollow-fiber cartridge system with a central reservoir.

  • Assembly and Sterilization: Assemble the system according to the manufacturer's instructions and sterilize all components.

  • Inoculation: Inoculate the prepared bacterial suspension into the extracapillary space of the hollow-fiber cartridge.

  • Media Circulation: Circulate fresh, pre-warmed MHB from the central reservoir through the intracapillary space of the cartridge using a peristaltic pump.

Simulation of Human Pharmacokinetics
  • Dosing Solution Preparation: Prepare stock solutions of meropenem and this compound.

  • Drug Administration: Administer the drugs into the central reservoir to simulate the desired human dosage regimen (e.g., 2g meropenem and 2g this compound administered every 8 hours as a 3-hour infusion).[4][9] This is achieved by using computer-controlled syringe pumps to add and remove drug and fresh media from the central reservoir over time.

  • Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points to confirm that the target drug concentrations are being achieved.

Pharmacodynamic Assessment
  • Bacterial Enumeration: At various time points throughout the experiment (e.g., 0, 4, 8, 24, 32 hours), collect samples from the extracapillary space of the hollow-fiber cartridge.

  • Viable Counts: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Resistance Monitoring: Plate samples on agar containing selective concentrations of meropenem to quantify the emergence of resistant subpopulations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hfim Hollow-Fiber Model cluster_analysis Analysis strain Bacterial Strain Selection inoculum Inoculum Preparation (~10^8 CFU/mL) strain->inoculum setup HFIM Setup and Inoculation inoculum->setup pk_sim Simulate Human PK of Meropenem-Vaborbactam setup->pk_sim pd_sampling Pharmacodynamic Sampling pk_sim->pd_sampling pk_sampling Pharmacokinetic Sampling pk_sim->pk_sampling bacterial_count Bacterial Enumeration (CFU/mL) pd_sampling->bacterial_count resistance Resistance Analysis pd_sampling->resistance pk_analysis PK Confirmation pk_sampling->pk_analysis

Caption: Workflow for a hollow-fiber infection model experiment.

Meropenem-Vaborbactam PK/PD Relationship

G cluster_drug Drug Exposure cluster_bacteria Bacterial Response cluster_outcome Therapeutic Outcome mv_dose Meropenem-Vaborbactam Dosing Regimen pk_profile Simulated Human Plasma Concentration mv_dose->pk_profile bacterial_killing Bacterial Killing pk_profile->bacterial_killing resistance_suppression Suppression of Resistance pk_profile->resistance_suppression efficacy Therapeutic Efficacy bacterial_killing->efficacy resistance_suppression->efficacy

Caption: PK/PD relationship of meropenem-vaborbactam in the HFIM.

References

Meropenem-Vaborbactam in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and methodologies of Meropenem-Vaborbactam as investigated in the pivotal TANGO I and TANGO II clinical trials. The information is presented to support further research and development in the field of infectious diseases and antimicrobial resistance.

Meropenem-Vaborbactam is a combination antimicrobial agent comprising a carbapenem (B1253116) antibiotic, meropenem, and a novel beta-lactamase inhibitor, vaborbactam.[1] This combination has been developed to combat challenging Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE).[2] The efficacy and safety of Meropenem-Vaborbactam have been rigorously evaluated in two key Phase 3 clinical trials: TANGO I and TANGO II.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from the TANGO I and TANGO II clinical trials, offering a clear comparison of the study designs and outcomes.

Table 1: Dosage and Administration in TANGO I and TANGO II Clinical Trials
ParameterTANGO ITANGO II
Drug Meropenem-VaborbactamMeropenem-Vaborbactam
Dosage Meropenem 2g / this compound 2g[3]Meropenem 2g / this compound 2g[4]
Administration Route Intravenous (IV) Infusion[3]Intravenous (IV) Infusion[4]
Infusion Time 3 hours[3]3 hours[4]
Frequency Every 8 hours[3]Every 8 hours[4]
Comparator Piperacillin-Tazobactam (4.5g IV every 8 hours over 30 minutes)[3][5]Best Available Therapy (BAT)[4]
Duration of IV Therapy At least 15 doses, with a total treatment duration of 10 days (IV + optional oral levofloxacin)[3]7 to 14 days[4]
Table 2: Patient Population and Primary Efficacy Endpoints
ParameterTANGO ITANGO II
Patient Population Adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis[3]Adults with serious infections due to known or suspected Carbapenem-Resistant Enterobacteriaceae (CRE), including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), complicated intra-abdominal infections (cIAI), and cUTI/pyelonephritis[4][6]
Primary Endpoint (FDA Criteria) Overall success (composite of clinical cure or improvement and microbial eradication) at the end of intravenous treatment in the microbiologic modified intent-to-treat (m-MITT) population.[7][8]Varies by infection type: Overall success at Test of Cure (TOC) for cUTI/AP; All-cause mortality for HABP/VABP and bacteremia; Clinical cure at TOC for cIAI.[4]
Primary Endpoint (EMA Criteria) Microbial eradication at the test-of-cure visit in the m-MITT and microbiologic evaluable populations.[7]Not explicitly defined as a single primary endpoint; efficacy assessments included clinical and microbiological cure rates.

II. Experimental Protocols

The methodologies employed in the TANGO trials provide a robust framework for clinical evaluation of new antibiotics.

TANGO I: Complicated Urinary Tract Infections (cUTI)

Objective: To evaluate the efficacy and safety of Meropenem-Vaborbactam versus Piperacillin-Tazobactam in the treatment of cUTI.[3]

Study Design: A Phase 3, multicenter, multinational, randomized, double-blind, double-dummy, non-inferiority trial.[5][9]

Key Methodologies:

  • Patient Selection: Adults with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[3]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Meropenem-Vaborbactam or Piperacillin-Tazobactam.[3]

  • Treatment Regimen:

    • Meropenem-Vaborbactam: 2g/2g administered as a 3-hour IV infusion every 8 hours.[3]

    • Piperacillin-Tazobactam: 4.5g administered as a 30-minute IV infusion every 8 hours.[3]

  • Switch to Oral Therapy: After a minimum of 15 intravenous doses, patients who met predefined criteria for clinical improvement could be switched to oral levofloxacin (B1675101) to complete a total of 10 days of therapy.[3][5]

  • Efficacy Assessments:

    • Clinical Cure: Defined as the complete resolution or significant improvement of baseline signs and symptoms of cUTI.[7][9]

    • Microbial Eradication: Assessed by urine culture at the end of IV treatment and at the test-of-cure visit (approximately 7 days after the end of treatment).[9]

    • Overall Success: A composite endpoint of clinical cure or improvement and microbial eradication.[7]

TANGO II: Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Objective: To evaluate the efficacy and safety of Meropenem-Vaborbactam monotherapy versus Best Available Therapy (BAT) for the treatment of serious infections caused by CRE.[4]

Study Design: A Phase 3, multicenter, multinational, randomized, open-label trial.[4][10]

Key Methodologies:

  • Patient Selection: Adults with confirmed or suspected CRE infections, including bacteremia, HABP/VABP, cIAI, and cUTI/pyelonephritis, were enrolled.[4][6]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Meropenem-Vaborbactam or BAT.[4]

  • Treatment Regimen:

    • Meropenem-Vaborbactam: 2g/2g administered as a 3-hour IV infusion every 8 hours for 7 to 14 days.[4]

    • Best Available Therapy (BAT): Investigator-selected and could include monotherapy or a combination of agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[4][6]

  • Efficacy Assessments:

    • Clinical Cure: Complete resolution of signs and symptoms of the qualifying infection.[4]

    • Microbiological Cure: Eradication of the baseline CRE pathogen.

    • All-Cause Mortality: Assessed at Day 28.[6]

III. Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Meropenem-Vaborbactam and the experimental workflows of the TANGO clinical trials.

TANGO_I_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment s1 Patients with Complicated UTI (cUTI) or Acute Pyelonephritis rand Randomization s1->rand t1 Meropenem-Vaborbactam (2g/2g IV q8h over 3h) rand->t1 Arm A t2 Piperacillin-Tazobactam (4.5g IV q8h over 30min) rand->t2 Arm B fu1 IV Therapy (≥15 doses) t1->fu1 t2->fu1 fu2 Optional Switch to Oral Levofloxacin (Total 10 days) fu1->fu2 fu3 End of IV Treatment (Primary Endpoint - FDA) fu2->fu3 fu4 Test of Cure Visit (~7 days post-treatment) (Primary Endpoint - EMA) fu3->fu4 TANGO_II_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment s1 Patients with Serious Infections due to Suspected or Confirmed Carbapenem-Resistant Enterobacteriaceae (CRE) rand Randomization s1->rand t1 Meropenem-Vaborbactam (2g/2g IV q8h over 3h) rand->t1 Arm A t2 Best Available Therapy (BAT) (Investigator's Choice) rand->t2 Arm B fu1 IV Therapy (7-14 days) t1->fu1 t2->fu1 fu2 End of Treatment (EOT) Assessment fu1->fu2 fu3 Test of Cure (TOC) Visit (~7 days post-EOT) fu2->fu3 fu4 28-Day All-Cause Mortality fu3->fu4 Meropenem_Vaborbactam_MoA meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Inhibits This compound This compound beta_lactamase Serine Beta-Lactamase (e.g., KPC) This compound->beta_lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis pbp->Cell Wall Synthesis Catalyzes beta_lactamase->meropenem Degrades Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis

References

Application Notes and Protocols: Investigating Vaborbactam's Efficacy in Lung Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of vaborbactam (B611620), in combination with meropenem (B701), in preclinical lung infection models. The protocols and data presented are intended to guide researchers in designing and executing similar studies to investigate novel antimicrobial agents.

Quantitative Efficacy of Meropenem-Vaborbactam in Murine Lung Infection Models

The combination of meropenem and this compound has demonstrated significant efficacy in reducing bacterial burden in lung infection models, particularly against carbapenem-resistant Enterobacteriaceae (CRE). This compound restores the activity of meropenem against strains producing certain serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).

Table 1: Efficacy of Meropenem-Vaborbactam against KPC-Producing Klebsiella pneumoniae in a Neutropenic Mouse Lung Infection Model
Bacterial StrainTreatment GroupDosage (mg/kg)Bacterial Load Reduction (log10 CFU/lung) vs. Untreated ControlCitation
KPC-producing K. pneumoniae (Strain 1)Meropenem-Vaborbactam300 + 50>1.83[1]
KPC-producing K. pneumoniae (Strain 2)Meropenem-Vaborbactam300 + 50>1.83[1]
Meropenem-Resistant K. pneumoniaeMeropenem alone300<0.5[1]

Note: The neutropenic mouse lung infection model is a well-established model for evaluating the efficacy of antimicrobial agents against bacterial pneumonia.

Table 2: In Vitro Activity of Meropenem-Vaborbactam against Respiratory Pathogens

While in vivo lung infection data for some pathogens is limited, in vitro studies demonstrate the potential of meropenem-vaborbactam. The addition of this compound significantly reduces the minimum inhibitory concentration (MIC) of meropenem for many β-lactamase-producing organisms.

OrganismMeropenem MIC (µg/mL)Meropenem-Vaborbactam MIC (µg/mL)Fold Reduction in MIC
KPC-producing Enterobacteriaceae16 to >2560.015 to 8Up to >16,384
Pseudomonas aeruginosa (some strains)2 to 162 to 16No significant reduction
Acinetobacter baumannii4 to 324 to 32No significant reduction

Note: this compound's activity is primarily against Class A and some Class C serine β-lactamases. It does not inhibit metallo-β-lactamases (MBLs) or oxacillinases (OXAs) commonly found in P. aeruginosa and A. baumannii.[2][3]

Experimental Protocols

Murine Pneumonia Model Protocol

This protocol outlines a general procedure for establishing a murine model of bacterial pneumonia to assess the efficacy of antimicrobial agents.[4][5]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Phosphate-buffered saline (PBS), sterile

  • Luria-Bertani (LB) agar (B569324) plates

  • Meropenem and this compound for injection

  • Appropriate animal handling and euthanasia supplies

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on LB agar plates.

    • Inoculate a single colony into LB broth and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^5 CFU/50 µL for K. pneumoniae). The optimal inoculum size should be determined empirically for each bacterial strain and mouse strain to establish a non-lethal but robust infection.

  • Animal Infection:

    • Anesthetize mice using a preferred method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).

    • Once anesthetized, gently instill 50 µL of the bacterial inoculum into the nares of the mouse (25 µL per nostril).

  • Antimicrobial Treatment:

    • Initiate treatment at a predetermined time post-infection (e.g., 2 hours).

    • Administer meropenem and this compound (or vehicle control) via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens should be designed to mimic human pharmacokinetic exposures.[1]

  • Assessment of Bacterial Burden:

    • At a specified endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.

    • Aseptically remove the lungs and homogenize in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on LB agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

  • Data Analysis:

    • Calculate the mean log10 CFU/gram of lung tissue for each treatment group.

    • Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Visualized Pathways and Workflows

Mechanism of this compound Action

This compound is a cyclic boronic acid β-lactamase inhibitor that protects meropenem from degradation by certain serine β-lactamases, particularly KPC.[6]

G cluster_bacterium Gram-Negative Bacterium Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits This compound This compound BetaLactamase Serine β-Lactamase (e.g., KPC) This compound->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase->Meropenem Degrades Lysis Cell Lysis CellWall->Lysis Inhibition leads to G cluster_workflow Experimental Workflow A Bacterial Inoculum Preparation B Mouse Anesthesia and Infection A->B C Antimicrobial Treatment B->C D Euthanasia and Lung Harvest C->D E Lung Homogenization and Plating D->E F Quantification of Bacterial Burden (CFU) E->F

References

Application Notes and Protocols for Population Pharmacokinetic Modeling of Vaborbactam in Infected Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam (B611620) is a novel, potent, cyclic boronic acid-based beta-lactamase inhibitor developed to be co-administered with the carbapenem (B1253116) antibiotic meropenem.[1][2][3] This combination, meropenem-vaborbactam, is designed to combat serious Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[1][2] this compound itself has no antimicrobial activity but works by inhibiting serine beta-lactamases, thereby restoring the antibacterial efficacy of meropenem.[2] Understanding the pharmacokinetic (PK) profile of this compound in the target patient population is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential toxicity. Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the PK variability within a patient population, identify factors that influence this variability, and simulate different dosing scenarios.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting a population pharmacokinetic study of this compound in infected patients, based on published clinical trial data and modeling methodologies.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine β-lactamases, including KPC enzymes, which are a major cause of carbapenem resistance. By binding to these enzymes, this compound prevents the hydrolysis of meropenem, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect through the inhibition of cell wall synthesis.

cluster_0 Bacterial Cell cluster_1 Periplasmic Space meropenem Meropenem porin Porin Channel (OmpK35/OmpK36) meropenem->porin Enters cell This compound This compound This compound->porin Enters cell meropenem_in Meropenem vaborbactam_in This compound pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits beta_lactamase Serine β-Lactamase (e.g., KPC) lysis Bacterial Cell Lysis cell_wall->lysis Leads to meropenem_in->pbp Binds to meropenem_in->beta_lactamase Hydrolyzed by vaborbactam_in->beta_lactamase Inhibits data_prep Data Preparation (PK, Covariates, Dosing) base_model Base Model Development (1 vs 2 vs 3 compartments) data_prep->base_model covariate_model Covariate Model Building (Forward Add, Backward Elim) base_model->covariate_model final_model Final Model Selection (GOF plots, VPC, Objective Function) covariate_model->final_model model_eval Model Evaluation (Bootstrap, Predictive Checks) final_model->model_eval simulations Simulations (Dose Regimen Evaluation) model_eval->simulations

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to Meropenem-Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Meropenem-Vaborbactam.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

ProblemPossible Cause(s)Suggested Solution(s)
Unexpectedly high Meropenem-Vaborbactam MICs for KPC-producing isolates 1. Porin mutations: Resistance to Meropenem-Vaborbactam is frequently associated with mutations in the outer membrane porins OmpK35 and OmpK36, which restrict the entry of the drug into the bacterial cell.[1][2][3][4] Specifically, look for truncations in OmpK35 and insertions (e.g., GD insertion at positions 134-135) or other mutations in OmpK36.[2][4] 2. Increased blaKPC gene copy number: Amplification of the gene encoding the KPC carbapenemase can lead to higher levels of enzyme production, overwhelming the inhibitory effect of vaborbactam (B611620).[1][5][6] 3. Downregulation of porin expression: Mutations in regulatory genes, such as kvrA, can lead to decreased expression of OmpK35 and OmpK36.[3][7][8][9]1. Sequence ompK35 and ompK36 genes: Perform Sanger or whole-genome sequencing to identify mutations. Compare sequences to a susceptible reference strain. 2. Quantify blaKPC gene copy number: Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal gene. 3. Analyze porin protein expression: Perform outer membrane protein (OMP) extraction followed by SDS-PAGE to visualize the presence and relative abundance of OmpK35 and OmpK36.
Inconsistent or trailing endpoints in Meropenem-Vaborbactam broth microdilution assays 1. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can grow at higher antibiotic concentrations, leading to faint growth across a range of wells. 2. Inoculum preparation: An inoculum that is too dense or not in the logarithmic growth phase can affect the accuracy of MIC determination. 3. Reading time: Incubating plates for too long (e.g., beyond 20 hours) can sometimes exacerbate trailing effects.[10]1. Re-culture from the highest concentration well with growth: Isolate colonies from the trailing endpoint and re-test their MIC to confirm if a resistant subpopulation is present. 2. Standardize inoculum preparation: Strictly adhere to CLSI guidelines for inoculum preparation, ensuring a 0.5 McFarland standard is used. 3. Adhere to recommended incubation times: Read MICs at 16-20 hours of incubation as recommended by CLSI for Enterobacterales.
No change in Meropenem (B701) MIC after adding this compound 1. Resistance mechanism is not KPC-mediated: this compound is a potent inhibitor of Class A (like KPC) and some Class C serine β-lactamases, but it does not inhibit Class B (metallo-β-lactamases, e.g., NDM, VIM) or Class D (oxacillinases, e.g., OXA-48) carbapenemases.[11][12][13] 2. Impermeability and efflux: While less common as a primary mechanism, severe porin loss combined with overexpression of efflux pumps could potentially contribute to a lack of potentiation. However, efflux by the AcrAB-TolC pump is noted to have a minimal impact on this compound activity.[4][13]1. Test for metallo- and oxacillinase-producing carbapenemases: Use molecular methods (PCR) or phenotypic assays (e.g., modified Hodge test, carbapenem (B1253116) inactivation method with EDTA) to detect non-KPC carbapenemases. 2. Evaluate porin expression and efflux pump activity: Analyze porin expression as described above and consider efflux pump inhibitor studies if other mechanisms are ruled out.
Difficulty in amplifying and sequencing ompK36 1. Primer design: The ompK36 gene and its flanking regions may have sequence variability between strains, leading to poor primer binding. 2. Secondary structures: The DNA template may have secondary structures that impede PCR amplification.1. Design multiple primer sets: Use different primer pairs targeting various regions of the gene and its flanking sequences. 2. Optimize PCR conditions: Use a high-fidelity polymerase and consider additives like DMSO or betaine (B1666868) to resolve secondary structures.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary mechanisms of resistance to Meropenem-Vaborbactam in Klebsiella pneumoniae?

A1: The most commonly reported mechanisms of resistance are mutations in the genes encoding the outer membrane porins OmpK35 and OmpK36, and an increase in the copy number of the blaKPC gene.[1][5][6] Unlike resistance to some other β-lactam/β-lactamase inhibitor combinations, mutations within the blaKPC gene itself are not a common mechanism of resistance to Meropenem-Vaborbactam.[1][5]

Q2: How does this compound work?

A2: this compound is a cyclic boronic acid-based β-lactamase inhibitor.[1] It potently inhibits Class A (e.g., KPC) and Class C serine β-lactamases.[12][13] By binding to and inactivating these enzymes, this compound restores the activity of meropenem against bacteria that produce these β-lactamases.

Q3: Is resistance to Meropenem-Vaborbactam common?

A3: Resistance to Meropenem-Vaborbactam among KPC-producing Klebsiella pneumoniae is currently rare.[11]

Experimental

Q4: What are the CLSI-recommended quality control strains for Meropenem-Vaborbactam susceptibility testing?

A4: For broth microdilution, CLSI-approved QC strains include K. pneumoniae ATCC BAA-1705 (KPC-2) and K. pneumoniae ATCC BAA-2814 (KPC-3).[1]

Q5: My qPCR results for blaKPC copy number are ambiguous. How can I improve the accuracy?

A5: Ensure you are using a validated single-copy reference gene for normalization. Run samples in triplicate and include a standard curve of known DNA concentrations. The relative quantification should be compared to a susceptible control strain with a known single copy of the gene. An RQ value between 0.8 and 1.2 can be considered as one copy, while an RQ value approaching 2 would indicate two copies.[7]

Quantitative Data Summary

Table 1: Meropenem-Vaborbactam MICs in K. pneumoniae with Different Resistance Mechanisms

Strain TypeResistance Mechanism(s)Meropenem MIC (µg/mL)Meropenem-Vaborbactam MIC (µg/mL)Fold-change in MIC with this compound
KPC-producing, WT porinsblaKPC8 - 512≤0.06 - 32>256
KPC-producing, ompK36 mutantblaKPC, ompK36 mutation>320.25>128
KPC-producing, non-functional ompK35 and partially functional ompK36blaKPC, ompK35 frameshift, ompK36 GD duplication>320.125 - 1>32
KPC-producing, double porin lossblaKPC, non-functional ompK35 and ompK36>32>8<4

Data compiled from multiple sources.[1][14][15]

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of Meropenem-Vaborbactam.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Meropenem and this compound analytical grade powders

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains (K. pneumoniae ATCC BAA-1705, ATCC BAA-2814)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare antibiotic stock solutions: Prepare a stock solution of meropenem and a separate stock solution of this compound.

  • Prepare antibiotic working solutions: In CAMHB, prepare serial two-fold dilutions of meropenem. Add this compound to each dilution to a final fixed concentration of 8 µg/mL. The final volume in each well should be 50 µL.

  • Prepare inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate plate: Add 50 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.

Quantification of blaKPC Gene Copy Number by qPCR

This protocol outlines a relative quantification method to determine the copy number of the blaKPC gene.

Materials:

  • Genomic DNA extracted from test and reference strains

  • Primers specific for blaKPC and a single-copy reference gene (e.g., rpoB)

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

Procedure:

  • Primer design and validation: Design and validate primers for both the target (blaKPC) and reference genes to ensure high efficiency and specificity.

  • Prepare qPCR reactions: Set up qPCR reactions in triplicate for each DNA sample, including reactions for the target gene and the reference gene. Each reaction should contain qPCR master mix, forward and reverse primers, and template DNA. Include a no-template control for each primer set.

  • Perform qPCR: Run the qPCR program with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

  • Data analysis (ΔΔCt method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(blaKPC) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample), where the calibrator is a strain with a known single copy of blaKPC.

    • Calculate the relative copy number: 2-ΔΔCt.

Outer Membrane Porin (OMP) Analysis by SDS-PAGE

This protocol describes the extraction and visualization of OMPs.

Materials:

  • Bacterial cultures

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)

  • N-lauroylsarcosine

  • Ultracentrifuge

  • SDS-PAGE gels, buffers, and apparatus

  • Coomassie Brilliant Blue stain

Procedure:

  • Cell lysis: Harvest bacterial cells from an overnight culture and resuspend in lysis buffer. Lyse the cells by sonication or French press.

  • Membrane isolation: Centrifuge the lysate at a low speed to remove unlysed cells. Then, ultracentrifuge the supernatant to pellet the total membrane fraction.

  • Inner membrane solubilization: Resuspend the membrane pellet in a buffer containing N-lauroylsarcosine to selectively solubilize the inner membrane proteins.

  • OMP extraction: Ultracentrifuge the suspension again. The pellet will contain the OMPs.

  • SDS-PAGE: Resuspend the OMP pellet in sample buffer, heat to denature, and run on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to OmpK35 and OmpK36.

KPC β-Lactamase Activity Assay

This protocol uses the chromogenic substrate nitrocefin (B1678963) to measure β-lactamase activity.

Materials:

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate (B84403) buffer (pH 7.0)

  • Bacterial cell lysate

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare working solution: Dilute the nitrocefin stock solution in phosphate buffer to a final concentration of 0.5-1.0 mg/mL. The solution should be yellow.

  • Prepare cell lysate: Lyse bacterial cells by sonication to release the β-lactamase.

  • Set up assay: In a 96-well plate, add a defined amount of cell lysate to the wells.

  • Initiate reaction: Add the nitrocefin working solution to each well.

  • Measure absorbance: Immediately begin measuring the absorbance at 486 nm (or 490 nm) at regular intervals. The hydrolysis of nitrocefin results in a color change to red.

  • Calculate activity: The rate of change in absorbance is proportional to the β-lactamase activity. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

Visualizations

Meropenem_Vaborbactam_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_resistance Resistance Mechanisms Meropenem-Vaborbactam Meropenem-Vaborbactam OmpK35/36 OmpK35/36 Porin Meropenem-Vaborbactam->OmpK35/36 Entry Meropenem Meropenem KPC KPC β-lactamase Meropenem->KPC Hydrolysis PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibition This compound This compound This compound->KPC Inhibition Cell Death Cell Death PBP->Cell Death Leads to Outer Membrane Outer Membrane OmpK35/36->Meropenem OmpK35/36->this compound Porin Mutation 1. Porin Mutation/ Deletion/Downregulation Porin Mutation->OmpK35/36 Reduces Entry Increased KPC 2. Increased blaKPC Copy Number Increased KPC->KPC Increases amount

Caption: Mechanisms of action and resistance to Meropenem-Vaborbactam.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_proteomic Proteomic Analysis cluster_enzymatic Enzymatic Analysis Isolate Clinical Isolate with High Meropenem-Vaborbactam MIC AST Antimicrobial Susceptibility Testing (Broth Microdilution) Isolate->AST MIC Confirm Elevated MIC AST->MIC gDNA Genomic DNA Extraction MIC->gDNA OMP Outer Membrane Protein Extraction MIC->OMP Lysate Cell Lysate Preparation MIC->Lysate PorinSeq ompK35/36 Sequencing gDNA->PorinSeq qPCR blaKPC qPCR gDNA->qPCR PorinMutation Identify Porin Mutations PorinSeq->PorinMutation CopyNumber Determine blaKPC Copy Number qPCR->CopyNumber SDS SDS-PAGE OMP->SDS PorinLoss Visualize Porin Loss SDS->PorinLoss Nitrocefin Nitrocefin Assay Lysate->Nitrocefin Activity Measure β-lactamase Activity Nitrocefin->Activity

Caption: Experimental workflow for investigating Meropenem-Vaborbactam resistance.

References

Vaborbactam Technical Support Center: Renal Impairment Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing vaborbactam (B611620) dosage in experimental models and clinical studies involving subjects with renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the meropenem-vaborbactam combination?

A1: The combination product leverages two distinct mechanisms. Meropenem (B701) is a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death[1][2]. This compound is a cyclic boronic acid β-lactamase inhibitor[3]. It has no intrinsic antibacterial activity but protects meropenem from degradation by serine β-lactamases, including key carbapenemases like Klebsiella pneumoniae carbapenemase (KPC)[3][4][5][6]. This restores meropenem's effectiveness against many carbapenem-resistant Enterobacteriaceae (CRE)[7].

Q2: How does renal impairment affect the pharmacokinetics (PK) of this compound and meropenem?

A2: Both meropenem and this compound are primarily eliminated through the kidneys[8][9]. In patients with renal impairment, the plasma clearance of both drugs decreases as renal function declines[4][10]. This leads to a longer elimination half-life and greater total drug exposure (AUC) for both compounds[7][9][11]. Studies have shown that the reduction in clearance for both drugs is proportional to the decrease in estimated glomerular filtration rate (eGFR), indicating their pharmacokinetic profiles remain well-matched even in renal dysfunction[12].

Q3: Why is dosage adjustment critical for patients with renal impairment?

A3: Dosage adjustment is crucial to prevent the accumulation of meropenem and this compound to potentially toxic levels. Since clearance is reduced in patients with kidney disease, standard dosing can lead to significantly higher drug exposures than intended[13]. This increases the risk of adverse effects, such as central nervous system (CNS) events (e.g., seizures) associated with meropenem and other potential toxicities[14][15]. Adjusting the dose and/or frequency of administration ensures that therapeutic drug levels are maintained while minimizing risk[16].

Q4: What are the standard dosage adjustments for Vabomere® (meropenem-vaborbactam) based on renal function?

A4: Dosage adjustments are recommended for any patient with an estimated glomerular filtration rate (eGFR) below 50 mL/min/1.73m². The specific adjustments are detailed in the data table below. For patients with fluctuating renal function, it is critical to monitor serum creatinine (B1669602) and eGFR at least daily and adjust the dosage accordingly[8][17][18].

Q5: How should this compound be dosed in subjects undergoing hemodialysis?

A5: Both meropenem and this compound are effectively removed from the blood by hemodialysis[4][7][9]. A significant percentage of the drugs can be cleared during a single session, with studies showing 38.3% of meropenem and 52.9% of this compound recovered in the dialysate[7][9]. Therefore, for patients on hemodialysis, the renally-adjusted dose of meropenem-vaborbactam should be administered after a hemodialysis session to ensure a full therapeutic dose is present during the dosing interval[14][17][18].

Data Presentation

Table 1: Recommended Intravenous Dosage of Meropenem-Vaborbactam in Adults with Renal Impairment
Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)Recommended Meropenem-Vaborbactam DoseDosing IntervalInfusion Time
≥ 504 grams (2g meropenem / 2g this compound)Every 8 hours3 hours
30 to 492 grams (1g meropenem / 1g this compound)Every 8 hours3 hours
15 to 292 grams (1g meropenem / 1g this compound)Every 12 hours3 hours
< 151 gram (0.5g meropenem / 0.5g this compound)Every 12 hours3 hours
End-Stage Renal Disease (ESRD) on Hemodialysis1 gram (0.5g meropenem / 0.5g this compound)Every 12 hours3 hours[14][15][17][19]

Note: For patients on hemodialysis, administer the dose after a dialysis session is complete[18][20].

Experimental Protocols

Protocol: Determination of Meropenem and this compound Plasma Concentrations via LC-MS/MS

This protocol outlines a general procedure for quantifying meropenem and this compound in plasma samples, a critical step for pharmacokinetic studies.

1. Objective: To accurately measure the concentration of meropenem and this compound in plasma collected from subjects at various time points post-administration.

2. Materials:

  • Biological plasma samples (stored at -80°C).

  • Meropenem and this compound analytical standards.

  • Internal standards (e.g., isotopically labeled meropenem and this compound).

  • Acetonitrile (B52724) (ACN), HPLC-grade.

  • Formic acid, LC-MS grade.

  • Deionized water, ultrapure.

  • 96-well plates or microcentrifuge tubes.

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).

3. Sample Preparation (Protein Precipitation):

  • a. Thaw plasma samples on ice.

  • b. In a 96-well plate or tube, add 50 µL of plasma sample, calibrator, or quality control sample.

  • c. Add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standards).

  • d. Vortex mix for 2-3 minutes to ensure complete protein precipitation.

  • e. Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • f. Carefully transfer the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • a. Liquid Chromatography:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient elution to separate meropenem, this compound, and internal standards from endogenous plasma components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • b. Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Establish and optimize specific precursor-to-product ion transitions for meropenem, this compound, and their respective internal standards.

5. Data Analysis:

  • a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrator samples.

  • b. Use a weighted linear regression model to fit the calibration curve.

  • c. Determine the concentration of meropenem and this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

  • d. Use the resulting concentration-time data to perform pharmacokinetic analysis.

Visualizations

Meropenem_Vaborbactam_MOA cluster_bacteria Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Catalyzes Lysis Cell Lysis & Death CWS->Lysis BL Serine β-Lactamase (e.g., KPC) Meropenem Meropenem BL->Meropenem Degrades Meropenem->PBP Inhibits This compound This compound This compound->BL Inhibits

Caption: Mechanism of action for meropenem-vaborbactam against resistant bacteria.

Dosage_Adjustment_Workflow Start Patient with Infection Requiring Meropenem-Vaborbactam AssessRenal Assess Renal Function (Calculate eGFR) Start->AssessRenal DoseNormal Standard Dose: 4g (2g/2g) q8h AssessRenal->DoseNormal eGFR ≥ 50 DoseMild Adjusted Dose: 2g (1g/1g) q8h AssessRenal->DoseMild eGFR 30-49 DoseMod Adjusted Dose: 2g (1g/1g) q12h AssessRenal->DoseMod eGFR 15-29 DoseSevere Adjusted Dose: 1g (0.5g/0.5g) q12h AssessRenal->DoseSevere eGFR < 15 Monitor Monitor Renal Function Daily & Adjust Dose as Needed DoseNormal->Monitor DoseMild->Monitor CheckHD Is Patient on Hemodialysis? DoseMod->CheckHD DoseSevere->CheckHD AdministerPostHD Administer Dose After Dialysis Session CheckHD->AdministerPostHD Yes CheckHD->Monitor No AdministerPostHD->Monitor

Caption: Logical workflow for this compound dosage adjustment in renal impairment.

References

Technical Support Center: Vaborbactam Formulation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formulation and stability of Vaborbactam. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: The main challenges in the formulation and stability of this compound, particularly when combined with Meropenem (B701), are its susceptibility to temperature-dependent degradation in aqueous solutions. While this compound itself is relatively stable, the combination's viability is often limited by the faster degradation of the Meropenem component.[1] Stability is influenced by temperature, concentration, and the type of container used for storage and administration.[1][2][3]

Q2: What is the degradation pathway for this compound?

A2: this compound is a cyclic boronic acid β-lactamase inhibitor.[4] Its primary mode of action involves the formation of a covalent adduct with the serine residue in the active site of β-lactamase enzymes.[5][6] Unlike many β-lactamase inhibitors, this compound is a slow, tight-binding, reversible inhibitor and is not metabolized in the body.[5][6] Forced degradation studies have shown that this compound can degrade under thermal, acidic, basic, and oxidative stress conditions.[7]

Q3: How does temperature affect the stability of Meropenem/Vaborbactam solutions?

A3: Temperature is a critical factor. Meropenem/Vaborbactam solutions are significantly more stable under refrigerated conditions (~4°C) compared to room temperature (~24-25°C).[1][3] At room temperature, stability is generally maintained for up to 12 hours, while refrigerated solutions can be stable for up to 120 hours.[3] At higher temperatures, such as 32°C and 37°C, degradation of the meropenem component is rapid, rendering the combination chemically unstable for prolonged use.[1]

Q4: Are there any known incompatibilities with intravenous (IV) drugs or fluids?

A4: Yes. While Meropenem/Vaborbactam is compatible with 0.9% sodium chloride, it is physically incompatible with several other intravenous drugs during simulated Y-site administration.[8][9] Incompatible drugs include albumin, amiodarone, anidulafungin, caspofungin, ciprofloxacin, daptomycin, and ondansetron, among others.[8][9] It is crucial to consult compatibility studies before co-administering other medications.

Q5: What are common issues encountered during the lyophilization of this compound formulations?

A5: Lyophilization of complex molecules like this compound can present several challenges, including product collapse if the primary drying temperature exceeds the collapse temperature (Tg').[10] Other potential issues include meltback, detached or shrunken cakes, and inconsistent drying, which can affect the final product's appearance, reconstitution, and stability.[10][11] Proper formulation with cryoprotectants and optimization of the freeze-drying cycle are essential to mitigate these problems.[10][12]

Troubleshooting Guides

Guide 1: Investigating Degradation of this compound in Aqueous Solution

If you are observing unexpected degradation of this compound in your formulation, follow these steps to identify the potential cause.

start Start: Unexpected Degradation Observed check_temp Step 1: Verify Storage Temperature Is it at recommended refrigeration (2-8°C)? start->check_temp check_ph Step 2: Measure pH of the Solution Is it within the optimal range? check_temp->check_ph If Yes temp_no Adjust to 2-8°C for prolonged storage. check_temp->temp_no If No check_container Step 3: Evaluate Container/Excipients Any known incompatibilities? check_ph->check_container If Yes ph_no Buffer solution to optimal pH range. check_ph->ph_no If No check_light Step 4: Assess Light Exposure Is the formulation protected from light? check_container->check_light If Yes container_no Identify and replace incompatible components. check_container->container_no If No analyze Step 5: Perform Stability-Indicating Assay Quantify this compound and degradants. check_light->analyze If Yes light_no Store in light-protective containers. check_light->light_no If No end End: Identify Cause & Optimize Formulation analyze->end container_no->check_light temp_no->check_ph ph_no->check_container light_no->analyze

Troubleshooting workflow for this compound degradation.
Guide 2: Addressing Lyophilized Product Collapse

Product collapse results in a shrunken, non-elegant cake and can compromise stability. Use this guide to troubleshoot this common lyophilization issue.

  • Determine the Glass Transition Temperature (Tg'):

    • Use Differential Scanning Calorimetry (DSC) to accurately determine the Tg' of your frozen formulation. This is the critical temperature that must not be exceeded during primary drying.

  • Optimize Primary Drying Temperature:

    • Set the shelf temperature during primary drying to be at least 2-5°C below the determined Tg'. This provides a safety margin to prevent the product from reaching its collapse temperature.

  • Review Formulation Components:

    • Ensure the formulation contains an adequate concentration of a suitable cryoprotectant (e.g., sucrose, trehalose). These excipients can increase the Tg' and provide structural support to the cake.

    • High concentrations of certain buffers or salts can depress the Tg', increasing the risk of collapse. Evaluate and adjust as necessary.

  • Control the Freezing Process:

    • An uncontrolled or slow freezing process can lead to a less uniform ice crystal structure and a weaker product cake. Consider implementing a controlled nucleation step or an annealing step (thermal treatment) to promote the formation of larger, more uniform ice crystals, which can improve drying efficiency and cake structure.[11]

Data and Protocols

Table 1: Stability of Meropenem/Vaborbactam in Different Infusion Devices
Concentration (Meropenem/Vaborbactam)Storage ContainerTemperatureStability Duration (>90% Initial Concentration)
4, 8, and 16 mg/mLPolyvinyl Chloride (PVC) BagsRoom Temp. (~24°C)12 hours[3]
4, 8, and 16 mg/mLPolyvinyl Chloride (PVC) BagsRefrigerated (~4°C)120 hours[3]
11.4 mg/mLElastomeric PumpsRoom Temp. (~24°C)12 hours[3]
11.4 mg/mLElastomeric PumpsRefrigerated (~4°C)120 hours[3]
Meropenem/VaborbactamPolyisoprene Elastomeric Pumps25°C30 hours[1]
Meropenem/VaborbactamPolyisoprene Elastomeric Pumps4°C72 hours[1]
Table 2: Physical Compatibility of Meropenem/Vaborbactam (8 mg/mL each) with Other IV Drugs
Drug ClassCompatible DrugsIncompatible Drugs
Antimicrobials Amikacin, Gentamicin, Tobramycin, Colistin, Fosfomycin, Linezolid, Tedizolid, Tigecycline, VancomycinAnidulafungin, Caspofungin, Ceftaroline, Ciprofloxacin, Daptomycin, Isavuconazole
Other -Albumin, Amiodarone, Calcium chloride, Diphenhydramine, Dobutamine, Midazolam, Nicardipine, Ondansetron, Phenytoin

This is not an exhaustive list. Data is from a simulated Y-site administration study over 3 hours.[8][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Meropenem

This protocol outlines a general method for assessing the chemical stability of this compound in combination with Meropenem.

cluster_hplc HPLC Conditions prep 1. Sample Preparation Reconstitute and dilute Meropenem/Vaborbactam to final concentration (e.g., 8 mg/mL) in 0.9% NaCl. storage 2. Storage Conditions Store samples at controlled temperatures (e.g., 4°C and 25°C) in specified containers. prep->storage sampling 3. Time-Point Sampling Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 12, 24h). storage->sampling analysis 4. HPLC Analysis Inject samples into a validated RP-HPLC system. sampling->analysis quant 5. Quantification Calculate concentration against a standard curve. Determine % remaining of initial concentration. analysis->quant column Column: C18 (e.g., 150x4.6mm, 5µm) analysis->column mobile_phase Mobile Phase: Phosphate (B84403) Buffer: Methanol (B129727)/Acetonitrile gradient flow_rate Flow Rate: ~1.0 mL/min detection Detection: UV at ~260 nm

Workflow for a stability study of Meropenem/Vaborbactam.

Methodology:

  • Preparation of Solutions: Reconstitute Meropenem/Vaborbactam vials according to the manufacturer's instructions and dilute with 0.9% sodium chloride to the desired final concentrations in the appropriate infusion containers (e.g., PVC bags, elastomeric pumps).[3]

  • Storage: Store the prepared solutions under controlled temperature conditions (e.g., refrigerated at ~4°C and at room temperature at ~24°C).[3]

  • Sampling: At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72, 120 hours), withdraw aliquots for analysis.

  • Chromatographic Conditions: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5µm).[13][14]

    • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.01N KH2PO4, pH adjusted) and an organic solvent like methanol or acetonitrile.[13][14]

    • Flow Rate: Typically around 0.8-1.0 mL/min.[13]

    • Detection: UV detection at a wavelength of approximately 260 nm.[13][14]

  • Data Analysis: Quantify the concentrations of Meropenem and this compound at each time point by comparing peak areas to those of a standard curve. Stability is defined as retaining ≥90% of the initial concentration.[3]

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound and Meropenem in a suitable solvent like methanol or a water/acetonitrile mixture.[7][14]

  • Stress Conditions: Subject the stock solution to various stress conditions:

    • Acid Degradation: Add 1N or 2N HCl and reflux for a specified time (e.g., 30 minutes at 60°C).[13]

    • Base Degradation: Add 1N or 2N NaOH and reflux for a specified time.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 20% H₂O₂) and keep at a controlled temperature (e.g., 60°C for 30 minutes).[7][13]

    • Thermal Degradation: Expose the solution to dry heat (e.g., 105°C) for several hours.

    • Photolytic Degradation: Expose the solution to UV light for an extended period (e.g., 7 days).[7]

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (as described in Protocol 1).

  • Evaluation: Examine the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drugs. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peaks.

This compound Mechanism of Action

This compound protects meropenem from being broken down by certain bacterial enzymes called serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).

cluster_enzyme KPC Enzyme Active Site serine Catalytic Serine Residue complex Covalent, Reversible Enzyme-Inhibitor Complex serine->complex This compound This compound (Cyclic Boronic Acid) This compound->complex Binds to Serine meropenem Meropenem (Carbapenem Antibiotic) intact_meropenem Intact Meropenem (Free to act on bacteria) meropenem->intact_meropenem Protected from Degradation inactive_enzyme Inactive KPC Enzyme complex->inactive_enzyme Inhibits inactive_enzyme->meropenem Cannot Hydrolyze

This compound's inhibition of a KPC enzyme.

References

Troubleshooting Vaborbactam susceptibility testing discrepancies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vaborbactam (B611620) susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it tested in combination with meropenem (B701)?

A1: this compound is a novel, potent, cyclic boronic acid-based beta-lactamase inhibitor.[1][2] It has no intrinsic antibacterial activity on its own.[1] this compound's primary role is to protect beta-lactam antibiotics, such as meropenem, from degradation by certain bacterial beta-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC) and other class A and C serine beta-lactamases.[1][2][3][4] By inhibiting these enzymes, this compound restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[5][6]

Q2: Which organisms should be tested for meropenem-vaborbactam susceptibility?

A2: According to the Clinical and Laboratory Standards Institute (CLSI), meropenem-vaborbactam should be tested against Enterobacterales, particularly when isolates demonstrate resistance to meropenem alone.[1] Testing is especially relevant for isolates suspected of producing KPC enzymes. Routine testing against Pseudomonas aeruginosa and Acinetobacter baumannii is generally not recommended as this compound confers minimal additional activity against these organisms compared to meropenem alone.[1] However, EUCAST has published clinical breakpoints for P. aeruginosa.[1]

Q3: What are the approved methods for this compound susceptibility testing?

A3: Several methods are available for determining the susceptibility of bacteria to meropenem-vaborbactam, including:

  • Broth Microdilution (BMD): This is the reference method.[7][8]

  • Agar (B569324) Dilution

  • Disk Diffusion: Utilizes disks containing 20 µg of meropenem and 10 µg of this compound.[1]

  • Gradient Diffusion (Etest): Strips with a predefined gradient of meropenem and a fixed concentration of this compound.

  • Automated Systems: Such as the VITEK 2 system.[9][10]

Q4: What are the established quality control (QC) strains for meropenem-vaborbactam susceptibility testing?

Troubleshooting Guide

Problem 1: Discrepant results between different testing methods (e.g., automated system vs. disk diffusion).

  • Possible Cause: Inherent variability between methods, technical errors, or specific resistance mechanisms affecting one method more than another.

  • Troubleshooting Steps:

    • Repeat the test using both methods to rule out random error.[1]

    • If the discrepancy persists, consider a third, reference method like broth microdilution for confirmation.[1]

    • Ensure that the correct this compound concentration was used in MIC-based methods (fixed at 8 µg/mL).[1][13]

    • Verify that the correct disk content was used for disk diffusion (20/10 µg).[1]

    • Review the manufacturer's instructions for the automated system to ensure proper use and interpretation.[10]

    • If the issue remains unresolved, consider sending the isolate to a reference laboratory for further investigation.[1]

Problem 2: An isolate tests susceptible to meropenem but resistant to meropenem-vaborbactam.

  • Possible Cause: This is an unexpected result and likely indicates a testing error.

  • Troubleshooting Steps:

    • Repeat the susceptibility tests for both meropenem and meropenem-vaborbactam.

    • Ensure that the correct reagents and materials were used for each test.

    • Verify the identity and purity of the bacterial isolate.

    • If the discrepant result is reproducible, investigate potential technical issues with the testing system or send the isolate to a reference laboratory.

Problem 3: Meropenem-vaborbactam appears to have lower than expected activity against a known KPC-producing isolate.

  • Possible Cause: The presence of additional resistance mechanisms that are not inhibited by this compound.

  • Troubleshooting Steps:

    • Investigate Porin Mutations: Alterations or loss of outer membrane porins, particularly OmpK36, can reduce the permeability of the bacterial cell to meropenem and this compound, leading to elevated MICs.[1][2][3]

    • Check for Efflux Pump Overexpression: While the impact is generally minimal, overexpression of efflux pumps like AcrAB-TolC could contribute to reduced susceptibility.[3][4]

    • Consider Co-production of Other Beta-Lactamases: this compound does not inhibit metallo-beta-lactamases (MBLs, Class B) or OXA-type carbapenemases (Class D).[1][2][3] If an isolate co-produces one of these enzymes along with a KPC, meropenem-vaborbactam will not be effective.

    • Investigate KPC Variants: Although rare, mutations in the blaKPC gene itself can sometimes affect the binding of this compound.[14]

Data Presentation

Table 1: CLSI and EUCAST Breakpoints for Meropenem-Vaborbactam (Enterobacterales)

Dilution/MethodCLSI (M100) Interpretive Criteria (mg/L)EUCAST Interpretive Criteria (mg/L)
Broth Microdilution (MIC) ≤4 (Susceptible), 8 (Intermediate), ≥16 (Resistant)≤8 (Susceptible), >8 (Resistant)
Disk Diffusion (Zone Diameter) ≥15 mm (Susceptible), 12-14 mm (Intermediate), ≤11 mm (Resistant)Not Applicable

Note: this compound concentration is fixed at 8 µg/mL for MIC testing.[1][13]

Table 2: Quality Control Ranges for Meropenem-Vaborbactam

QC StrainMethodMeropenem-Vaborbactam QC Range
E. coli ATCC 25922Broth Microdilution (mg/L)0.008/8 - 0.06/8
Disk Diffusion (mm)27 - 33
K. pneumoniae ATCC BAA-1705 (KPC-2)Broth Microdilution (mg/L)0.12/8 - 1/8
Disk Diffusion (mm)24 - 30
K. pneumoniae ATCC BAA-2814 (KPC-3)Broth Microdilution (mg/L)0.25/8 - 2/8
Disk Diffusion (mm)22 - 28

Data compiled from CLSI M100 documents.[12]

Experimental Protocols

Broth Microdilution (BMD) Method

  • Prepare Inoculum: From a fresh (18-24 hour) culture on non-selective agar, prepare a direct colony suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.

  • Dilute Inoculum: Within 15 minutes of standardization, dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microdilution panel.

  • Prepare Antimicrobial Solutions: Reconstitute and dilute meropenem and this compound according to the manufacturer's instructions. Prepare serial twofold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of 8 µg/mL this compound.

  • Inoculate Panel: Dispense the standardized inoculum into each well of the microdilution panel containing the antimicrobial dilutions.

  • Incubate: Incubate the panels at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth.

Disk Diffusion Method

  • Prepare Inoculum: Prepare a 0.5 McFarland standardized inoculum as described for BMD.

  • Inoculate Agar Plate: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically apply a meropenem-vaborbactam disk (20/10 µg) to the surface of the inoculated agar.

  • Incubate: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret Results: Compare the measured zone diameter to the established breakpoints (see Table 1).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (BMD) cluster_disk Disk Diffusion cluster_interpret Interpretation start Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum bmd_inoculate Inoculate Microdilution Panel prep_inoculum->bmd_inoculate disk_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->disk_plate bmd_panel Prepare Serial Dilutions of Meropenem with fixed 8 µg/mL this compound bmd_panel->bmd_inoculate bmd_incubate Incubate 16-20h at 35°C bmd_inoculate->bmd_incubate bmd_read Read MIC bmd_incubate->bmd_read interpret Compare to Breakpoints bmd_read->interpret disk_apply Apply MEV30 Disk disk_plate->disk_apply disk_incubate Incubate 16-20h at 35°C disk_apply->disk_incubate disk_read Measure Zone Diameter disk_incubate->disk_read disk_read->interpret

Caption: Workflow for this compound Susceptibility Testing.

Troubleshooting_Logic start Discrepant Meropenem-Vaborbactam Susceptibility Result retest Repeat Test with Same Method start->retest discrepancy_persists Discrepancy Persists? retest->discrepancy_persists confirm_method Use Reference Method (e.g., Broth Microdilution) discrepancy_persists->confirm_method Yes end_error Likely Technical Error. Review Protocol. discrepancy_persists->end_error No check_qc Check QC Strain Results confirm_method->check_qc investigate_resistance Investigate Underlying Resistance Mechanisms check_qc->investigate_resistance porins Porin Loss (OmpK35/36) investigate_resistance->porins efflux Efflux Pump Overexpression investigate_resistance->efflux other_enzymes Co-production of MBLs or OXA-type Carbapenemases investigate_resistance->other_enzymes end_resistance Resistance Mechanism Likely Present porins->end_resistance efflux->end_resistance other_enzymes->end_resistance

Caption: Troubleshooting Logic for Discrepant Results.

References

Technical Support Center: Vaborbactam and Porin Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of porin mutations on Vaborbactam (B611620) activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which porin mutations affect this compound's activity?

A1: this compound, a β-lactamase inhibitor, relies on outer membrane porins to enter bacterial cells, particularly in Gram-negative bacteria like Klebsiella pneumoniae.[1][2][3] The primary mechanism of impact is reduced permeability. Mutations in or loss of expression of major porins, such as OmpK35 and OmpK36 in K. pneumoniae, can significantly decrease the intracellular concentration of this compound, thereby reducing its ability to inhibit β-lactamases like KPC.[4][5] This ultimately leads to decreased susceptibility to the combination drug meropenem-vaborbactam.[6][7]

Q2: Which porin is more critical for this compound uptake in Klebsiella pneumoniae?

A2: Both OmpK35 and OmpK36 are utilized by this compound to cross the outer membrane of K. pneumoniae.[1][8] However, studies have indicated that OmpK36 is the preferred and more significant channel for this compound entry.[1][8][9][10] Consequently, mutations or loss of OmpK36 tend to have a more substantial impact on reducing this compound's effectiveness compared to mutations in OmpK35 alone.[4][5]

Q3: Can porin mutations alone confer high-level resistance to meropenem-vaborbactam?

A3: While porin mutations are a key factor in reduced susceptibility to meropenem-vaborbactam, high-level resistance often arises from a combination of resistance mechanisms.[11][12] The presence of a carbapenemase, such as KPC, combined with porin loss, is a common scenario leading to clinically significant resistance.[6][13] Increased expression of efflux pumps can also contribute, although its impact on this compound activity is generally considered minimal compared to porin loss.[1][8][9]

Q4: Are there specific types of mutations in ompK36 that are commonly associated with reduced this compound activity?

A4: Yes, specific mutations in the ompK36 gene have been identified and are associated with increased MICs for meropenem-vaborbactam. These include insertions, such as an IS5 insertion element in the promoter region or coding sequence, and duplications, like the glycine-aspartic acid (GD) duplication in the L3 loop of the porin.[13][14][15] These mutations can lead to a non-functional or partially functional OmpK36 porin.[13]

Q5: How does the impact of porin mutations on this compound-meropenem compare to other β-lactam/β-lactamase inhibitor combinations?

A5: The impact of porin mutations can vary between different β-lactam/β-lactamase inhibitor combinations. For instance, some studies suggest that the loss of both major porins in K. pneumoniae may reduce the susceptibility to ceftazidime-avibactam and meropenem-vaborbactam to a significant degree.[16][17] The specific β-lactam and inhibitor pair will have different dependencies on porin-mediated entry.

Troubleshooting Guide

Issue 1: Unexpectedly high MIC values for meropenem-vaborbactam against a clinical isolate.

  • Possible Cause 1: Porin Mutations. The isolate may harbor mutations in the ompK35 and/or ompK36 genes, leading to reduced permeability for this compound.

    • Troubleshooting Step: Sequence the ompK35 and ompK36 genes to identify any known resistance-associated mutations (e.g., frameshift mutations, insertions, GD duplication).[13][15]

  • Possible Cause 2: Presence of non-susceptible β-lactamases. this compound is a potent inhibitor of Class A (like KPC) and Class C β-lactamases, but it does not inhibit Class B (metallo-β-lactamases) or Class D (oxacillinases) carbapenemases.[1][9]

    • Troubleshooting Step: Perform molecular testing (e.g., PCR) to screen for genes encoding metallo-β-lactamases (e.g., NDM, VIM, IMP) and oxacillinases (e.g., OXA-48).[18]

  • Possible Cause 3: Increased expression of the carbapenemase. A higher copy number of the gene encoding the carbapenemase (e.g., blaKPC) can lead to increased enzyme production, potentially overwhelming the inhibitory effect of this compound.[13][15]

    • Troubleshooting Step: Use quantitative PCR (qPCR) to determine the copy number of the carbapenemase gene.[19]

Issue 2: Inconsistent MIC results in replicate experiments.

  • Possible Cause 1: Inoculum preparation variability. The density of the bacterial inoculum is critical for accurate MIC determination.

    • Troubleshooting Step: Ensure strict adherence to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard. Verify colony counts to confirm the inoculum is within the recommended range (e.g., 5 x 105 CFU/mL).[20][21]

  • Possible Cause 2: Media and reagent quality. The quality and preparation of the Mueller-Hinton broth and the antibiotic solutions can affect the results.

    • Troubleshooting Step: Use fresh, quality-controlled Mueller-Hinton broth. Prepare antibiotic stock solutions and dilutions accurately and use them within their stability period. Perform quality control testing with reference strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to ensure the assay is performing correctly.[20][22][23]

Quantitative Data Summary

The following table summarizes the impact of OmpK35 and OmpK36 mutations on meropenem-vaborbactam MICs in Klebsiella pneumoniae.

Strain BackgroundPorin GenotypeMeropenem (B701) MIC (µg/mL)Meropenem-Vaborbactam MIC (µg/mL)Fold-change in MIC with this compoundReference
KPC-producing K. pneumoniaeWild-type ompK36-Median: 0.03-[24][25]
KPC-producing K. pneumoniaeMutant ompK36-Median: 0.25-[24][25]
KPC-2-producing K. pneumoniaeWild-type ompK36-Median: 0.03-[14]
KPC-2-producing K. pneumoniaeMutant ompK36 (IS5 insertion)-Median: 0.25-[14]
KPC-3-producing K. pneumoniaeWild-type ompK35 and ompK36-≤0.06-[13][15]
KPC-3-producing K. pneumoniaeNonfunctional ompK35, partially functional ompK36 (GD duplication)-0.125 - 1-[13][15]
KPC-3-producing K. pneumoniaeDouble loss-of-function in ompK35 and ompK36->1-[13]
Isogenic KPC-3 K. pneumoniaeWild-type porins160.03533[16]
Isogenic KPC-3 K. pneumoniaeΔompK35 ΔompK365123216[16]

Note: this compound concentration is fixed at 8 µg/mL in meropenem-vaborbactam MIC testing.[22]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][22]

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Meropenem and this compound analytical grade powders

    • 96-well microtiter plates

    • Bacterial isolates and quality control strains

    • Spectrophotometer or McFarland standards

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare Antibiotic Solutions: Prepare stock solutions of meropenem and this compound. For meropenem-vaborbactam testing, prepare serial two-fold dilutions of meropenem in CAMHB containing a fixed concentration of 8 µg/mL of this compound.

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Porin Gene Sequencing for Mutation Analysis

  • Materials:

    • Bacterial genomic DNA extraction kit

    • Primers specific for ompK35 and ompK36 genes

    • PCR reagents (Taq polymerase, dNTPs, buffer)

    • Thermocycler

    • DNA sequencing service or equipment

    • Sequence analysis software

  • Procedure:

    • Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol.

    • PCR Amplification: Amplify the full length of the ompK35 and ompK36 genes, including their promoter regions, using gene-specific primers.

    • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

    • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

    • Sequence Analysis: Align the obtained sequences with the wild-type sequences of ompK35 and ompK36 from a reference strain (e.g., K. pneumoniae MGH 78578) to identify any mutations, insertions, or deletions.

Visualizations

Vaborbactam_Activity_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Meropenem Meropenem OmpK35 OmpK35 Porin Meropenem->OmpK35 Enters OmpK36 OmpK36 Porin (Preferred) Meropenem->OmpK36 Enters This compound This compound This compound->OmpK35 Enters This compound->OmpK36 Enters KPC_ext KPC (extracellular) Meropenem_peri Meropenem OmpK35->Meropenem_peri Vaborbactam_peri This compound OmpK35->Vaborbactam_peri OmpK36->Meropenem_peri OmpK36->Vaborbactam_peri PBP Penicillin-Binding Proteins (PBPs) Meropenem_peri->PBP Binds to & Inhibits KPC KPC Enzyme Vaborbactam_peri->KPC Inhibits KPC->Meropenem_peri Hydrolyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to

Caption: Mechanism of meropenem-vaborbactam activity.

Troubleshooting_Workflow Start High Meropenem-Vaborbactam MIC Check_Porins Sequence ompK35/ompK36 Start->Check_Porins Porin_Mutation Porin Mutation(s) Found? Check_Porins->Porin_Mutation Reduced_Permeability Reduced Permeability is a Likely Cause/Contributor Porin_Mutation->Reduced_Permeability Yes Check_Carbapenemases Screen for MBLs & Oxacillinases (e.g., PCR) Porin_Mutation->Check_Carbapenemases No Reduced_Permeability->Check_Carbapenemases Non_Inhibited_Enzyme Class B or D Carbapenemase Found? Check_Carbapenemases->Non_Inhibited_Enzyme Vaborbactam_Ineffective This compound does not inhibit this enzyme class Non_Inhibited_Enzyme->Vaborbactam_Ineffective Yes Check_KPC_Expression Quantify blaKPC Copy Number (qPCR) Non_Inhibited_Enzyme->Check_KPC_Expression No Other_Mechanisms Consider other resistance mechanisms (e.g., efflux) Vaborbactam_Ineffective->Other_Mechanisms KPC_Overexpression Increased Copy Number? Check_KPC_Expression->KPC_Overexpression Enzyme_Overload This compound may be overwhelmed by high enzyme concentration KPC_Overexpression->Enzyme_Overload Yes KPC_Overexpression->Other_Mechanisms No Enzyme_Overload->Other_Mechanisms

Caption: Troubleshooting workflow for high MICs.

References

Vaborbactam In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vaborbactam (B611620) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cyclic boronic acid-based β-lactamase inhibitor.[1] It does not possess intrinsic antibacterial activity but functions by protecting β-lactam antibiotics, such as meropenem (B701), from degradation by serine β-lactamases.[1][2] this compound is particularly potent against Ambler class A and class C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][3] By inhibiting these enzymes, this compound restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae (CRE).[1]

Q2: I am having trouble dissolving this compound for my assay. What solvents are recommended?

A2: this compound is supplied as a crystalline solid. For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can be used, with a solubility of approximately 20 mg/mL.[4] It is also soluble in ethanol (B145695) at about 10 mg/mL.[4] For biological assays, it is recommended to prepare aqueous solutions. This compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[4] It is also soluble in water at 5.26 mg/mL, though ultrasonic assistance may be needed.[5] When using organic solvents for initial stock solutions, ensure the final concentration of the solvent in the assay is insignificant to avoid physiological effects.[4]

Q3: How stable is this compound in solution?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For longer-term storage, it is advisable to prepare fresh solutions. In polyvinyl chloride (PVC) bags and elastomeric pumps, meropenem/vaborbactam solutions are stable for up to 12 hours at room temperature and up to 120 hours when refrigerated.[6]

Q4: I am observing variability in my β-lactamase inhibition assay results. What could be the cause?

A4: Variability in β-lactamase inhibition assays can stem from several factors. This compound acts as a two-step tight-binding inhibitor, and its binding kinetics can differ significantly between enzymes.[7] For instance, the inactivation and dissociation rates of this compound for KPC-2 are substantially lower than for CTX-M-15, leading to a significant difference in binding affinity.[7] Ensure that your experimental conditions, including enzyme and inhibitor concentrations, and incubation times, are consistent and optimized for the specific β-lactamase being studied. The stoichiometry of inhibition can also vary; for example, this compound inhibits KPC-2 at a 1:1 ratio, while other class A and C enzymes may require higher ratios.[3]

Q5: What is the spectrum of activity for this compound?

A5: this compound is a broad-spectrum inhibitor of serine β-lactamases, including class A (like KPC, CTX-M, SHV, and TEM) and class C (such as P99, MIR, and FOX) enzymes.[1][8][9] However, it does not inhibit class B metallo-β-lactamases (MBLs) or class D carbapenemases like OXA-48.[3][9][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high Minimum Inhibitory Concentrations (MICs) in susceptibility testing. 1. Inappropriate testing methodology. 2. Presence of non-susceptible β-lactamases (e.g., MBLs, OXA-type). 3. Other resistance mechanisms in the test organism (e.g., porin mutations, efflux pumps).[8][11]1. Ensure adherence to CLSI or EUCAST guidelines for broth microdilution, agar (B569324) dilution, or disk diffusion. For MIC-based methods, use a fixed this compound concentration of 8 µg/mL.[12] 2. Characterize the β-lactamases produced by the test strain. This compound is not effective against class B or D carbapenemases.[9] 3. Consider whole-genome sequencing to identify other resistance mechanisms that may reduce susceptibility.
Precipitation observed in the assay medium. 1. Poor solubility of this compound at the desired concentration. 2. Incompatibility with other components in the medium.1. Review the solubility data and consider using a different solvent system or adjusting the pH. For aqueous solutions, do not exceed the recommended solubility limits.[4] 2. Check for physical compatibility with all components of your assay medium. This compound, in combination with meropenem, has shown physical incompatibility with certain intravenous drugs.[13]
Inconsistent enzyme kinetics data. 1. Sub-optimal assay conditions. 2. Instability of the enzyme or inhibitor. 3. Incorrect determination of kinetic parameters.1. Optimize buffer conditions, pH, and temperature for the specific enzyme. 2. Prepare fresh solutions of this compound and the enzyme for each experiment.[4] 3. This compound can exhibit complex binding kinetics. Ensure you are using the appropriate kinetic models for data analysis. It may not always be possible to independently determine K and k2 values.[3]
Difficulty in interpreting susceptibility test results. 1. Lack of familiarity with interpretive criteria. 2. Bimodal distribution of MIC data for certain quality control strains.1. Refer to the latest FDA, CLSI, and EUCAST breakpoints for meropenem-vaborbactam.[12][14] 2. Be aware that for some QC strains, like K. pneumoniae ATCC BAA-1705, a wider QC range may be approved due to bimodal data distributions.[15]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
DMSO20 mg/mL[4]
DMF20 mg/mL[4]
Ethanol10 mg/mL[4]
PBS (pH 7.2)2 mg/mL[4]
Water5.26 mg/mL (ultrasonication may be required)[5]

Table 2: this compound Inhibition Constants (Ki) for Various β-Lactamases

Enzyme ClassEnzymeKi (nM)Reference
Class AKPC-229 - 110[4]
Class AKPC-322 - 180[3]
Class ASME-242[3]
Class ACTX-M-1521 - 1040[3]
Class CAmpC29 - 110[4]
Class DOXA-4814,000 ± 5,000[3]
Class DOXA-2366,000 ± 11,000[3]

Table 3: Meropenem-Vaborbactam MIC50 and MIC90 for KPC-positive Enterobacteriaceae

OrganismMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem-Vaborbactam MIC50 (µg/mL)Meropenem-Vaborbactam MIC90 (µg/mL)Reference
All KPC-positive Enterobacteriaceae32>320.061[16]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Susceptibility Testing for Meropenem-Vaborbactam

This protocol is based on CLSI guidelines.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Further dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a constant concentration of 8 µg/mL in all wells of the microtiter plate.

  • Preparation of Meropenem Serial Dilutions: Prepare a stock solution of meropenem. Perform two-fold serial dilutions of meropenem in CAMHB containing the fixed 8 µg/mL of this compound to achieve the desired final concentration range (e.g., 0.03/8 to 32/8 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the meropenem-vaborbactam dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.

  • Quality Control: Test appropriate ATCC quality control strains with known MIC ranges in parallel.[15]

Protocol 2: β-Lactamase Inhibition Assay

This protocol provides a general framework for assessing this compound's inhibitory activity.

  • Reagents and Buffers:

    • Purified β-lactamase enzyme.

    • This compound stock solution.

    • Chromogenic β-lactam substrate (e.g., nitrocefin).

    • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Enzyme and Inhibitor Pre-incubation: In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement of Activity: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

  • Data Analysis:

    • Determine the initial velocity of the reaction for each this compound concentration.

    • Calculate the percent inhibition relative to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

    • For detailed kinetic analysis (e.g., determination of Ki, kon, koff), more complex experimental designs and data analysis models are required, as described in specialized literature.[3][7]

Visualizations

Vaborbactam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium This compound This compound Porin Porin This compound->Porin Enters cell Beta_Lactamase Serine β-Lactamase (e.g., KPC) This compound->Beta_Lactamase Inhibits Meropenem Meropenem Meropenem->Porin Enters cell PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits Porin->Beta_Lactamase This compound reaches target Porin->PBP Meropenem reaches target Beta_Lactamase->Meropenem Degrades (blocked by this compound) Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of meropenem and this compound.

MIC_Testing_Workflow Start Start Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prepare_Media Prepare_this compound Prepare this compound Solution (Fixed concentration, e.g., 8 µg/mL) Prepare_Media->Prepare_this compound Prepare_Meropenem Prepare Meropenem Serial Dilutions Prepare_Media->Prepare_Meropenem Add_Vaborbactam_to_Meropenem Add fixed this compound to all Meropenem dilutions Prepare_this compound->Add_Vaborbactam_to_Meropenem Prepare_Meropenem->Add_Vaborbactam_to_Meropenem Inoculate_Plate Inoculate Microtiter Plate Add_Vaborbactam_to_Meropenem->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC susceptibility testing of meropenem-vaborbactam.

References

Technical Support Center: Strategies to Prevent the Emergence of Vaborbactam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vaborbactam (B611620) Resistance Prevention Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental strategies to understand and mitigate the emergence of resistance to this compound, a crucial β-lactamase inhibitor.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with meropenem-vaborbactam.

High Meropenem-Vaborbactam MICs in KPC-Producing Isolates

Question: My Klebsiella pneumoniae isolate is confirmed to produce KPC carbapenemase, but I'm observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for meropenem-vaborbactam. What are the potential mechanisms and how can I investigate them?

Answer:

Elevated meropenem-vaborbactam MICs in KPC-producing isolates are rarely due to mutations in the blaKPC gene itself. Instead, resistance is primarily driven by a combination of two key mechanisms: porin mutations and increased blaKPC gene copy number.[1]

Troubleshooting Workflow:

Start High Meropenem-Vaborbactam MIC Observed CheckPorins Sequence Outer Membrane Porin Genes (ompK35 & ompK36) Start->CheckPorins CheckCopyNumber Determine blaKPC Gene Copy Number (qPCR) Start->CheckCopyNumber WGS Perform Whole Genome Sequencing (WGS) Start->WGS Comprehensive Analysis PorinMutation Porin Mutation Identified (e.g., truncation, insertion) CheckPorins->PorinMutation NoChange No Significant Changes Detected CheckPorins->NoChange CopyNumberIncrease Increased blaKPC Copy Number Detected CheckCopyNumber->CopyNumberIncrease CheckCopyNumber->NoChange WGS->PorinMutation WGS->CopyNumberIncrease CombinedMechanism Both Mechanisms Present PorinMutation->CombinedMechanism CopyNumberIncrease->CombinedMechanism FurtherInvestigation Consider other mechanisms (e.g., efflux pump overexpression) NoChange->FurtherInvestigation

Initial troubleshooting workflow for high meropenem-vaborbactam MICs.

Experimental Steps:

  • Outer Membrane Porin Gene Sequencing:

    • Amplify and sequence the ompK35 and ompK36 genes to identify insertions, deletions, or point mutations that could lead to non-functional or truncated proteins.[2]

  • blaKPC Gene Copy Number Determination:

    • Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal reference gene (e.g., rpoB). An increased ratio suggests gene amplification.

  • Whole Genome Sequencing (WGS):

    • WGS provides a comprehensive view of all potential resistance determinants, including porin mutations, blaKPC copy number variations, and other less common mechanisms like efflux pump upregulation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to meropenem-vaborbactam in KPC-producing Enterobacterales?

A1: Unlike ceftazidime-avibactam, where resistance often arises from mutations within the blaKPC gene, resistance to meropenem-vaborbactam is predominantly caused by:

  • Porin Mutations: Loss-of-function mutations in the outer membrane porin genes, particularly ompK36, reduce the influx of meropenem (B701) and this compound into the bacterial cell.[4][5] Common mutations include insertions (such as the glycine-aspartic acid duplication, GD), frameshift mutations leading to premature stop codons, and insertions of mobile elements like IS5 in the promoter region.[5]

  • Increased blaKPC Gene Copy Number: Amplification of the plasmid carrying the blaKPC gene leads to higher levels of KPC enzyme production, which can overcome the inhibitory effect of this compound.[4][6]

Q2: How do I perform broth microdilution susceptibility testing for meropenem-vaborbactam?

A2: Follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution for Meropenem-Vaborbactam

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: Prepare serial twofold dilutions of meropenem. Add a fixed concentration of 8 µg/mL of this compound to each well.[7][8]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.

Q3: How can I quantify the blaKPC gene copy number using qPCR?

A3: Relative quantification by qPCR is a standard method to determine the copy number of a target gene (blaKPC) relative to a single-copy reference gene.

Experimental Protocol: Relative Quantification of blaKPC Copy Number

  • DNA Extraction: Extract high-quality genomic DNA from your bacterial isolate.

  • Primer and Probe Design: Use validated primers and probes for the blaKPC gene and a single-copy chromosomal reference gene (e.g., rpoB).

Gene TargetPrimer/ProbeSequence (5' to 3')
blaKPCForward Primer5'-GCA GGT TCC GGT TTT GTC TC-3'[9]
Probe6-FAM-AGC GGC AGC AGT TTG TTG ATT G-TAMRA[9]
rpoB (Reference)Forward Primer5'-GGT TGA TGT GCA GAC GTT CG-3'
Reverse Primer5'-CGC TGA TGA GCG TGA TGA AC-3'
ProbeVIC-TGC GCA AAG TCG GCG TGA ACG-TAMRA
  • qPCR Reaction Setup: Prepare your qPCR reaction mix according to your instrument's and reagent manufacturer's instructions. Include a no-template control for each primer-probe set.

  • Thermal Cycling Protocol:

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension601 min
  • Data Analysis: Calculate the change in cycle threshold (ΔCT) between the target gene (blaKPC) and the reference gene (rpoB). The relative copy number can be estimated using the 2-ΔΔCT method, comparing the ΔCT of your test isolate to a control strain with a known single copy of blaKPC.

Q4: What is a general workflow for identifying resistance mutations using Whole Genome Sequencing?

A4: WGS is a powerful tool for a comprehensive analysis of resistance mechanisms.

DNA_Extraction Bacterial DNA Extraction Library_Prep NGS Library Preparation DNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Copy_Number_Analysis blaKPC Copy Number Estimation Assembly->Copy_Number_Analysis Variant_Calling Variant Calling (SNPs, indels) Assembly->Variant_Calling Porin_Analysis Porin Gene Analysis (ompK35/36) Annotation->Porin_Analysis Resistance_DB Comparison to Resistance Gene Databases Annotation->Resistance_DB Report Generate Resistance Profile Report Porin_Analysis->Report Copy_Number_Analysis->Report Resistance_DB->Report Variant_Calling->Porin_Analysis

A generalized bioinformatics workflow for WGS-based resistance analysis.

Experimental Protocol: WGS Workflow for this compound Resistance

  • DNA Extraction: Isolate high-molecular-weight genomic DNA from a pure bacterial culture.[10][11]

  • Library Preparation and Sequencing: Prepare a sequencing library compatible with your chosen platform (e.g., Illumina) and perform sequencing to generate raw reads.[11]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome.

    • Annotation: Annotate the assembled genome to identify genes.

    • Resistance Gene Identification: Use tools like ResFinder or AMRFinderPlus to identify acquired resistance genes.[3]

    • Porin Gene Analysis: Align the assembled ompK35 and ompK36 gene sequences to a wild-type reference to identify mutations.

    • Copy Number Variation Analysis: Estimate the copy number of the blaKPC-carrying plasmid by comparing the sequencing coverage of the plasmid to the coverage of the chromosome.[12]

Data Presentation

Table 1: Impact of ompK36 Mutations on Meropenem-Vaborbactam MICs in KPC-producing Klebsiella pneumoniae

ompK36 GenotypeMeropenem-Vaborbactam Median MIC (mg/L)Fold-Change in Median MIC vs. Wild-TypeReference
Wild-Type0.016 - 0.03-[5][13]
IS5 Insertion0.375~16-23x[5]
GD Duplication0.375 - 0.5~16-31x[5][13]
Other Mutations0.25~8x[14]

Note: The presence of a truncated OmpK35 in combination with an altered OmpK36 is associated with high-level meropenem/vaborbactam resistance (MICs often ≥256 mg/L).[2]

Signaling Pathways and Logical Relationships

cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm OmpK36 OmpK36 Porin Meropenem_Vaborbactam_Inside Meropenem- This compound OmpK36->Meropenem_Vaborbactam_Inside KPC KPC Enzyme Meropenem Meropenem KPC->Meropenem Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis PBP->Cell_Lysis Meropenem_Vaborbactam_Outside Meropenem- This compound Meropenem_Vaborbactam_Outside->OmpK36 Entry This compound This compound Meropenem_Vaborbactam_Inside->this compound Meropenem_Vaborbactam_Inside->Meropenem This compound->KPC Inhibition Meropenem->PBP Inhibition OmpK36_Mutation OmpK36 Mutation (e.g., GD insertion) OmpK36_Mutation->OmpK36 Blocks Entry blaKPC_Amplification blaKPC Gene Amplification blaKPC_Amplification->KPC Increases Enzyme Level

Mechanisms of meropenem-vaborbactam action and resistance.

This diagram illustrates the entry of meropenem-vaborbactam through the OmpK36 porin. In the periplasm, this compound inhibits the KPC enzyme, protecting meropenem from hydrolysis and allowing it to inhibit penicillin-binding proteins (PBPs), leading to cell lysis. Resistance emerges through mutations that block the OmpK36 porin or through amplification of the blaKPC gene, which increases the amount of KPC enzyme.

References

Vaborbactam Clinical Trials: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter adverse events similar to those observed in vaborbactam (B611620) clinical trials. The information is presented in a question-and-answer format to directly address specific issues.

Common Adverse Events

This section details the most frequently observed adverse events in the pivotal TANGO I and TANGO II clinical trials of meropenem-vaborbactam.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with meropenem-vaborbactam treatment in clinical trials?

A1: The most frequently reported adverse reactions (≥3%) in the TANGO I trial were headache, phlebitis/infusion site reactions, and diarrhea.[1][2]

Q2: How does the incidence of these common adverse events compare to other antibiotics?

A2: The TANGO I trial compared meropenem-vaborbactam to piperacillin-tazobactam. The incidence of headache was higher in the meropenem-vaborbactam group, while other common adverse events occurred at similar frequencies. In the TANGO II trial, which compared meropenem-vaborbactam to the best available therapy (BAT) for carbapenem-resistant Enterobacteriaceae (CRE) infections, treatment-related adverse events were notably lower in the meropenem-vaborbactam group.[3][4][5][6]

Quantitative Data Summary

Table 1: Incidence of Common Adverse Events in the TANGO I Clinical Trial [7]

Adverse EventMeropenem-Vaborbactam (n=272)Piperacillin-Tazobactam (n=273)
Headache8.8%4.4%
Phlebitis/Infusion Site Reactions4.0%1.8%
Diarrhea3.3%4.4%
Hypersensitivity1.8%0.7%
Nausea2.2%2.6%
Alanine Aminotransferase (ALT) Increased2.2%3.7%
Aspartate Aminotransferase (AST) Increased2.2%2.9%
Pyrexia (Fever)1.5%1.1%
Hypokalemia1.1%1.5%

Table 2: Overall Adverse Events in the TANGO II Clinical Trial (Safety Population) [3][4][5][6]

Adverse Event CategoryMeropenem-Vaborbactam (n=50)Best Available Therapy (BAT) (n=25)
Any Adverse Event84.0%92.0%
Treatment-Related Adverse Event24.0%44.0%
Serious Adverse Event34.0%44.0%
Renal-Related Adverse Event4.0%24.0%
Troubleshooting Guides

Issue: Observation of Infusion Site Reactions (Phlebitis, Erythema, Pain)

Q: What is the recommended procedure for monitoring and managing infusion site reactions during our experiments?

A: A systematic approach to monitoring and managing infusion site reactions is crucial. Below is a generalized protocol based on clinical trial practices.

Experimental Protocol: Assessment and Management of Infusion Site Reactions

  • Visual Inspection:

    • Before each administration, inspect the previous infusion site for signs of phlebitis (erythema, swelling, tenderness, palpable cord).

    • During and after the infusion, monitor the current infusion site for any local reactions.

  • Standardized Grading:

    • Utilize a standardized scale to grade the severity of infusion site reactions. A common example is the Visual Infusion Phlebitis (VIP) score.

  • Management Workflow:

    • For mild reactions (e.g., slight pain or redness), consider applying a warm compress and rotating the infusion site for subsequent administrations.

    • For moderate to severe reactions (e.g., swelling, palpable venous cord), the infusion at that site should be discontinued (B1498344) immediately. A new intravenous access should be established at a different location.

    • Document all findings and interventions meticulously.

Workflow for Managing Infusion Site Reactions

Start Observe Infusion Site Assess Assess Severity (e.g., VIP Score) Start->Assess Mild Mild Reaction (e.g., slight redness/pain) Assess->Mild Moderate_Severe Moderate to Severe Reaction (e.g., swelling, palpable cord) Assess->Moderate_Severe Action_Mild Rotate Infusion Site, Apply Warm Compress Mild->Action_Mild Action_Severe Stop Infusion, Change IV Site Moderate_Severe->Action_Severe Document Document Findings and Actions Action_Mild->Document Action_Severe->Document End Continue Monitoring Document->End

Caption: Workflow for the assessment and management of infusion site reactions.

Serious Adverse Events

This section addresses less common but more severe adverse events that have been observed in this compound clinical trials.

Frequently Asked Questions (FAQs)

Q3: What are the key serious adverse events associated with meropenem-vaborbactam?

A3: Serious adverse events reported in clinical trials, though infrequent, include hypersensitivity reactions, central nervous system (CNS) effects such as seizures, Clostridioides difficile-associated diarrhea (CDAD), and potential for renal and hepatic adverse events.[2]

Q4: What is the proposed mechanism for CNS neurotoxicity observed with beta-lactam antibiotics like meropenem?

A4: The neurotoxicity of beta-lactam antibiotics, including carbapenems like meropenem, is believed to be primarily due to their antagonistic effect on the gamma-aminobutyric acid type A (GABA-A) receptor.[8] By inhibiting the binding of the inhibitory neurotransmitter GABA, these antibiotics can lead to increased neuronal excitability, which may manifest as confusion, delirium, or seizures.[8]

Troubleshooting Guides

Issue: Suspected Hypersensitivity Reaction

Q: How should we proceed if we observe signs of a potential hypersensitivity reaction in our experimental model?

A: Immediate and appropriate action is critical. The following protocol outlines a general approach for the initial assessment.

Experimental Protocol: Initial Assessment of a Suspected Hypersensitivity Reaction

  • Immediate Discontinuation: Cease administration of the investigational product at the first sign of a potential hypersensitivity reaction (e.g., urticaria, angioedema, respiratory distress).

  • Symptom Assessment: Rapidly assess and document the type and severity of symptoms according to standardized criteria (e.g., Gell and Coombs classification).

  • Initiate Supportive Care: Depending on the severity, this may range from administration of antihistamines for mild cutaneous reactions to epinephrine (B1671497) and corticosteroids for anaphylaxis.

  • Sample Collection: If feasible and part of the study protocol, collect blood samples for analysis of biomarkers such as tryptase and specific IgE levels.

Logical Flow for Investigating a Suspected Hypersensitivity Reaction

Start Signs of Hypersensitivity Observed Stop_Drug Immediately Discontinue Meropenem-Vaborbactam Start->Stop_Drug Assess_Symptoms Assess and Document Symptoms (e.g., rash, angioedema, dyspnea) Stop_Drug->Assess_Symptoms Classify_Reaction Classify Reaction Severity (Mild, Moderate, Severe/Anaphylaxis) Assess_Symptoms->Classify_Reaction Mild_Moderate Mild to Moderate Classify_Reaction->Mild_Moderate Severe Severe/Anaphylaxis Classify_Reaction->Severe Manage_Mild Administer Antihistamines and/or Corticosteroids Mild_Moderate->Manage_Mild Manage_Severe Administer Epinephrine, Provide Emergency Support Severe->Manage_Severe Collect_Samples Collect Blood Samples (Tryptase, Specific IgE) Manage_Mild->Collect_Samples Manage_Severe->Collect_Samples End Monitor and Document Outcome Collect_Samples->End

Caption: Decision-making workflow for the initial management of a suspected hypersensitivity reaction.

Issue: Onset of Neurological Abnormalities

Q: What is the underlying mechanism of meropenem-induced neurotoxicity, and how can we investigate it?

A: As mentioned, the primary proposed mechanism is the antagonism of GABA-A receptors.[8] The following diagram illustrates this inhibitory interaction.

Signaling Pathway: Meropenem and GABA-A Receptor Antagonism

cluster_0 Normal Synaptic Transmission cluster_1 Meropenem-Induced Neurotoxicity GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Meropenem Meropenem GABA_Receptor_Blocked GABA-A Receptor Meropenem->GABA_Receptor_Blocked Blocks Chloride_Channel_Closed Chloride Ion Channel (Closed) GABA_Receptor_Blocked->Chloride_Channel_Closed Fails to Activate Excitability Increased Neuronal Excitability (Seizure Potential) Chloride_Channel_Closed->Excitability Results in

Caption: Proposed mechanism of meropenem-induced neurotoxicity via GABA-A receptor antagonism.

Issue: Development of Diarrhea During or After Treatment

Q: What is the standard procedure for investigating suspected Clostridioides difficile-associated diarrhea (CDAD)?

A: In clinical trials, a specific protocol is followed to diagnose CDAD in patients who develop diarrhea.

Experimental Protocol: Diagnosis of C. difficile-Associated Diarrhea

  • Stool Sample Collection: For any subject experiencing three or more unformed stools in a 24-hour period, a stool sample should be collected.

  • Laboratory Testing: The sample should be tested for the presence of toxigenic C. difficile. A common testing algorithm involves:

    • A glutamate (B1630785) dehydrogenase (GDH) antigen test as an initial screen.

    • If the GDH test is positive, a confirmatory toxin A/B enzyme immunoassay (EIA) is performed.

    • In cases of discordant results (GDH positive, toxin EIA negative), a nucleic acid amplification test (NAAT) for toxin genes can be used as a tie-breaker.

  • Clinical Assessment: A positive laboratory test in a symptomatic patient is indicative of CDAD.

Logical Flow for CDAD Diagnosis

Start Patient Develops Diarrhea (≥3 unformed stools/24h) Collect_Stool Collect Stool Sample Start->Collect_Stool GDH_Test Perform GDH Antigen Test Collect_Stool->GDH_Test GDH_Positive GDH Positive GDH_Test->GDH_Positive GDH_Negative GDH Negative GDH_Test->GDH_Negative Toxin_Test Perform Toxin A/B EIA GDH_Positive->Toxin_Test CDAD_Unlikely CDAD Unlikely GDH_Negative->CDAD_Unlikely Toxin_Positive Toxin Positive Toxin_Test->Toxin_Positive Toxin_Negative Toxin Negative Toxin_Test->Toxin_Negative CDAD_Confirmed CDAD Confirmed Toxin_Positive->CDAD_Confirmed NAAT_Test Perform NAAT for Toxin Genes Toxin_Negative->NAAT_Test NAAT_Positive NAAT Positive NAAT_Test->NAAT_Positive NAAT_Negative NAAT Negative NAAT_Test->NAAT_Negative NAAT_Positive->CDAD_Confirmed NAAT_Negative->CDAD_Unlikely

Caption: Diagnostic algorithm for Clostridioides difficile-associated diarrhea (CDAD).

Issue: Changes in Renal or Hepatic Function

Q: What are the recommended monitoring protocols for renal and hepatic function when working with this compound?

A: Regular monitoring of renal and hepatic function is a standard part of clinical trials involving new antibiotics.

Experimental Protocol: Renal and Hepatic Function Monitoring

  • Baseline Assessment: Prior to the first dose, obtain baseline measurements of:

    • Renal function: Serum creatinine (B1669602), and calculate an estimated glomerular filtration rate (eGFR).

    • Hepatic function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Routine Monitoring:

    • Repeat these tests at regular intervals throughout the study (e.g., twice weekly).

    • Increase the frequency of monitoring if any abnormalities are detected or if the subject has pre-existing renal or hepatic impairment.

  • Action Thresholds:

    • Define a priori thresholds for action. For example, an increase in serum creatinine of >1.5 times baseline or an elevation of ALT >3 times the upper limit of normal should trigger a review and potentially a dose adjustment or discontinuation of the study drug.

General Monitoring Workflow

Start Initiate this compound Study Baseline Establish Baseline Renal and Hepatic Function Start->Baseline Administer Administer this compound Baseline->Administer Monitor Routine Monitoring of Renal and Hepatic Panels Administer->Monitor Check_Thresholds Compare to Pre-defined Action Thresholds Monitor->Check_Thresholds Within_Limits Within Limits Check_Thresholds->Within_Limits No Exceeds_Limits Exceeds Limits Check_Thresholds->Exceeds_Limits Yes Continue_Monitoring Continue Routine Monitoring Within_Limits->Continue_Monitoring Review_Action Review Case, Consider Dose Adjustment or Discontinuation Exceeds_Limits->Review_Action Continue_Monitoring->Administer End End of Study Review_Action->End

Caption: General workflow for monitoring renal and hepatic function during a clinical study.

References

Technical Support Center: Impact of Efflux Pumps on Vaborbactam Intracellular Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the intracellular concentration of vaborbactam (B611620).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound?

A1: this compound is a β-lactamase inhibitor with a cyclic boronic acid pharmacophore.[1][2] Its main function is to inhibit Class A and Class C β-lactamases, particularly Klebsiella pneumoniae carbapenemases (KPCs).[1][3] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics like meropenem (B701) against resistant bacteria.[1][4]

Q2: How does this compound enter Gram-negative bacterial cells?

A2: this compound primarily enters Klebsiella pneumoniae through the OmpK35 and OmpK36 outer membrane porins, with OmpK36 being the preferred channel.[1][5] Inactivation or loss of these porins can reduce the intracellular concentration of this compound and decrease the efficacy of meropenem-vaborbactam.[3][4]

Q3: Which efflux pumps are known to interact with this compound?

A3: In Enterobacterales, the AcrAB-TolC efflux pump is a primary multidrug resistance pump.[3][5] However, studies have shown that this pump has a minimal impact on this compound's activity.[1][5] In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM and MexXY are associated with resistance to various β-lactams.[6][7] While this compound is not a primary substrate for these pumps, their overexpression, especially in combination with other resistance mechanisms like porin loss, can contribute to reduced susceptibility.[3][8]

Q4: What is the overall impact of efflux pumps on this compound's effectiveness?

A4: While efflux pumps can play a role in multidrug resistance, the direct impact on this compound alone appears to be limited, especially in K. pneumoniae.[1][5] Resistance to the meropenem-vaborbactam combination is more commonly associated with porin mutations or alterations in the β-lactamase enzyme itself.[4][9] However, in some cases, particularly in P. aeruginosa, upregulation of efflux pumps like MexXY, in conjunction with AmpC overexpression, has been noted in isolates with reduced meropenem-vaborbactam susceptibility.[6]

Q5: What is an efflux pump inhibitor (EPI) and how can it be used in experiments?

A5: An efflux pump inhibitor is a molecule that blocks the function of efflux pumps. In a laboratory setting, EPIs are used to determine if a decrease in antibiotic susceptibility is due to efflux activity. A significant reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of an EPI suggests that the antibiotic is a substrate of an efflux pump.

Troubleshooting Experimental Issues

This section addresses specific problems that may arise during the investigation of this compound and efflux pump interactions.

Issue 1: Inconsistent MIC Results for Meropenem-Vaborbactam

  • Question: My MIC values for meropenem-vaborbactam vary significantly between experiments, even with the same bacterial strains. What could be the cause?

  • Answer:

    • This compound Concentration: Ensure a fixed and consistent concentration of this compound is used across all assays, typically 8 µg/mL, to restore meropenem's activity.[3][5]

    • Media Composition: The composition of the growth medium can affect the activity and diffusion of antibiotics.[10] Always use the recommended medium for antimicrobial susceptibility testing (AST).

    • Inoculum Density: An incorrect bacterial inoculum size can lead to erroneous MIC values. Ensure the inoculum is standardized according to established protocols (e.g., CLSI guidelines).

    • Reagent Stability: Prepare fresh solutions of meropenem and this compound for each experiment, as their potency can degrade over time, especially in solution.

Issue 2: No Significant Change in Meropenem-Vaborbactam MIC in the Presence of an Efflux Pump Inhibitor (EPI)

  • Question: I am using an EPI with my bacterial strain that overexpresses an efflux pump, but I don't see a significant decrease in the meropenem-vaborbactam MIC. Does this mean efflux is not involved?

  • Answer:

    • This compound is a Poor Substrate: this compound itself is not a significant substrate for major efflux pumps like AcrAB-TolC in K. pneumoniae.[1][5] Therefore, an EPI may not dramatically alter its intracellular concentration.

    • Dominant Resistance Mechanisms: Other resistance mechanisms, such as porin loss or mutations in the β-lactamase enzyme, may be the primary drivers of resistance.[4][9]

    • Sub-inhibitory EPI Concentration: It is crucial to use the EPI at a sub-inhibitory concentration to avoid any confounding effects on bacterial growth.

Issue 3: Difficulty in Measuring this compound Intracellular Accumulation

  • Question: I am trying to perform a this compound accumulation assay, but the results are not reproducible. What are some common pitfalls?

  • Answer:

    • Assay Sensitivity: this compound is used in combination with meropenem, and its intracellular concentration may be low. A highly sensitive detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.[11][12]

    • Cell Washing Steps: Inefficient washing of cells can lead to contamination from the extracellular medium, resulting in an overestimation of the intracellular concentration. Ensure rapid and thorough washing with a cold buffer.

    • Cell Lysis: Incomplete lysis of bacterial cells will result in an underestimation of the intracellular concentration. Use a validated lysis method for your bacterial species.

    • Time Points: The timing of sample collection is critical. Perform a time-course experiment to identify the point of maximum accumulation.

Quantitative Data Summary

The following tables summarize the impact of efflux pumps and other resistance mechanisms on the activity of meropenem-vaborbactam.

Table 1: Impact of Efflux and Porin Mutations on Meropenem-Vaborbactam MIC in K. pneumoniae

Strain BackgroundResistance MechanismMeropenem MIC (µg/mL)Meropenem-Vaborbactam (8 µg/mL) MIC (µg/mL)Fold-change in MIC
Wild-Type-0.25≤0.06≥4
ΔompK35Porin Loss10.1258
ΔompK36Porin Loss20.258
ΔompK35/36Porin Loss16116
AcrAB OverexpressionEfflux Pump0.5≤0.06≥8
ΔompK35/36 + AcrAB OverexpressionPorin Loss + Efflux32216

This table presents illustrative data based on findings that porin loss has a more significant impact than efflux pump overexpression on meropenem-vaborbactam MICs in K. pneumoniae.[3][4]

Table 2: this compound's Potentiation of Meropenem Activity Against KPC-Producing Enterobacteriaceae

OrganismMeropenem MIC Range (µg/mL)Meropenem-Vaborbactam (8 µg/mL) MIC Range (µg/mL)
E. coli8 to >64≤0.06 to 2
K. pneumoniae16 to >64≤0.06 to 4
Enterobacter cloacae8 to 64≤0.06 to 1

This table is based on data showing that a fixed concentration of 8 µg/mL of this compound restores meropenem's potency against a range of KPC-producing Enterobacteriaceae.[5][13]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor

This protocol determines the MIC of meropenem-vaborbactam in the presence and absence of an EPI.

  • Determine the MIC of the EPI: Find the MIC of the EPI alone to determine a sub-inhibitory concentration (typically 1/4th or 1/8th of the MIC).

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Add this compound and EPI: Prepare two sets of plates. In one set, add a fixed concentration of this compound (e.g., 8 µg/mL) to all wells. In the second set, add both this compound (8 µg/mL) and the sub-inhibitory concentration of the EPI.

  • Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. A ≥4-fold decrease in MIC in the presence of the EPI is considered significant.

Protocol 2: this compound Intracellular Accumulation Assay

This protocol measures the intracellular concentration of this compound using LC-MS/MS.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth.

  • Exposure: Add this compound (at a relevant concentration) to the culture and incubate for a defined period.

  • Sampling: At various time points, withdraw aliquots of the culture.

  • Separation: Rapidly separate the bacterial cells from the medium by centrifugation through a layer of silicone oil.

  • Washing: Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular this compound.

  • Lysis: Lyse the cells using a suitable method (e.g., sonication or chemical lysis).

  • Quantification: Quantify the amount of this compound in the cell lysate using a validated LC-MS/MS method.

  • Normalization: Normalize the intracellular concentration to the total protein content or cell number.

Visualizations

EffluxPumpMechanism cluster_membrane Bacterial Cell Envelope Periplasm Periplasm InnerMembrane Inner Membrane OuterMembrane Outer Membrane EffluxPump Efflux Pump (e.g., AcrAB-TolC) Extracellular Extracellular Space EffluxPump->Extracellular Efflux Vaborbactam_out This compound Cytoplasm Cytoplasm Vaborbactam_in This compound Porin Porin (e.g., OmpK36) Vaborbactam_out->Porin Entry Vaborbactam_in->EffluxPump Binding Porin->Vaborbactam_in ExperimentalWorkflow start Start: Isolate with Suspected Efflux-Mediated Resistance mic_assay Perform Meropenem-Vaborbactam MIC Assay start->mic_assay mic_epi_assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) mic_assay->mic_epi_assay compare_mic Compare MICs (≥4-fold change?) mic_epi_assay->compare_mic conclusion_efflux Conclusion: Efflux contributes to reduced susceptibility compare_mic->conclusion_efflux Yes conclusion_other Conclusion: Other mechanisms (e.g., porin loss) are likely dominant compare_mic->conclusion_other No accumulation_assay Perform this compound Accumulation Assay gene_expression Quantify Efflux Pump Gene Expression (qRT-PCR) conclusion_efflux->accumulation_assay conclusion_efflux->gene_expression LogicalRelationship efflux_activity Increased Efflux Pump Activity vaborbactam_conc Decreased Intracellular this compound Concentration efflux_activity->vaborbactam_conc blactamase_inhibition Reduced β-Lactamase Inhibition vaborbactam_conc->blactamase_inhibition meropenem_hydrolysis Increased Meropenem Hydrolysis blactamase_inhibition->meropenem_hydrolysis mic_increase Increased Meropenem-Vaborbactam MIC meropenem_hydrolysis->mic_increase

References

Refinement of Vaborbactam treatment protocols for MDR pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of vaborbactam (B611620) treatment protocols against multidrug-resistant (MDR) pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cyclic boronic acid β-lactamase inhibitor.[1][2][3] It does not possess intrinsic antibacterial activity.[3][4] Instead, it protects β-lactam antibiotics, such as meropenem (B701), from degradation by a broad range of serine β-lactamases, including Ambler class A and class C enzymes.[1][2][5] this compound is a potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC).[1][2][6] By forming a covalent bond with the active site serine of these enzymes, this compound restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae (CRE).[3][4][7]

Q2: Against which types of β-lactamases is this compound effective and ineffective?

A2: this compound demonstrates potent inhibitory activity against Class A carbapenemases (like KPC) and other Class A (CTX-M, SHV, TEM) and Class C (P99, MIR, FOX) β-lactamases.[8] However, it is not effective against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D carbapenemases like OXA-48.[7][8][9]

Q3: What are the primary mechanisms of resistance to meropenem-vaborbactam?

A3: Resistance to meropenem-vaborbactam can emerge through several mechanisms. The most common include mutations in the outer membrane porin genes, particularly ompK36, which reduces the influx of this compound into the bacterial cell.[6][10][11] Another significant mechanism is the increased copy number of the blaKPC gene, leading to higher levels of KPC enzyme production that can overwhelm the inhibitor.[6][11] Unlike resistance to some other β-lactam/β-lactamase inhibitor combinations, mutations within the blaKPC gene itself are not a common mechanism of resistance to meropenem-vaborbactam.[6][11]

Q4: What are the standard dosing recommendations for meropenem-vaborbactam in clinical settings?

A4: The recommended dosage for adults with a normal renal function (estimated glomerular filtration rate [eGFR] ≥50 mL/min/1.73 m²) is 4 grams (2 grams of meropenem and 2 grams of this compound) administered every 8 hours via intravenous (IV) infusion over 3 hours.[5][12][13][14] The duration of therapy can extend up to 14 days.[12][13] Dosage adjustments are necessary for patients with renal impairment.[5][12][13][15]

Troubleshooting Experimental Protocols

Q5: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results in our in vitro susceptibility testing. What could be the cause?

A5: Inconsistent MIC results for meropenem-vaborbactam can arise from several factors:

  • Testing Method Variability: Ensure you are using a standardized and validated method, such as broth microdilution, as recommended by CLSI and EUCAST.[16][17][18] Gradient diffusion strips and automated systems like VITEK 2, MicroScan, and BD Phoenix are also available but may show some variability.[19][20][21][22]

  • Inoculum Preparation: The bacterial inoculum must be standardized to the correct density (typically 5 x 105 CFU/mL for broth microdilution). Variations in inoculum size can significantly impact MIC values.

  • This compound Concentration: For in vitro testing, this compound is typically used at a fixed concentration of 8 µg/mL.[1][9][18] Ensure the correct concentration is maintained in your assays.

  • Media Quality: Use fresh, properly prepared Mueller-Hinton broth or agar (B569324) from a reputable supplier. Lot-to-lot variability in media can affect results.[16]

  • Incubation Conditions: Strict adherence to recommended incubation time (16-20 hours) and temperature (35°C ± 2°C) is crucial.[17]

Q6: How can we investigate potential synergy between this compound and other antibiotics in our experiments?

A6: Synergy testing is crucial for evaluating novel antibiotic combinations. The standard method is the checkerboard assay performed using broth microdilution. This involves preparing a two-dimensional array of antibiotic concentrations to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. Time-kill assays can provide a more dynamic view of synergy by measuring the rate of bacterial killing over 24 hours.

Q7: We are struggling to select for resistant mutants in our laboratory. What conditions can we optimize?

A7: Selection of resistant mutants can be challenging. Consider the following:

  • Stepwise Selection: Expose a large bacterial population (e.g., 109-1010 CFU) to sub-inhibitory concentrations of meropenem-vaborbactam on agar plates.[11]

  • Concentration Gradient: Use agar plates with increasing concentrations of the drug combination to select for mutants with higher levels of resistance in a stepwise manner.[11]

  • Mutant Prevention Concentration (MPC): Determine the MPC, which is the lowest concentration of the drug that prevents the growth of any resistant mutants. This can help in understanding the concentrations required to suppress resistance emergence.[6] Studies have shown that meropenem and this compound at 8 µg/mL each can suppress resistance mutation frequency to <1 × 10−8 in a majority of strains.[6]

Quantitative Data Summary

Table 1: Meropenem-Vaborbactam Dosing Guidelines for Adults

Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²)Recommended Dose (Meropenem/Vaborbactam)FrequencyInfusion Time
≥502 g / 2 gEvery 8 hours3 hours
30 to 491 g / 1 gEvery 8 hours3 hours
15 to 291 g / 1 gEvery 12 hours3 hours
<150.5 g / 0.5 gEvery 12 hours3 hours
HemodialysisAdminister dose after hemodialysis session3 hours

Data compiled from multiple sources.[12][13][15]

Table 2: CLSI and EUCAST Breakpoints for Meropenem-Vaborbactam against Enterobacterales

OrganizationSusceptibleIntermediateResistant
CLSI (mg/L) ≤4/88/8≥16/8
EUCAST (mg/L) ≤8>8>8

Note: this compound concentration is fixed at 8 mg/L. Data is subject to change based on updated guidelines.[17][18][23]

Key Experimental Protocols

Broth Microdilution for MIC Determination

  • Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of meropenem and this compound.

  • Serial Dilutions: Perform two-fold serial dilutions of meropenem in CAMHB in a 96-well microtiter plate. Add this compound to each well to achieve a final fixed concentration of 8 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.

Visualizations

Vaborbactam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits This compound This compound BetaLactamase Serine β-Lactamase (e.g., KPC) This compound->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall BetaLactamase->Meropenem Degrades Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of meropenem-vaborbactam.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to Meropenem-Vaborbactam ReducedPermeability Reduced Permeability PorinMutation Porin Mutation (e.g., ompK36) ReducedPermeability->PorinMutation IncreasedEfflux Increased Efflux EffluxPump Efflux Pump Overexpression IncreasedEfflux->EffluxPump EnzymeModification Enzyme Modification/Overproduction KPC_CopyNumber Increased blaKPC Copy Number EnzymeModification->KPC_CopyNumber

Caption: Key resistance mechanisms to meropenem-vaborbactam.

Experimental_Workflow_MIC cluster_workflow Experimental Workflow: Broth Microdilution MIC Testing Start Start PrepareMedia Prepare Cation-Adjusted Mueller-Hinton Broth Start->PrepareMedia PrepareAntibiotics Prepare Meropenem and This compound Stock Solutions PrepareMedia->PrepareAntibiotics SerialDilution Perform Serial Dilution of Meropenem + Fixed this compound (8 µg/mL) PrepareAntibiotics->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Read MIC Results Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination by broth microdilution.

References

Validation & Comparative

Comparative In Vitro Efficacy of Vaborbactam and Relebactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro performance of two leading β-lactamase inhibitors against critical Gram-negative pathogens, supported by experimental data and standardized protocols.

This guide provides a comprehensive comparison of the in vitro efficacy of vaborbactam (B611620) (in combination with meropenem) and relebactam (B560040) (in combination with imipenem) against key Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a novel, boronic acid-based β-lactamase inhibitor, while relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. Both are designed to counteract the resistance mechanisms employed by certain bacteria, specifically the production of β-lactamase enzymes that inactivate carbapenem (B1253116) antibiotics.

This compound primarily inhibits Ambler class A and C β-lactamases, with particularly strong activity against Klebsiella pneumoniae carbapenemase (KPC).

Relebactam also inhibits class A and C β-lactamases. When combined with imipenem, it restores its activity against many imipenem-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[1]

Mechanism_of_Action cluster_this compound This compound + Meropenem (B701) cluster_relebactam Relebactam + Imipenem This compound This compound Beta-lactamase (Class A, C, esp. KPC) Beta-lactamase (Class A, C, esp. KPC) This compound->Beta-lactamase (Class A, C, esp. KPC) inhibits Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP binds & inhibits Beta-lactamase (Class A, C, esp. KPC)->Meropenem prevents degradation of Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis disrupts Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis leads to Relebactam Relebactam Beta-lactamase (Class A, C) Beta-lactamase (Class A, C) Relebactam->Beta-lactamase (Class A, C) inhibits Imipenem Imipenem PBP2 Penicillin-Binding Protein (PBP) Imipenem->PBP2 binds & inhibits Beta-lactamase (Class A, C)->Imipenem prevents degradation of Cell Wall Synthesis2 Cell Wall Synthesis PBP2->Cell Wall Synthesis2 disrupts Bacterial Cell Lysis2 Bacterial Cell Lysis Cell Wall Synthesis2->Bacterial Cell Lysis2 leads to

Caption: Mechanism of action for this compound and Relebactam.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of meropenem-vaborbactam and imipenem-relebactam against key Gram-negative pathogens. Data is presented as the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as the percentage of susceptible isolates.

Klebsiella pneumoniae (KPC-producing isolates)
Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Meropenem-Vaborbactam0.5876.6[2][3]
Imipenem-Relebactam0.251>97[4][5]
Pseudomonas aeruginosa
Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Meropenem-Vaborbactam≤1490.8[6]
Imipenem-Relebactam0.5197.3[7]
Enterobacterales
Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Meropenem-Vaborbactam0.030.06>99.9[8]
Imipenem-Relebactam--95[9]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

MIC_Determination_Workflow Start Start: Isolate Preparation Prepare Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare Inoculum Serial Dilution Perform serial two-fold dilutions of antibiotic combinations in microtiter plate Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate each well with the bacterial suspension Serial Dilution->Inoculate Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate Plate->Incubate Read Results Visually inspect for turbidity (bacterial growth) Incubate->Read Results Determine MIC Determine MIC: Lowest concentration with no visible growth Read Results->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of meropenem-vaborbactam and imipenem-relebactam are prepared. For testing, this compound is typically used at a fixed concentration of 8 mg/L, and relebactam at a fixed concentration of 4 mg/L.[1][2]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: A multi-channel pipette is used to inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

  • Inoculum Preparation: A starting inoculum of approximately 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[10]

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotic combination at various concentrations (e.g., multiples of the MIC).

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[10]

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar (B569324) plates.

  • Data Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.

Conclusion

Both meropenem-vaborbactam and imipenem-relebactam demonstrate potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, particularly those producing KPC enzymes. Imipenem-relebactam appears to have a slight advantage in terms of lower MIC₉₀ values against KPC-producing K. pneumoniae and a higher susceptibility percentage against P. aeruginosa in the cited studies. However, meropenem-vaborbactam shows excellent activity against a wider range of Enterobacterales.

The choice between these agents in a clinical or research setting will depend on the specific pathogen, local resistance patterns, and the specific β-lactamase enzymes produced. The data and protocols presented in this guide are intended to provide a foundation for further investigation and informed decision-making.

References

Head-to-Head Clinical Trials: Meropenem-Vaborbactam Versus Other Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Meropenem-vaborbactam, a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has been a significant addition to the armamentarium against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a comparative analysis of meropenem-vaborbactam against other beta-lactamase inhibitor combinations based on key head-to-head clinical trials. The focus is on presenting the experimental data, detailed methodologies, and logical workflows to aid researchers, scientists, and drug development professionals in their understanding of the relative efficacy and safety of these agents.

TANGO I: Meropenem-Vaborbactam vs. Piperacillin-Tazobactam (B1260346) for Complicated Urinary Tract Infections (cUTI)

The TANGO I trial was a pivotal Phase 3, multicenter, randomized, double-blind, double-dummy study that compared the efficacy and safety of meropenem-vaborbactam to piperacillin-tazobactam in the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[1][2][3]

Experimental Protocol
  • Study Design: A 1:1 randomization of patients to receive either intravenous (IV) meropenem-vaborbactam or IV piperacillin-tazobactam.[2] After a minimum of 15 doses, patients who met prespecified criteria for improvement could be switched to oral levofloxacin (B1675101) to complete a total of 10 days of therapy.[1][2]

  • Patient Population: The trial enrolled 550 adult patients with cUTI, including acute pyelonephritis.[1][2]

  • Dosing Regimen:

    • Meropenem-vaborbactam: 2g/2g administered as a 3-hour infusion every 8 hours.[2]

    • Piperacillin-tazobactam: 4g/0.5g administered as a 30-minute infusion every 8 hours.[2]

  • Primary Endpoints:

    • FDA: Overall success, defined as a composite of clinical cure or improvement and microbial eradication at the end of IV treatment in the microbiologic modified intent-to-treat (m-MITT) population.[1][3]

    • EMA: Microbial eradication at the test-of-cure visit in the m-MITT and microbiologic evaluable populations.[1][3]

Data Presentation

Table 1: Efficacy Outcomes in the TANGO I Trial (m-MITT Population) [1][3]

OutcomeMeropenem-Vaborbactam (n=192)Piperacillin-Tazobactam (n=182)Difference (95% CI)
FDA Primary Endpoint: Overall Success (End of IV Treatment) 98.4% (189/192)94.0% (171/182)4.5% (0.7% to 9.1%)
EMA Primary Endpoint: Microbial Eradication (Test-of-Cure) 66.7% (128/192)57.7% (105/182)9.0% (-0.9% to 18.7%)

Table 2: Safety Outcomes in the TANGO I Trial [2][3]

Adverse EventMeropenem-Vaborbactam (n=272)Piperacillin-Tazobactam (n=273)
Any Adverse Event39.0% (106/272)35.5% (97/273)

Experimental Workflow

TANGO_I_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints screening Enrollment of Patients (≥18 years) with cUTI rand Stratification by Infection Type & Region screening->rand mv Meropenem-Vaborbactam (2g/2g IV q8h over 3h) rand->mv pt Piperacillin-Tazobactam (4g/0.5g IV q8h over 30min) rand->pt oral_switch Optional Switch to Oral Levofloxacin after ≥15 Doses mv->oral_switch pt->oral_switch eot End of IV Treatment (EOT) (FDA Primary Endpoint) oral_switch->eot toc Test of Cure (TOC) Visit (EMA Primary Endpoint) eot->toc

TANGO I Clinical Trial Workflow

TANGO II: Meropenem-Vaborbactam vs. Best Available Therapy for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial that evaluated the efficacy and safety of meropenem-vaborbactam monotherapy compared to the best available therapy (BAT) for the treatment of serious infections due to CRE.[4][5][6] The trial was stopped early after an independent Data and Safety Monitoring Board recommended it based on a superior benefit-risk profile for meropenem-vaborbactam.[7]

Experimental Protocol
  • Study Design: Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[5][6]

  • Patient Population: The trial enrolled 77 patients with confirmed or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), complicated intra-abdominal infections (cIAI), and cUTI/acute pyelonephritis.[5] The primary analysis population consisted of 47 patients with microbiologically confirmed CRE infections (mCRE-MITT).[5][6]

  • Dosing Regimen:

    • Meropenem-vaborbactam: 2g/2g administered as a 3-hour infusion every 8 hours for 7-14 days.[5][6]

    • Best Available Therapy (BAT): Mono- or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[5][6]

  • Primary Efficacy Endpoint: Clinical cure at the test-of-cure (TOC) visit.[4][5] Other key endpoints included 28-day all-cause mortality and adverse events.[6]

Data Presentation

Table 3: Efficacy Outcomes in the TANGO II Trial (mCRE-MITT Population) [4][5][6]

OutcomeMeropenem-Vaborbactam (n=32)Best Available Therapy (n=15)Difference (95% CI)
Clinical Cure (End of Treatment) 65.6% (21/32)33.3% (5/15)3.3% to 61.3%
Clinical Cure (Test of Cure) 59.4% (19/32)26.7% (4/15)4.6% to 60.8%
28-Day All-Cause Mortality 15.6% (5/32)33.3% (5/15)-44.7% to 9.3%

Table 4: Safety Outcomes in the TANGO II Trial [4][5][6]

Adverse EventMeropenem-Vaborbactam (n=50)Best Available Therapy (n=25)
Treatment-Related Adverse Events24.0% (12/50)44.0% (11/25)
Renal-Related Adverse Events4.0% (2/50)24.0% (6/25)

Experimental Workflow

TANGO_II_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms (7-14 Days) cluster_followup Follow-up & Endpoints screening Enrollment of Patients with Suspected or Confirmed CRE Infections rand Randomization screening->rand mv Meropenem-Vaborbactam (2g/2g IV q8h over 3h) rand->mv bat Best Available Therapy (BAT) (Mono or Combination Therapy) rand->bat eot End of Treatment (EOT) Assessment mv->eot bat->eot toc Test of Cure (TOC) Visit (Primary Endpoint) eot->toc mortality 28-Day All-Cause Mortality Assessment toc->mortality

TANGO II Clinical Trial Workflow

Meropenem-Vaborbactam vs. Ceftazidime-Avibactam for CRE Infections

Direct, prospective, randomized controlled trials comparing meropenem-vaborbactam and ceftazidime-avibactam are limited. However, a multicenter, retrospective cohort study provides some of the first comparative data for these two agents in the treatment of CRE infections.[8][9][10]

Experimental Protocol
  • Study Design: A multicenter, retrospective cohort study of adult patients with CRE infections who received either ceftazidime-avibactam or meropenem-vaborbactam for at least 72 hours between February 2015 and October 2018.[8][10] Patients with a localized urinary tract infection were excluded.[8][10]

  • Patient Population: The study included 131 patients, with 105 in the ceftazidime-avibactam group and 26 in the meropenem-vaborbactam group.[8][10] Bacteremia was present in 40% of the patients.[10]

  • Primary Endpoint: Clinical success.[8][10]

  • Secondary Endpoints: 30- and 90-day mortality, adverse events, 90-day CRE infection recurrence, and development of resistance in patients with recurrent infection.[8]

Data Presentation

Table 5: Outcomes of Meropenem-Vaborbactam vs. Ceftazidime-Avibactam in CRE Infections [8][10]

OutcomeMeropenem-Vaborbactam (n=26)Ceftazidime-Avibactam (n=105)P-value
Clinical Success 69%62%0.49
Combination Therapy Received 15%61%<0.01
30-Day Mortality No significant differenceNo significant differenceN/A
90-Day Mortality No significant differenceNo significant differenceN/A
Adverse Events Similar ratesSimilar ratesN/A

Notably, in patients with recurrent infections, resistance developed in three patients who received ceftazidime-avibactam monotherapy, while no resistance was observed in the meropenem-vaborbactam group.[8][9]

Logical Relationship Diagram

Mv_vs_Ca cluster_population Study Population cluster_treatment Treatment Groups cluster_outcomes Comparative Outcomes patients Adult Patients with CRE Infections (Retrospective Cohort) mv Meropenem-Vaborbactam patients->mv ca Ceftazidime-Avibactam patients->ca clinical_success Clinical Success (No Significant Difference) mv->clinical_success mortality 30 & 90-Day Mortality (No Significant Difference) mv->mortality resistance Development of Resistance in Recurrent Infections (Lower with Meropenem-Vaborbactam) mv->resistance ca->clinical_success ca->mortality ca->resistance

Comparison of Meropenem-Vaborbactam and Ceftazidime-Avibactam

References

Validating the efficacy of Vaborbactam against clinical isolates of KPC-producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and efficacy of vaborbactam (B611620) in combating clinical isolates of Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae. This guide provides an objective comparison with alternative treatments, supported by experimental data, detailed methodologies, and visual workflows.

The emergence of carbapenem-resistant Enterobacterales (CRE), particularly KPC-producing Klebsiella pneumoniae, poses a significant global health threat, severely limiting therapeutic options.[1] this compound, a novel cyclic boronic acid β-lactamase inhibitor, was specifically developed to address this challenge by restoring the activity of meropenem (B701) against KPC-producing bacteria.[2][3] This guide evaluates the efficacy of the meropenem-vaborbactam combination against clinical isolates of KPC-producing K. pneumoniae, comparing its performance with other relevant antimicrobial agents.

Comparative In Vitro Efficacy

Meropenem-vaborbactam has demonstrated potent in vitro activity against a large number of KPC-producing K. pneumoniae isolates. This compound effectively inhibits KPC enzymes, a class A serine β-lactamase, thereby protecting meropenem from degradation.[4][5] This restoration of meropenem's antibacterial action is evident in the significant reduction of Minimum Inhibitory Concentrations (MICs) for KPC-producing isolates.

Susceptibility Data Summary

The following tables summarize the in vitro susceptibility of KPC-producing K. pneumoniae to meropenem-vaborbactam and comparator antibiotics from various studies.

Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
Meropenem-Vaborbactam0.06 - 0.51 - 881.3 - 99.0[3][6]
Meropenem32 - >64>32 - >64<10[3][6]
Ceftazidime-AvibactamNot Consistently ReportedNot Consistently Reported93.9[7]
Imipenem-RelebactamNot Consistently ReportedNot Consistently Reported97[7]
Polymyxin B0.50.596.9[6]
Tigecycline1486.8[6]

Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on FDA or EUCAST breakpoints where specified in the source.

One study evaluating 991 KPC-positive Enterobacteriaceae isolates found that this compound lowered the meropenem MIC₅₀ from 32 to 0.06 µg/mL and the MIC₉₀ from >32 to 1 µg/mL.[3] In this collection, 99.0% of isolates were susceptible to meropenem-vaborbactam at the FDA-approved breakpoint.[3] Another study focusing on isolates from China reported that 81.3% were inhibited by meropenem-vaborbactam at the same breakpoint.[6] When compared to other novel β-lactam/β-lactamase inhibitor combinations, nationwide surveillance data from Italy indicated susceptibility rates of 97% for imipenem/relebactam, followed by 93.9% for both meropenem-vaborbactam and ceftazidime/avibactam against KPC-producing K. pneumoniae.[7]

Experimental Protocols

The validation of this compound's efficacy relies on standardized and reproducible experimental methodologies. The following protocols are commonly employed in the assessment of antimicrobial susceptibility.

Antimicrobial Susceptibility Testing (AST)

The primary method for determining the in vitro activity of antibiotics is through the measurement of the Minimum Inhibitory Concentration (MIC).

1. Broth Microdilution:

  • Principle: This is the reference method for MIC determination. A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.

  • Procedure Outline:

    • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Plate Preparation: Serial dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For meropenem-vaborbactam, meropenem is serially diluted in the presence of a fixed concentration of this compound, typically 8 µg/mL.[3][7]

    • Inoculation and Incubation: The prepared bacterial suspension is added to the wells containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.

    • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that shows no visible growth. Results are interpreted based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

2. E-test (Gradient Diffusion):

  • Principle: The E-test is a quantitative method that uses a predefined, stable gradient of an antibiotic immobilized on a plastic strip.

  • Procedure Outline:

    • A standardized bacterial suspension is swabbed uniformly across the surface of an agar plate.

    • The E-test strip is applied to the agar surface.

    • During incubation, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition.

    • The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method was used in a study comparing meropenem/vaborbactam to ceftazidime/avibactam.[8]

Carbapenemase Detection

Identifying the presence and type of carbapenemase is crucial for understanding resistance mechanisms.

  • Phenotypic Methods: Tests like the Modified Hodge Test (MHT) and Carba NP test can indicate carbapenemase production.

  • Genotypic Methods: Polymerase Chain Reaction (PCR) is used to detect specific carbapenemase genes, such as blaKPC.[7] Lateral flow immunoassays are also utilized for the rapid detection of common carbapenemases including KPC.[7]

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Isolate Preparation cluster_mic MIC Determination cluster_analysis Data Analysis cluster_confirmation Confirmation Isolate Clinical Isolate of K. pneumoniae Culture Overnight Culture on Agar Isolate->Culture PCR PCR for blaKPC gene Isolate->PCR Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension BMD Broth Microdilution (Serial Dilutions of Meropenem + Fixed this compound) Suspension->BMD Inoculation Etest E-test (Gradient Strip on Agar) Suspension->Etest Swabbing Incubation Incubation (16-20h at 35-37°C) BMD->Incubation Etest->Incubation Read_MIC Read MIC Value Incubation->Read_MIC Interpretation Interpret Susceptibility (using CLSI/EUCAST breakpoints) Read_MIC->Interpretation

Caption: Workflow for determining the in vitro efficacy of meropenem-vaborbactam.

Mechanism_of_Action cluster_bacteria KPC-producing K. pneumoniae Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits This compound This compound KPC KPC Enzyme This compound->KPC Inhibits CellWall Cell Wall Synthesis PBP->CellWall KPC->Meropenem Hydrolyzes (Inactivates) Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of meropenem-vaborbactam against KPC-producing bacteria.

Conclusion

Meropenem-vaborbactam is a potent therapeutic option for infections caused by KPC-producing Klebsiella pneumoniae. Its efficacy is rooted in the ability of this compound to inhibit KPC carbapenemases, thereby restoring the antimicrobial activity of meropenem.[7] In vitro data consistently demonstrates high susceptibility rates, often superior to older carbapenems and comparable to other novel β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam and imipenem-relebactam.[7][9] The choice between these novel agents may depend on local epidemiology and specific patient factors.[10] Continued surveillance and adherence to standardized testing protocols are essential for monitoring the long-term effectiveness of meropenem-vaborbactam and guiding its appropriate clinical use.

References

The Evolving Landscape of Beta-Lactamase Inhibition: A Comparative Analysis of Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes, presents a formidable challenge to global health. In response, a new generation of beta-lactamase inhibitors has emerged, offering renewed hope in the fight against multidrug-resistant bacteria. This guide provides a comparative analysis of the inhibitory profiles of several novel beta-lactamase inhibitors, presenting key experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

This analysis focuses on a selection of recently developed beta-lactamase inhibitors, including avibactam, vaborbactam, relebactam, enmetazobactam, taniborbactam (B611149), and the investigational agent QPX7728 (xeruborbactam). These inhibitors exhibit diverse chemical structures and mechanisms of action, leading to varied inhibitory spectra against the four Ambler classes of beta-lactamases (A, B, C, and D).

Comparative Inhibitory Profiles

The inhibitory potency of these novel agents is most commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the reported inhibitory activities of these compounds against a range of clinically significant beta-lactamase enzymes.

Table 1: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class A Beta-Lactamases
Beta-LactamaseAvibactamThis compoundRelebactamEnmetazobactamTaniborbactamQPX7728 (Xeruborbactam)
KPC-2 22 - 110[1]22 - 110[1]22 - 110[1]Potent Inhibitor[2]0.002 - 0.017 µM (Ki)[3]2.9 ± 0.4[4]
CTX-M-15 Potent InhibitorPotent InhibitorPotent InhibitorPotent Inhibitor[2]0.002 - 0.017 µM (Ki)[3]1 - 3[1]
SHV-12 Potent InhibitorPotent InhibitorPotent InhibitorPotent Inhibitor[2]0.002 - 0.017 µM (Ki)[3]1 - 3[1]
TEM-10/26 Potent InhibitorPotent InhibitorPotent InhibitorPotent Inhibitor[2]Potent Inhibitor1 - 3[1]
Table 2: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class B Beta-Lactamases (Metallo-β-Lactamases)
Beta-LactamaseAvibactamThis compoundRelebactamEnmetazobactamTaniborbactamQPX7728 (Xeruborbactam)
NDM-1 No ActivityNo ActivityNo ActivityNo Activity0.081 µM (Ki)[3]55 ± 25[4]
VIM-1 No ActivityNo ActivityNo ActivityNo Activity0.019 µM (Ki)[3]14 ± 4[4]
IMP-1 No ActivityNo ActivityNo ActivityNo Activity>30 µM (Ki)[3]610 ± 70[4]
Table 3: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class C Beta-Lactamases
Beta-LactamaseAvibactamThis compoundRelebactamEnmetazobactamTaniborbactamQPX7728 (Xeruborbactam)
AmpC (P. aeruginosa) Potent Inhibitor[5]5 µM[6]Potent InhibitorNo Activity[2]Potent Inhibitor[3]Potent Inhibitor
P99 (E. cloacae) Potent Inhibitor[6]Potent InhibitorPotent InhibitorNo Activity[2]0.002 - 0.017 µM (Ki)[3]22 ± 8[4]
Table 4: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class D Beta-Lactamases
Beta-LactamaseAvibactamThis compoundRelebactamEnmetazobactamTaniborbactamQPX7728 (Xeruborbactam)
OXA-10 Potent Inhibitor>400 µM[6]Limited ActivitySome inhibition of OXA-1[2]Potent InhibitorPotent Inhibitor
OXA-48 Potent Inhibitor[7]25 - 32 µM[6]No ActivityNo Activity[2]Potent Inhibitor1[1]
OXA-23 Limited ActivityNo ActivityLimited ActivityNo ActivityPotent Inhibitor1[1]

Mechanisms of Action: A Visual Representation

The inhibitory mechanisms of these novel agents vary significantly, contributing to their distinct spectra of activity. These mechanisms are visualized below using Graphviz (DOT language).

InhibitionMechanisms cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo-β-Lactamase Inhibition Enzyme_S Serine β-Lactamase (Active Site Serine) AcylEnzyme_S Stable Acyl-Enzyme Intermediate (Carbamoyl Linkage) Enzyme_S->AcylEnzyme_S Acylation (Covalent Bond) BoronateComplex Stable Boronate-Enzyme Complex Enzyme_S->BoronateComplex Covalent Bond Formation PenamComplex Irreversible Acyl-Enzyme Complex Enzyme_S->PenamComplex Acylation (Irreversible) Inhibitor_S Avibactam / Relebactam (Diazabicyclooctane) Inhibitor_S->AcylEnzyme_S This compound This compound (Cyclic Boronate) This compound->BoronateComplex Enmetazobactam Enmetazobactam (Penam Sulfone) Enmetazobactam->PenamComplex AcylEnzyme_S->Enzyme_S Deacylation (Reversible) Enzyme_M Metallo-β-Lactamase (Zinc-dependent Active Site) Complex_M Non-covalent Enzyme-Inhibitor Complex Enzyme_M->Complex_M Competitive Binding Inhibitor_M Taniborbactam / QPX7728 (Boronic Acid-Based) Inhibitor_M->Complex_M

Caption: Mechanisms of action for serine and metallo-beta-lactamase inhibitors.

Experimental Protocols

The determination of inhibitory profiles is crucial for the preclinical assessment of novel beta-lactamase inhibitors. A generalized experimental workflow and a common protocol for determining IC50 values are outlined below.

Experimental Workflow for Inhibitor Characterization

ExperimentalWorkflow cluster_screening Initial Screening cluster_characterization Inhibitory Profile Characterization cluster_validation In Vitro and In Vivo Validation HTS High-Throughput Screening (e.g., Nitrocefin (B1678963) Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Kinetics Kinetic Studies (Ki, kon, koff) IC50->Kinetics Spectrum Spectrum of Activity (Panel of β-Lactamases) Kinetics->Spectrum MIC MIC Reduction Assays (with Partner β-Lactam) Spectrum->MIC Animal Animal Models of Infection MIC->Animal

Caption: A generalized workflow for the discovery and characterization of beta-lactamase inhibitors.

Determination of IC50 for Beta-Lactamase Inhibitors

A frequently employed method for determining the IC50 of beta-lactamase inhibitors is a spectrophotometric assay utilizing a chromogenic substrate, such as nitrocefin.[6] The hydrolysis of nitrocefin by a beta-lactamase results in a color change that can be monitored over time.[6]

Materials:

  • Purified beta-lactamase enzyme

  • Beta-lactamase inhibitor of interest

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase inhibitor in DMSO.

    • Prepare a working solution of the purified beta-lactamase enzyme in assay buffer. The optimal concentration depends on the specific activity of the enzyme.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it to a working concentration in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution.

    • Add varying concentrations of the beta-lactamase inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[6]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.[6]

    • Immediately begin monitoring the change in absorbance at ~490 nm in a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes).[6]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Conclusion

The novel beta-lactamase inhibitors discussed herein represent significant advancements in combating antibiotic resistance. Their diverse inhibitory profiles, particularly the expanded spectrum of agents like taniborbactam and QPX7728 to include metallo-beta-lactamases, offer promising therapeutic options. A thorough understanding of their comparative potencies and mechanisms of action is paramount for their effective clinical application and for guiding the development of the next generation of these critical therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in this ongoing endeavor.

References

Meropenem-Vaborbactam vs. Piperacillin-Tazobactam in Complicated Urinary Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence comparing Meropenem-Vaborbactam and Piperacillin-Tazobactam for the treatment of complicated Urinary Tract Infections (cUTIs), with a focus on the pivotal TANGO I and TANGO II clinical trials.

This guide provides an objective comparison of Meropenem-Vaborbactam and Piperacillin-Tazobactam, two key antibacterial agents used in the management of complicated urinary tract infections (cUTIs), including acute pyelonephritis. The analysis is supported by experimental data from major clinical trials, with a detailed examination of their methodologies.

Executive Summary

Meropenem-Vaborbactam has been established as a non-inferior treatment option to Piperacillin-Tazobactam for cUTIs.[1][2] The TANGO I trial demonstrated that Meropenem-Vaborbactam met the noninferiority criterion for the composite outcome of clinical cure or improvement and microbial eradication.[3][4] Furthermore, for the FDA primary endpoint, Meropenem-Vaborbactam showed statistical superiority over Piperacillin-Tazobactam in overall success.[5] The subsequent TANGO II trial further solidified the efficacy of Meropenem-Vaborbactam in treating serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), showing improved clinical cure rates and reduced mortality compared to the best available therapy.

Mechanisms of Action

Meropenem-Vaborbactam: This combination agent pairs a carbapenem (B1253116) antibiotic, meropenem (B701), with a novel beta-lactamase inhibitor, vaborbactam. Meropenem acts by inhibiting the synthesis of the bacterial cell wall. This compound protects meropenem from degradation by serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).

Piperacillin-Tazobactam: This is a combination of an extended-spectrum penicillin, piperacillin, and a beta-lactamase inhibitor, tazobactam.[3] Piperacillin also works by inhibiting bacterial cell wall synthesis.[3] Tazobactam inactivates many beta-lactamase enzymes, thereby broadening the spectrum of piperacillin.

cluster_MV Meropenem-Vaborbactam Meropenem Meropenem PBP Penicillin-Binding Proteins (PBP) Meropenem->PBP binds to This compound This compound Beta-lactamase Serine Beta-lactamase (e.g., KPC) This compound->Beta-lactamase inhibits Cell Wall Synthesis Bacterial Cell Wall Synthesis PBP->Cell Wall Synthesis inhibits Beta-lactamase->Meropenem degrades

Mechanism of Action of Meropenem-Vaborbactam.

cluster_PT Piperacillin-Tazobactam Piperacillin Piperacillin PBP2 Penicillin-Binding Proteins (PBP) Piperacillin->PBP2 binds to Tazobactam Tazobactam Beta-lactamase2 Beta-lactamase Tazobactam->Beta-lactamase2 inhibits Cell Wall Synthesis2 Bacterial Cell Wall Synthesis PBP2->Cell Wall Synthesis2 inhibits Beta-lactamase2->Piperacillin degrades

Mechanism of Action of Piperacillin-Tazobactam.

Clinical Trial Data: TANGO I

The TANGO I trial was a Phase 3, multicenter, randomized, double-blind, double-dummy study that compared the efficacy and safety of Meropenem-Vaborbactam to Piperacillin-Tazobactam in patients with cUTI, including acute pyelonephritis.[1][4]

Efficacy Outcomes

The primary endpoint for the FDA was overall success, a composite of clinical cure or improvement and microbial eradication at the end of intravenous (IV) treatment.[3] The primary endpoint for the European Medicines Agency (EMA) was microbial eradication at the test-of-cure visit.[3]

Efficacy Endpoint (Microbiologic Modified ITT Population)Meropenem-Vaborbactam (n=192)Piperacillin-Tazobactam (n=182)Difference (95% CI)
FDA Primary Endpoint: Overall Success (End of IV Treatment) 98.4% (189/192)94.0% (171/182)4.5% (0.7% to 9.1%)
EMA Primary Endpoint: Microbial Eradication (Test-of-Cure) 66.7% (128/192)57.7% (105/182)9.0% (-0.9% to 18.7%)

Data sourced from the TANGO I clinical trial results.[3][4]

Safety Profile
Adverse EventsMeropenem-Vaborbactam (n=272)Piperacillin-Tazobactam (n=273)
Any Adverse Event 39.0% (106/272)35.5% (97/273)
Serious Adverse Events 4.8%4.4%
Discontinuation due to Adverse Event 1.1%1.8%

Data sourced from the TANGO I clinical trial results.[3]

Clinical Trial Data: TANGO II

The TANGO II trial was a Phase 3, randomized, open-label study that evaluated Meropenem-Vaborbactam versus the best available therapy (BAT) in patients with serious infections due to carbapenem-resistant Enterobacteriaceae (CRE).

Efficacy and Mortality Outcomes
Outcome (mCRE-MITT Population)Meropenem-Vaborbactam (n=32)Best Available Therapy (n=15)Difference (95% CI)
Clinical Cure at End of Treatment 65.6% (21/32)33.3% (5/15)32.3% (3.3% to 61.3%)
28-Day All-Cause Mortality 15.6% (5/32)33.3% (5/15)-17.7% (-44.7% to 9.3%)

Data sourced from the TANGO II clinical trial results.

Experimental Protocols

TANGO I Study Design

The TANGO I trial was a multinational, multicenter, randomized, double-blind, double-dummy, active-controlled study.[1][4]

Start Patient Enrollment (cUTI or AP) Randomization 1:1 Randomization Start->Randomization MV_Arm Meropenem-Vaborbactam (2g/2g over 3 hours q8h) Randomization->MV_Arm Group 1 PT_Arm Piperacillin-Tazobactam (4g/0.5g over 30 min q8h) Randomization->PT_Arm Group 2 IV_Treatment IV Treatment (≥ 15 doses) MV_Arm->IV_Treatment PT_Arm->IV_Treatment Oral_Switch Improvement Criteria Met? IV_Treatment->Oral_Switch Levofloxacin (B1675101) Switch to Oral Levofloxacin (to complete 10 days total) Oral_Switch->Levofloxacin Yes Continue_IV Continue IV Therapy Oral_Switch->Continue_IV No EOT_Assessment End of IV Treatment Assessment (FDA Primary) Levofloxacin->EOT_Assessment Continue_IV->EOT_Assessment TOC_Assessment Test-of-Cure Visit Assessment (EMA Primary) EOT_Assessment->TOC_Assessment

TANGO I Clinical Trial Workflow.
  • Patient Population: Adults (≥18 years) with a diagnosis of cUTI or acute pyelonephritis.[3][4]

  • Interventions:

    • Meropenem-Vaborbactam: 2g/2g administered as a 3-hour intravenous infusion every 8 hours.[3][4]

    • Piperacillin-Tazobactam: 4g/0.5g administered as a 30-minute intravenous infusion every 8 hours.[3][4]

  • Treatment Duration: Patients received IV therapy for up to 10 days. After a minimum of 15 doses, patients who met prespecified criteria for improvement could be switched to oral levofloxacin to complete the 10-day treatment course.[3]

  • Primary Endpoints:

    • FDA: Overall success (a composite of clinical cure or improvement and microbial eradication) at the end of IV treatment in the microbiologic modified intent-to-treat (ITT) population.[3]

    • EMA: Microbial eradication at the test-of-cure visit in the microbiologic modified ITT and microbiologic evaluable populations.[3]

  • Noninferiority Margin: The prespecified noninferiority margin was -15%.[3]

Conclusion

The evidence from the TANGO I and TANGO II trials supports the use of Meropenem-Vaborbactam as an effective treatment for complicated urinary tract infections. In the TANGO I trial, Meropenem-Vaborbactam was non-inferior to Piperacillin-Tazobactam, a standard-of-care agent, and demonstrated statistical superiority in the FDA's primary endpoint of overall success.[3][5] The TANGO II trial further highlighted its utility in treating infections caused by carbapenem-resistant Enterobacteriaceae, a significant clinical challenge. The safety profiles of both Meropenem-Vaborbactam and Piperacillin-Tazobactam were comparable in the TANGO I trial.[1][3] These findings provide valuable information for researchers, scientists, and drug development professionals in the ongoing effort to combat antimicrobial resistance.

References

Meropenem-Vaborbactam Demonstrates Potent In Vitro Activity Against Carbapenem-Resistant Escherichia coli (CREC) Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the superior efficacy of meropenem-vaborbactam against CREC, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This guide provides a detailed comparison of its in vitro activity with other antimicrobial agents, supported by experimental data and protocols for researchers and drug development professionals.

Meropenem-vaborbactam (MVB), a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has emerged as a critical therapeutic option in the fight against multidrug-resistant Gram-negative bacteria.[1] In vitro studies consistently demonstrate its potent activity against carbapenem-resistant Escherichia coli (CREC), offering a promising alternative for infections that have become increasingly difficult to treat.[2][3]

Comparative In Vitro Susceptibility

Data from multiple studies indicate that meropenem-vaborbactam exhibits significantly higher in vitro activity against CREC isolates compared to other commonly used antibiotics, with the exception of tigecycline (B611373) and colistin.[2][3] The addition of vaborbactam (B611620), a cyclic boronic acid β-lactamase inhibitor, restores the activity of meropenem (B701) against many serine β-lactamases, including the clinically significant KPC enzymes.[4][5]

A study conducted in Southeastern China on 58 CREC isolates reported an 83% susceptibility rate to meropenem-vaborbactam.[2][3] This was considerably higher than the susceptibility rates for ampicillin (B1664943) (2%), ceftriaxone (B1232239) (2%), ceftazidime (B193861) (7%), ertapenem (B1671056) (0%), ciprofloxacin (B1669076) (0%), levofloxacin (B1675101) (0%), and gentamicin (B1671437) (14%).[2] The study also highlighted the potent activity of MVB against KPC-producing CREC isolates.[2][3]

Similarly, a U.S. surveillance study from 2016 to 2018 found that meropenem-vaborbactam inhibited 95.4% of CRE isolates at the CLSI breakpoint.[6] In contrast, other β-lactam agents inhibited only up to 6.6% of these isolates.[6]

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Meropenem-Vaborbactam 0.06 2 95.4
Meropenem>64>64-
Imipenem16>32-
Ceftazidime-Avibactam0.54-
Tigecycline1296.7
Colistin≤0.5183.3
Amikacin8>6478.3

Table 1: Comparative in vitro activity of Meropenem-Vaborbactam and other antimicrobial agents against CRE isolates from a U.S. surveillance study (2016-2018).[6]

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Meropenem-Vaborbactam ≤0.03/8 >32/8 83
Meropenem1632-
Imipenem81665
Ceftazidime-Avibactam0.5/4>32/4-
Tigecycline12-
Colistin---
Amikacin4>3278
Fosfomycin16>25662

Table 2: In vitro activity of Meropenem-Vaborbactam and comparators against 58 CREC isolates from Southeastern China.[2]

Mechanism of Action: Overcoming Resistance

Carbapenem resistance in Enterobacterales is primarily mediated by the production of carbapenemase enzymes that hydrolyze and inactivate carbapenem antibiotics like meropenem.[4] this compound effectively inhibits a broad spectrum of serine β-lactamases, including class A (such as KPC and CTX-M) and class C enzymes.[4][7] By binding to these enzymes, this compound protects meropenem from degradation, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[5][8]

It is important to note that this compound does not inhibit class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXA-type carbapenemases).[4][7] Consequently, the efficacy of meropenem-vaborbactam is limited against CREC isolates that produce these types of enzymes.[2]

cluster_0 Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits This compound This compound Carbapenemase Carbapenemase (e.g., KPC) This compound->Carbapenemase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Carbapenemase->Meropenem Inactivates start Start: CREC Isolate inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum plate Inoculate Microdilution Plate with Bacteria and Drugs inoculum->plate dilution Prepare Serial Dilutions of Meropenem-Vaborbactam & Comparators dilution->plate incubation Incubate at 35-37°C for 16-20 hours plate->incubation read Read and Record MIC Values incubation->read interpret Interpret Results using CLSI/EUCAST Breakpoints read->interpret end End: Susceptibility Profile interpret->end

References

Meropenem-Vaborbactam: A Comparative Analysis of In-Vitro Activity Against Global Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of meropenem-vaborbactam compared to other broad-spectrum beta-lactams. This guide synthesizes data from global surveillance studies, providing a detailed comparison of its activity against key bacterial pathogens and outlining the standardized experimental protocols used for its validation.

Meropenem-vaborbactam, a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria, particularly Carbapenem-resistant Enterobacterales (CRE). Vaborbactam (B611620) is a potent inhibitor of serine beta-lactamases, including the widespread Klebsiella pneumoniae carbapenemase (KPC).[1][2] This guide provides an objective comparison of meropenem-vaborbactam's in-vitro activity against global collections of bacterial isolates relative to other significant antimicrobial agents.

Comparative In-Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data and percentage susceptibility rates for meropenem-vaborbactam and comparator antibiotics against key Gram-negative pathogens. The data is aggregated from multiple global surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In-Vitro Activity against KPC-Positive Enterobacterales

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Meropenem-Vaborbactam 0.06 1 99.0% [2]
Meropenem32>32-
Ceftazidime-Avibactam--94%[3]
Imipenem-Relebactam--88%[3]
Piperacillin-Tazobactam---
Colistin--83.3%[4]
Tigecycline--96.7%[4]

Data compiled from studies on global collections of KPC-positive Enterobacterales.[1][2][3][4]

Table 2: In-Vitro Activity against All Enterobacterales

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Meropenem-Vaborbactam ≤0.015 0.06 99.3% [5]
Meropenem--97.7%[5]
Ceftazidime-Avibactam-0.598.1%[6]
Imipenem-Relebactam-->90%[7]
Piperacillin-Tazobactam--80.0%[8]

Data from broad global surveillance studies of Enterobacterales isolates.[5][6][7][8]

Table 3: In-Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Meropenem-Vaborbactam 0.5 32 95.4% [4]
Meropenem16>32-
Ceftazidime-Avibactam--95%[3]
Imipenem-Relebactam--84%[3]
Cefiderocol--92%[3]

Data specifically for CRE isolates from various surveillance programs.[3][4]

Experimental Protocols

The in-vitro susceptibility data presented in this guide were predominantly generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

The most frequently cited method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, following the procedures detailed in the CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[9][10]

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution panel.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of meropenem-vaborbactam and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For meropenem-vaborbactam, this compound is typically tested at a fixed concentration of 8 µg/mL.[2][11]

  • Incubation: The inoculated microdilution panels are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: The performance of the test is monitored by concurrently testing CLSI-recommended quality control strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC BAA-1705.[9]

Interpretive Criteria

The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by regulatory bodies like the FDA, CLSI, and EUCAST.[12][13][14] These breakpoints are crucial for guiding clinical decisions.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in evaluating meropenem-vaborbactam's activity and the decision-making process for its potential use.

Experimental_Workflow cluster_setup Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Collection Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Microdilution Broth Microdilution Panel Inoculum->Microdilution Media Cation-Adjusted Mueller-Hinton Broth Media->Microdilution Antibiotics Serial Dilutions of Meropenem-Vaborbactam & Comparators Antibiotics->Microdilution Incubation Incubation (35°C, 16-20h) Microdilution->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Interpretation Interpretation using CLSI/EUCAST Breakpoints MIC->Interpretation QC Quality Control (ATCC Strains) QC->Interpretation Susceptible Susceptible Interpretation->Susceptible Intermediate Intermediate Interpretation->Intermediate Resistant Resistant Interpretation->Resistant

Caption: Antimicrobial Susceptibility Testing Workflow.

Logical_Relationship cluster_pathogen Pathogen Identification cluster_resistance Resistance Profile cluster_treatment Treatment Consideration Infection Gram-Negative Infection Suspected Isolate Isolate Identified as Enterobacterales Infection->Isolate CRE Carbapenem-Resistant Phenotype (CRE) Isolate->CRE Susceptibility Testing KPC KPC-producing Genotype Confirmed CRE->KPC Molecular Testing Other Consider Other Active Agents CRE->Other If KPC-negative or other resistance mechanism MVB Consider Meropenem- This compound KPC->MVB High In-Vitro Activity

Caption: Meropenem-Vaborbactam Treatment Logic.

Conclusion

Global surveillance data consistently demonstrate the potent in-vitro activity of meropenem-vaborbactam against a broad range of Enterobacterales, including highly resistant phenotypes such as KPC-producing CRE.[1][15] Its efficacy against these challenging pathogens is often superior to that of older beta-lactam/beta-lactamase inhibitor combinations and comparable or superior to other novel agents. The standardized methodologies for susceptibility testing, primarily broth microdilution, provide a reliable framework for the continued evaluation of its activity and for guiding appropriate clinical use. For researchers and drug development professionals, meropenem-vaborbactam represents a significant advancement in addressing the threat of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Safe Disposal of Vaborbactam: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Vaborbactam (B611620), a beta-lactamase inhibitor, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.

Core Principles of this compound Disposal

The primary guidance from safety data sheets (SDS) for this compound and related products is to dispose of the material in accordance with local and national regulations.[1] this compound is considered a pharmaceutical-related compound of unknown potency and should be handled as chemical waste.[2] Improper disposal, such as flushing down the drain, can lead to the release of active pharmaceutical ingredients into the environment, contributing to the rise of multidrug-resistant organisms.[3][4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This process is designed to be conservative and prioritizes safety and regulatory compliance.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a standard microbiology laboratory coat, safety glasses with side shields, and suitable gloves.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing paper, contaminated tips), and used personal protective equipment in a designated, clearly labeled hazardous chemical waste container.[2][3] Per EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers.[5]

    • Liquid Waste: Unused stock solutions of this compound should be collected in a designated hazardous chemical waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Contaminated Media: Cell culture media containing this compound should be treated as chemical waste.[3] While some antibiotics can be inactivated by autoclaving, there is no specific data available on the heat stability of this compound. Therefore, autoclaving should not be solely relied upon for its disposal.

  • Container Management:

    • Use approved containers for chemical waste.[3]

    • Ensure containers are properly labeled with the contents, including the name "this compound" and any other components of the waste stream.

    • Keep containers securely closed when not in use.

  • Disposal Pathway:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous material disposal company.[2]

    • Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method for this compound.[2]

  • Regulatory Compliance:

    • Always adhere to your institution's specific guidelines for pharmaceutical and chemical waste disposal.[3]

    • Be aware of and comply with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A key provision of the EPA's regulations is the prohibition of sewering hazardous waste pharmaceuticals.[5]

Quantitative Data

No specific quantitative data regarding disposal parameters (e.g., inactivation concentrations, temperatures, or times) for this compound were identified in the reviewed literature. The disposal procedures should therefore follow the precautionary principle, treating the compound as a potentially hazardous chemical.

Experimental Protocols

The search did not yield any specific, validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. While general methods for the decontamination of β-lactams have been explored, their effectiveness on this compound has not been documented.[7] Therefore, reliance on a licensed hazardous waste disposal service is the most prudent course of action.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Vaborbactam_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste Segregate liquid_waste Liquid Waste (Stock Solutions, Media) ppe->liquid_waste Segregate hw_container_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->hw_container_solid hw_container_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->hw_container_liquid contact_ehs Contact Institutional EHS for Pickup hw_container_solid->contact_ehs hw_container_liquid->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Disposal Facility contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vaborbactam, a β-lactamase inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed (Acute toxicity - oral 4)[1]. The possibility of allergic sensitization should also be considered[2]. It is crucial to handle this compound with care, following all recommended safety protocols.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US)[2][3]. Tightly fitting safety goggles are also an option[3].Protects against splashes and airborne particles.
Hand Protection Impermeable and resistant gloves conforming to EN 374[2].Prevents skin contact. Due to a lack of specific testing, glove material should be chosen based on the solvent being used[1].
Body Protection A standard microbiology laboratory coat should be worn[2]. For larger quantities or where splashing is likely, fire/flame resistant and impervious clothing is recommended[3].Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation[1]. If dust formation is likely or ventilation is insufficient, a suitable respirator should be used[2]. A laboratory fume hood or other local exhaust ventilation is recommended[3].Prevents inhalation of airborne particles.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is strongly recommended to minimize inhalation exposure[3].

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing[4]. Do not ingest or inhale the compound[4].

  • Dust Formation: Avoid the formation of dust and aerosols[2].

  • Hygiene: Wash hands thoroughly before breaks and immediately after handling the compound[1]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

Storage Conditions:

  • Container: Keep the container tightly closed[3].

  • Environment: Store in a dry and well-ventilated place[3].

  • Temperature: Storage temperature may vary depending on the specific product. Common storage conditions are -20°C for long-term stability or refrigerated at 2°C to 8°C[2][4]. Always refer to the product-specific information for storage guidance.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting[1][3].
If Inhaled Move the person to fresh air. If breathing is difficult, call a physician[3].
On Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists[2][3].
In Case of Eye Contact Rinse opened eye for several minutes under running water. Consult a doctor[1][3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of contents and container in accordance with all local, regional, national, and international regulations[1][2].

  • Contaminated Waste: Dispose of contaminated waste, such as used plates, according to local microbiological rules[2]. Do not allow the substance to enter sewers or surface and ground water[1].

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Vaborbactam_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) A->B C Weigh this compound Powder B->C Proceed to handling D Prepare Solution as per Protocol C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment complete G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste per Institutional Guidelines G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation and PPE donning to handling within a fume hood and final disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vaborbactam
Reactant of Route 2
Vaborbactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.